4-Bromo-2-hydroxybenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYVEVLBOGNWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279505 | |
| Record name | 4-bromo-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-40-0 | |
| Record name | 4-Bromo-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 4-bromo-2-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Bromo-2-hydroxybenzamide chemical properties
An In-depth Technical Guide to 4-Bromo-2-hydroxybenzamide: Properties, Synthesis, and Potential Applications
Introduction
This compound is a halogenated derivative of salicylamide, a class of compounds recognized for its diverse biological activities. As a structural analog of salicylic acid, where the carboxylic acid is replaced by an amide group, it presents a unique scaffold for medicinal chemistry and drug development. The presence of a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a primary amide group confers a distinct combination of electronic and steric properties, making it a valuable intermediate for synthesizing more complex molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are critical for its handling, formulation, and application in research settings. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 5428-40-0 | [3] |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 185-186 °C | [4] |
| pKa | 8.0 (Predicted) | [4] |
| Solubility | Data not widely available, but likely soluble in organic solvents like DMSO, and alcohols. Its related aldehyde is soluble in a mixture of DMSO, PEG300, Tween-80, and saline. | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region would display signals for three protons on the benzene ring. The hydroxyl proton (-OH) and the amide protons (-NH₂) would appear as broad singlets, with their chemical shifts being solvent-dependent.[6]
-
¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the aromatic carbons, the carbonyl carbon of the amide, and the carbon bearing the hydroxyl group. The carbon attached to the bromine atom would be significantly influenced by its electronegativity.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands would include:
-
O-H stretching: A broad band for the phenolic hydroxyl group.
-
N-H stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O stretching: A strong absorption for the amide carbonyl group.
-
C-Br stretching: A signal in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity for the molecular ion (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Reactivity
This compound can be synthesized from its corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid. The synthesis involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by amidation.
Synthetic Workflow Diagram
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis from 4-Bromo-2-hydroxybenzoic Acid[7]
This protocol is adapted from a general procedure for the synthesis of amides from carboxylic acids.
-
Activation of the Carboxylic Acid: In a round-bottom flask, suspend 4-Bromo-2-hydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Removal of Excess Reagent: The solvent and excess activating agent are removed under reduced pressure.
-
Amidation: The resulting crude acid chloride is redissolved in an anhydrous solvent and cooled to 0 °C. A solution of ammonia in a suitable solvent (or concentrated ammonium hydroxide) is added dropwise.
-
Work-up and Purification: The reaction mixture is stirred until the reaction is complete. The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Potential Biological Activities and Applications
Salicylamide and its derivatives are known to possess a range of biological activities, including analgesic, antipyretic, anti-inflammatory, and antimicrobial properties.[7][8][9] The introduction of a bromine atom can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy or altering its mechanism of action.
Antimicrobial and Anti-inflammatory Activity
Derivatives of salicylamide have demonstrated activity against various microbial pathogens, including Gram-positive bacteria.[9] The mechanism is thought to involve the disruption of cellular membranes and inhibition of essential metabolic pathways.[7] Furthermore, some salicylanilides have shown potent anti-inflammatory activity by inhibiting protein denaturation.[9]
Antiviral Potential
Recent studies have highlighted the potential of salicylamide derivatives as potent inhibitors of the Hepatitis B virus (HBV).[10] These compounds have been shown to interfere with viral replication and capsid formation.[10] This suggests that this compound could serve as a valuable scaffold for the development of novel anti-HBV agents.
Logical Pathway for Drug Discovery
Caption: Drug discovery workflow starting from the this compound scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid dust formation and inhalation.[11]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a synthetically accessible compound with significant potential as a building block in medicinal chemistry. Its physicochemical properties, combined with the reactivity of its functional groups, make it an attractive starting point for the development of novel therapeutic agents. The established biological activities of related salicylamides, particularly in the areas of antimicrobial, anti-inflammatory, and antiviral research, provide a strong rationale for the further investigation of this compound and its derivatives. This guide serves as a foundational resource for researchers aiming to explore the full potential of this versatile molecule.
References
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Piscean. (2014, July 16). Medicinal Chemistry of SalicylAmide and its Synthesis. Medicinal Chemistry Lectures Notes. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Huo, J., Xiao, J., Zhang, Y., Qiu, X., Huang, X., Wang, G., et al. (n.d.). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Publishing. [Link]
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LookChem. This compound Safety Data Sheets(SDS). [Link]
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Wikipedia. Salicylamide. [Link]
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PubChem. Salicylamide. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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M-D. Iorga, et al. (2022, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]
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- 10. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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4-Bromo-2-hydroxybenzamide physical properties
An In-depth Technical Guide to 4-Bromo-2-hydroxybenzamide: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 5428-40-0) is a substituted aromatic amide belonging to the salicylamide class of compounds. Salicylamides are recognized pharmacophores in medicinal chemistry, exhibiting a range of biological activities. The incorporation of a bromine atom at the 4-position of the 2-hydroxybenzamide scaffold significantly modulates its electronic properties, lipophilicity, and potential for further synthetic elaboration. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed protocol for its logical synthesis from common starting materials, and an expert analysis of its expected spectroscopic profile. This document is intended to serve as a foundational resource for researchers utilizing this compound as a building block in drug discovery and materials science.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. It is critical to note that while computational data is readily available, specific experimental values for properties such as melting point and solubility are not widely reported in the literature.
| Property | Value / Description | Source(s) |
| CAS Number | 5428-40-0 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Benzamide, 4-bromo-2-hydroxy- | [1] |
| Appearance | Predicted to be a white to off-white solid, based on analogous compounds. | |
| Melting Point | No experimental data available. | [2][3] |
| Boiling Point | No reliable experimental data available. | |
| Solubility | Inferred to be soluble in polar organic solvents such as DMSO, DMF, and alcohols based on related structures. | |
| XLogP3 (Computed) | 2.6 | |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) |
Synthesis Methodology: A Self-Validating Protocol
A robust and logical synthesis of this compound can be achieved via a two-step process starting from the readily available 2-hydroxybenzoic acid (salicylic acid). This pathway provides a clear, verifiable route to the target compound.
Diagram of the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Bromo-2-hydroxybenzoic Acid
Causality: This step utilizes electrophilic aromatic substitution. The hydroxyl group of salicylic acid is a strongly activating, ortho-, para-directing group. While the ortho position is sterically hindered by the adjacent carboxylic acid, bromination occurs preferentially at the electronically activated and more accessible para position (C4). Acetic acid serves as a polar solvent that can facilitate the polarization of Br₂.
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzoic acid (13.8 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred salicylic acid solution over 30 minutes. Maintain the temperature below 40°C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water. The white precipitate of 4-Bromo-2-hydroxybenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and HBr, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
Causality: The conversion of a carboxylic acid to a primary amide is efficiently achieved by first converting the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with a nucleophile, in this case, ammonia (from ammonium hydroxide), to form the stable amide bond.
Protocol:
-
Acyl Chloride Formation: Place the dried 4-Bromo-2-hydroxybenzoic acid (21.7 g, 0.1 mol) into a 250 mL flask. Add thionyl chloride (15 mL, ~0.2 mol) and a catalytic amount of DMF (2-3 drops).
-
Reaction: Gently reflux the mixture for 1-2 hours. The completion of the reaction is indicated by the cessation of gas (SO₂ and HCl) evolution.
-
Solvent Removal: Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-2-hydroxybenzoyl chloride is a solid or oil.
-
Amidation: Cool the flask containing the acyl chloride in an ice bath. Cautiously and slowly add concentrated ammonium hydroxide (100 mL) with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.
-
Isolation and Purification: Continue stirring for 30 minutes. Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Spectroscopic Profile Analysis
Diagram of Key Structural Features for Spectroscopy
Caption: Structure of this compound with key atoms labeled for NMR analysis.
¹H NMR Spectroscopy
Anticipated Spectrum (in DMSO-d₆):
-
Aromatic Region (δ 6.9 - 7.8 ppm): The 1,2,4-trisubstituted pattern will produce a distinct set of signals.
-
H6: Expected to be a doublet around δ 7.7 ppm, coupled only to H5.
-
H5: Expected to be a doublet of doublets around δ 7.1 ppm, coupled to both H6 and H3.
-
H3: Expected to be a doublet around δ 7.3 ppm, coupled only to H5.
-
-
Amide Protons (-CONH₂, δ 7.5 and 8.0 ppm): Two broad singlets are expected for the two non-equivalent amide protons. Their chemical shift can vary with concentration and temperature.
-
Hydroxyl Proton (-OH, δ ~12-13 ppm): A very broad singlet, significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
Protocol for Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. The broad signals of the -OH and -NH₂ protons can be confirmed by performing a D₂O exchange experiment, where these peaks would disappear from the spectrum.
¹³C NMR Spectroscopy
Anticipated Spectrum (in DMSO-d₆):
-
Carbonyl Carbon (C=O): Expected around δ 170 ppm. This is slightly upfield compared to an aldehyde due to the electron-donating effect of the nitrogen atom.
-
Aromatic Carbons (δ 110 - 160 ppm):
-
C2 (-OH): The carbon attached to the hydroxyl group will be the most downfield aromatic carbon, predicted around δ 158 ppm.
-
C4 (-Br): The carbon bearing the bromine atom is expected around δ 112 ppm.
-
C1, C3, C5, C6: The remaining four aromatic carbons will appear in the δ 115-135 ppm range, with their exact shifts influenced by the combined electronic effects of the three substituents.
-
Protocol for Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Anticipated Key Absorption Bands (cm⁻¹):
-
O-H Stretch: A very broad band from 3400-2800 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.
-
N-H Stretch: Two distinct, medium-to-sharp peaks around 3350 and 3150 cm⁻¹ for the asymmetric and symmetric stretching of the primary amide.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1670 cm⁻¹.
-
N-H Bend (Amide II): A medium absorption band around 1620-1640 cm⁻¹.
-
Aromatic C=C Stretch: Medium peaks in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A weak-to-medium absorption in the fingerprint region, typically around 600-500 cm⁻¹.
Protocol for Data Acquisition:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Anticipated Results (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this will appear as a pair of peaks of almost equal intensity at m/z 215 and m/z 217. This M/M+2 pattern is a definitive indicator of the presence of one bromine atom.
-
Key Fragments: Fragmentation would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 199/201, and the loss of the entire carboxamide group (-CONH₂) to give a fragment at m/z 172/174.
Protocol for Data Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC/MS interface.
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
Applications in Research and Drug Development
While this compound is primarily a research chemical, its structural motifs suggest significant potential in several areas:
-
Medicinal Chemistry: As a derivative of salicylamide, it serves as a valuable scaffold for developing novel therapeutic agents. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of complex molecular libraries for screening.[6]
-
Precursor for Bioactive Molecules: Salicylamide derivatives are known to possess analgesic, anti-inflammatory, and antifungal properties. The 4-bromo substitution can enhance lipophilicity, potentially improving membrane permeability and biological activity.
-
Materials Science: The aromatic structure and potential for hydrogen bonding make it an interesting candidate for the development of novel polymers and supramolecular assemblies.
Safety and Handling
Based on data for related compounds, this compound should be handled with appropriate care.
-
Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. BenchChem Technical Guides.
- Guidechem. (n.d.). How is 4-Bromo-2-hydroxybenzaldehyde synthesized and used?. Guidechem FAQ.
- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
- Aaron Chemicals LLC. (n.d.).
- MedChemExpress. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent.
- Biosynth. (n.d.). This compound | FAA42840.
- Royal Society of Chemistry. (2021). Supporting Information - Direct Synthesis of Amides and Imines.
- Chemsigma. (n.d.). 5428-40-0 this compound.
- PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide | C7H6BrNO2 | CID 603910.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
- BenchChem. (2025). Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide.
- PubChem. (n.d.). This compound | C7H6BrNO2 | CID 224462.
- LookChem. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- LookChem. (n.d.).
- Alfa Chemistry. (n.d.). CAS 5428-43-3 2-Chloro-N,N-diphenylacetamide.
- ChemScene. (n.d.). 5428-40-0 | this compound.
- MedChemExpress. (n.d.).
- Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
Sources
4-Bromo-2-hydroxybenzamide CAS number
An In-Depth Technical Guide to 4-Bromo-2-hydroxybenzamide (CAS No. 5428-40-0)
Introduction
This compound, identified by the CAS number 5428-40-0, is a halogenated derivative of salicylamide.[1][2] This compound serves as a crucial building block in organic synthesis and medicinal chemistry. Its structural framework, featuring a benzene ring substituted with bromo, hydroxyl, and carboxamide groups, offers multiple reactive sites for chemical modification. This versatility makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological significance, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5428-40-0 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Solubility | Soluble in methanol | [4] |
| SMILES | O=C(N)C1=CC=C(Br)C=C1O | [1] |
| InChI Key | Not available |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid. This transformation is a fundamental reaction in organic chemistry.
Synthetic Pathway Overview
The primary route to this compound involves the conversion of the carboxylic acid group of 4-Bromo-2-hydroxybenzoic acid into an amide. This can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 4-Bromo-2-hydroxybenzoic acid
This protocol describes a general method for the synthesis of this compound from 4-Bromo-2-hydroxybenzoic acid.
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-2-hydroxybenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-Bromo-2-hydroxybenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent dropwise with vigorous stirring.
-
Continue the reaction at low temperature for 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with cold water to remove ammonium chloride, and then with a small amount of cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic protons will appear as a complex splitting pattern in the downfield region (typically 6.5-8.0 ppm). The amide protons (NH₂) may appear as one or two broad singlets, and the phenolic hydroxyl proton (OH) will also be a singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (around 160-170 ppm). The aromatic carbons will resonate in the 110-160 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions would include a broad band for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching vibrations for the amide group (around 3100-3500 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1640-1680 cm⁻¹), and C-Br stretching in the fingerprint region.[5][6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[7] Fragmentation patterns can provide further structural information.
Applications in Research and Drug Development
Derivatives of hydroxybenzamides are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][9] this compound, as a functionalized scaffold, is a valuable starting material for the synthesis of novel therapeutic agents.
Potential Biological Activities
-
Anticancer Activity: Derivatives of 4-hydroxybenzamide have been investigated as potential anticancer agents.[8] The core structure can be modified to target various pathways involved in cancer cell proliferation and survival. For instance, it can serve as a scaffold for the development of histone deacetylase (HDAC) inhibitors.[8][10] Some research suggests that this compound itself exhibits antitumor activity by inducing apoptosis and inhibiting the cell cycle at the G1 phase.[11]
-
Antimicrobial Activity: Salicylanilides, which are structurally related to this compound, are known for their antibacterial and antifungal properties.[12] The bromine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Caption: this compound as a precursor for bioactive molecules.
Safety and Handling
-
Hazard Identification: Similar compounds are often classified as harmful if swallowed and may cause skin and serious eye irritation.[4][13] It is prudent to handle this compound with care, assuming it may have similar toxicological properties.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15][16] If there is a risk of generating dust, a respirator may be necessary.
-
Handling Procedures: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[15][16] Avoid inhalation of dust and contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[14]
-
First-Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
-
If inhaled: Move the person to fresh air.[15]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[14][15]
-
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4-Bromo-2-hydroxybenzamide molecular structure
An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-2-hydroxybenzamide
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, the analytical methodologies for its characterization, its synthesis, biological potential, and safe handling protocols. The narrative is designed to provide not just data, but a field-proven perspective on the causality behind experimental choices and the strategic importance of this compound.
Introduction and Strategic Importance
This compound (CAS No: 5428-40-0) is a halogenated derivative of salicylamide.[1] Its structure is deceptively simple, yet it represents a highly versatile scaffold in medicinal chemistry and materials science. The molecule incorporates three key functional groups on an aromatic ring: a hydroxyl group, a carboxamide group, and a bromine atom. This specific arrangement provides a unique combination of hydrogen bonding capabilities, potential for further chemical modification, and specific electronic properties, making it a valuable building block for the synthesis of more complex molecules with therapeutic potential.[2] Derivatives of the broader 4-hydroxybenzamide class have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects, positioning this scaffold as a promising starting point for drug discovery programs.[3]
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are foundational to its application. They dictate its solubility, stability, and how it will behave in both chemical reactions and biological systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5428-40-0 | Sigma-Aldrich |
| Molecular Formula | C₇H₆BrNO₂ | PubChem[1] |
| Molecular Weight | 216.03 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | Not specified; precursor 4-Bromosalicylic acid melts at 216-217 °C | Sigma-Aldrich |
| InChI Key | ZUYVEVLBOGNWOE-UHFFFAOYSA-N | Sigma-Aldrich |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)N)O | PubChem |
Molecular Structure Diagram
The spatial arrangement of the functional groups is critical for the molecule's reactivity and its ability to interact with biological targets. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide group, influencing the molecule's conformation and acidity.
Structural Elucidation: A Multi-Technique Approach
Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical and pharmaceutical research. A combination of spectroscopic techniques provides orthogonal data points, creating a self-validating system for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. Due to the 1,2,4-substitution pattern, the three aromatic protons will appear as a set of coupled multiplets (likely a doublet, a doublet of doublets, and another doublet), with chemical shifts influenced by the electron-withdrawing bromine and amide groups and the electron-donating hydroxyl group.[4] The amide (-NH₂) protons may appear as a broad singlet, and the hydroxyl (-OH) proton will also be a singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (~170 ppm). The carbon atom attached to the bromine (C4) will be shifted upfield relative to a non-substituted carbon due to the "heavy atom effect," while the carbons attached to the oxygen (C2) and the amide group (C1) will be shifted downfield.[5]
-
Analyte Preparation: Accurately weigh 5-10 mg of dry this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons (OH, NH), resulting in sharper signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0.0 ppm).
-
Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
-
Analysis: Insert the sample into the NMR spectrometer for data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Rationale |
| Phenolic Hydroxyl | O-H stretch | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |
| Amide | N-H stretch | 3100-3500 (two bands) | Primary amides show two distinct stretching bands. |
| Amide Carbonyl | C=O stretch | 1630-1680 | Intramolecular H-bonding may shift this to a lower frequency. |
| Aromatic Ring | C=C stretch | 1450-1600 | Multiple sharp peaks are characteristic of the aromatic system. |
| Bromoalkane | C-Br stretch | 500-600 | This peak falls in the fingerprint region and confirms the C-Br bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which offer clues about the molecule's structure.
-
Molecular Ion (M⁺): The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] Therefore, the mass spectrum of this compound will show two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺) at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively. This is an unambiguous indicator of the presence of a single bromine atom.
-
Fragmentation: Common fragmentation pathways may include the loss of the amide group (-NH₂) or the entire carboxamide moiety (-CONH₂).
Synthetic Approach
The synthesis of this compound typically starts from its corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid (also known as 4-bromosalicylic acid). The critical step is the conversion of the carboxylic acid to the primary amide.
Generalized Synthesis Protocol
This protocol describes a common laboratory-scale synthesis. The choice of activating agent for the carboxylic acid is critical; thionyl chloride is effective but requires careful handling due to its reactivity and hazardous byproducts.
-
Acid Chloride Formation: In a fume hood, suspend 4-Bromo-2-hydroxybenzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).[7] Slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the mixture at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until gas evolution ceases. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acid chloride intermediate.
-
Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., THF or DCM). Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The low temperature is crucial to control the exothermicity of the reaction between the acid chloride and ammonia.
-
Workup and Purification: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological Significance and Drug Development Applications
While specific biological activity data for this compound itself is limited in publicly accessible literature, the salicylamide and 4-hydroxybenzamide scaffolds are well-established pharmacophores.
-
Antimicrobial and Anti-inflammatory Activity: Salicylanilides, which are N-phenyl derivatives of salicylamide, are known for their broad biological activities, including antibacterial and anti-inflammatory properties.[8] The core structure of this compound is closely related, suggesting potential for similar activities.
-
Anticancer Potential: Derivatives of 4-hydroxybenzamide have been investigated as histone deacetylase (HDAC) inhibitors, a class of anticancer agents.[3] The functional groups on this compound make it an ideal starting point for creating a library of derivatives to screen for such activity.
-
Synthetic Intermediate: The true value for drug development professionals lies in its utility as a versatile intermediate.[9][10]
-
The amide and hydroxyl groups can be modified to modulate solubility and hydrogen bonding capacity.
-
The bromine atom is a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups at the 4-position. This enables the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for a biological target (Structure-Activity Relationship, SAR studies).
-
Safety and Handling
Scientific integrity demands a rigorous approach to safety. This compound and its precursors should be handled with appropriate care.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile rubber), safety glasses with side-shields or goggles, and a laboratory coat.[11] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Handling and Storage: Avoid dust formation.[13] Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[12][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
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Strategic Overview: A Two-Stage Approach to the Target Molecule
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-hydroxybenzamide
This guide provides a detailed, technically-grounded pathway for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The narrative emphasizes the rationale behind procedural choices, ensuring that the described protocols are robust and reproducible for researchers, scientists, and drug development professionals.
The synthesis of this compound is most effectively and regioselectively achieved through a two-part strategy. The core logic is to first establish the key substituents on the aromatic ring by creating the stable intermediate, 4-Bromo-2-hydroxybenzoic acid. This intermediate is then converted to the final amide product. This approach circumvents the challenges of direct bromination of 2-hydroxybenzamide, where controlling the position and degree of bromination can be problematic.
The selected pathway is as follows:
-
Part I: Synthesis of the Key Intermediate, 4-Bromo-2-hydroxybenzoic Acid. This is accomplished via a Sandmeyer-type reaction starting from 4-amino-2-hydroxybenzoic acid. This method provides excellent control over the bromine atom's placement at the 4-position.
-
Part II: Amidation of 4-Bromo-2-hydroxybenzoic Acid. The carboxylic acid is first activated by converting it to an acyl chloride using thionyl chloride. This highly reactive intermediate is then treated with ammonia to yield the desired this compound.
The complete workflow is visualized below.
Caption: Overall synthesis pathway for this compound.
Part I: Synthesis of 4-Bromo-2-hydroxybenzoic Acid
Principle and Rationale
Direct electrophilic bromination of salicylic acid (2-hydroxybenzoic acid) presents a significant regioselectivity challenge. The hydroxyl (-OH) and carboxylic acid (-COOH) groups have competing directing effects, and the strongly activating nature of the hydroxyl group can lead to over-bromination, producing di- or tri-brominated species[1][2].
To achieve unambiguous placement of the bromine atom at the C-4 position, a Sandmeyer reaction is the superior strategy. This classic transformation involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile—in this case, bromide. Starting with 4-amino-2-hydroxybenzoic acid ensures the final product is exclusively the 4-bromo isomer.
The key steps in the mechanism are:
-
Diazotization: The primary amine on 4-amino-2-hydroxybenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a stable diazonium salt[3].
-
Copper-Catalyzed Displacement: The diazonium salt is then treated with a copper(I) bromide salt. The copper catalyst facilitates the displacement of the diazonio group (-N₂) with a bromide ion, yielding the target carboxylic acid with high fidelity[3].
Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic Acid
This protocol is adapted from established Sandmeyer reaction procedures[3].
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-amino-2-hydroxybenzoic acid (50 g, 0.33 mol) to a 24% hydrobromic acid solution (175 mL).
-
Diazotization: Cool the resulting suspension to 0 °C in an ice-salt bath. With vigorous stirring, add a pre-chilled solution of sodium nitrite (22.5 g in 130 mL H₂O, 2.5 M) dropwise. Maintain the reaction temperature below 5 °C throughout the addition.
-
Monitoring: Periodically check for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess). Continue the addition until a positive test is maintained.
-
Quenching: Once diazotization is complete, add a small amount of urea to quench any remaining excess nitrous acid.
-
Sandmeyer Reaction: In a separate large beaker, prepare a solution of copper(I) bromide. Immediately add the cold diazonium salt solution to the copper(I) bromide solution with stirring.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure 4-Bromo-2-hydroxybenzoic acid.
Data Presentation: Reagents for Part I
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Molar Eq. | Amount Used |
| 4-Amino-2-hydroxybenzoic Acid | C₇H₇NO₃ | 153.14 | 0.33 | 1.0 | 50 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.33 | 1.0 | 22.5 g |
| Hydrobromic Acid (24%) | HBr | 80.91 | - | - | 175 mL |
| Copper(I) Bromide | CuBr | 143.45 | Catalytic | - | Varies |
| Urea | CH₄N₂O | 60.06 | - | - | Small amount |
Part II: Amidation of 4-Bromo-2-hydroxybenzoic Acid
Principle and Rationale
Directly converting a carboxylic acid to an amide by heating with ammonia is possible but often requires harsh conditions. A more reliable and milder laboratory-scale method involves a two-step activation-substitution sequence.
-
Activation to Acyl Chloride: The carboxylic acid is converted into a much more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification[4]. A catalytic amount of dimethylformamide (DMF) is often used to facilitate this reaction via the formation of a Vilsmeier reagent[5].
-
Nucleophilic Acyl Substitution: The resulting 4-Bromo-2-hydroxybenzoyl chloride is a potent electrophile. It reacts rapidly and exothermically with a nucleophile like ammonia. The lone pair on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the stable primary amide, this compound[6][7]. Using a concentrated solution of ammonia ensures that it acts as both the nucleophile and the base to neutralize the HCl byproduct[7].
Experimental Protocol: Synthesis of this compound
This protocol is based on standard methods for acyl chloride formation and subsequent amidation[3][4].
-
Acyl Chloride Formation: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), suspend 4-Bromo-2-hydroxybenzoic acid (20 g, 92.16 mmol) in thionyl chloride (8.02 mL, 111 mmol).
-
Catalysis: Add a catalytic amount of dimethylformamide (DMF, ~0.5 mL).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation). This leaves the crude 4-Bromo-2-hydroxybenzoyl chloride as an oil or solid.
-
Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Cautiously and slowly, add a concentrated aqueous solution of ammonia with stirring. This reaction is highly exothermic. Continue adding ammonia until the mixture is strongly basic.
-
Isolation and Purification: The solid amide product will precipitate. Allow the mixture to stir for an additional 30 minutes in the ice bath. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove ammonium salts, and dry. The crude this compound can be further purified by recrystallization from ethanol or a similar solvent.
Data Presentation: Reagents for Part II
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Molar Eq. | Amount Used |
| 4-Bromo-2-hydroxybenzoic Acid | C₇H₅BrO₃ | 217.02 | 92.16 mmol | 1.0 | 20 g |
| Thionyl Chloride | SOCl₂ | 118.97 | 111 mmol | 1.2 | 8.02 mL |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | - | ~0.5 mL |
| Concentrated Ammonia | NH₃ | 17.03 | Excess | - | As needed |
Safety and Handling
-
Thionyl Chloride: Is corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrobromic Acid: Is a strong, corrosive acid. Avoid inhalation and skin contact.
-
Diazonium Salts: While generally stable in solution at low temperatures, they can be explosive when isolated and dry. Do not isolate the diazonium intermediate.
-
Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a well-ventilated area.
Conclusion
The described two-part synthetic pathway provides a reliable and regiochemically precise method for preparing this compound. By leveraging a Sandmeyer reaction for the synthesis of the key 4-Bromo-2-hydroxybenzoic acid intermediate, this guide ensures high selectivity that is difficult to achieve with direct bromination. The subsequent activation to an acyl chloride and reaction with ammonia is a robust and high-yielding method for amide formation. This technical guide offers a self-validating and field-proven protocol for researchers requiring this important molecular building block.
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Spectroscopic data of 4-Bromo-2-hydroxybenzamide
An In-Depth Technical Guide to the Spectroscopic Profile of 4-Bromo-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Unambiguous structural confirmation is the bedrock of all subsequent research and development. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the definitive identification and quality assessment of this compound. By integrating foundational spectroscopic principles with data from closely related structural analogs, this document serves as an essential reference for researchers synthesizing or utilizing this compound.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₇H₆BrNO₂) is a derivative of salicylamide, featuring a bromine atom at the C4 position of the benzene ring.[1] The molecule's key functional groups—a phenolic hydroxyl (-OH), a primary amide (-CONH₂), and an aromatic bromide (-Br)—each impart distinct and predictable signatures in its spectra. The ortho-relationship between the hydroxyl and amide groups allows for potential intramolecular hydrogen bonding, which significantly influences the spectral characteristics, particularly in NMR and IR spectroscopy.
The overall analytical workflow for structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra is essential.
Caption: Structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For a 1,2,4-trisubstituted benzene ring, a distinct set of splitting patterns is expected.[2] The acidic protons of the hydroxyl and amide groups will typically appear as broad singlets and are exchangeable with deuterium oxide (D₂O).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Insights |
| -OH | ~11.0 - 13.0 | Broad Singlet | 1H | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the amide carbonyl, similar to related salicylamides.[3] Its signal will disappear upon shaking with D₂O. |
| -CONH₂ | ~7.5 - 8.5 | Two Broad Singlets | 2H | The two amide protons are diastereotopic and may appear as two distinct broad signals. Their chemical shift can vary significantly with solvent and concentration. These signals will also disappear upon D₂O exchange. |
| H6 | ~7.8 - 8.0 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing amide group, causing a significant downfield shift. It will be split only by H5 (J ≈ 8.5 Hz). |
| H5 | ~7.0 - 7.2 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H6 (J ≈ 8.5 Hz) and H3 (J ≈ 2.0 Hz), resulting in a doublet of doublets. |
| H3 | ~7.4 - 7.6 | Doublet (d) | 1H | This proton is ortho to the bromine atom. It will show a small coupling to H5 (J ≈ 2.0 Hz). |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering direct insight into the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C7 (C=O) | ~170 - 173 | The amide carbonyl carbon is characteristic in this region. This is consistent with data for other benzamides.[4] |
| C2 (C-OH) | ~158 - 162 | The carbon bearing the hydroxyl group is strongly deshielded by the oxygen atom, a feature seen in salicylamide and its derivatives.[5][6] |
| C1 | ~115 - 120 | This carbon is ortho to the -OH group and para to the -Br group. Its chemical shift is influenced by the donating effect of the hydroxyl group. |
| C4 (C-Br) | ~118 - 122 | The direct attachment of bromine causes a moderate downfield shift. The value is comparable to that in 4-bromobenzamide.[7] |
| C6 | ~130 - 133 | This carbon is ortho to the amide group and meta to the hydroxyl group. |
| C5 | ~125 - 128 | This carbon is influenced by its position relative to all three substituents. |
| C3 | ~122 - 125 | This carbon is ortho to the bromine and meta to the amide group. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data integrity.[8]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides and phenols as it helps in resolving the -OH and -NH₂ protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient. To confirm exchangeable protons, add a drop of D₂O, shake the tube, and re-acquire the spectrum.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time with a higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions
The IR spectrum of this compound is expected to be rich with information, confirming the presence of all key functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Key Features |
| O-H Stretch (Phenolic) | 3500 - 3000 | Broad, Strong | This very broad absorption is characteristic of a hydrogen-bonded hydroxyl group.[6] Its breadth is a result of strong intra- and intermolecular hydrogen bonding. |
| N-H Stretch (Amide) | 3400 & 3200 (approx.) | Medium, Sharp (two bands) | A primary amide (-NH₂) typically shows two distinct N-H stretching bands: an asymmetric stretch at the higher frequency and a symmetric stretch at the lower one. |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp | The position of the amide carbonyl absorption is sensitive to hydrogen bonding. Its presence in this region is a strong indicator of the amide functional group.[3] |
| N-H Bend (Amide II) | 1620 - 1650 | Medium | This band arises from the in-plane bending of the N-H bond and is another key marker for the amide group. |
| C=C Stretch (Aromatic) | 1600, 1580, 1470 | Medium to Weak | Multiple sharp bands in this region confirm the presence of the benzene ring. |
| C-O Stretch (Phenolic) | 1250 - 1300 | Strong | This absorption corresponds to the stretching of the C-O bond of the phenolic group. |
| C-Br Stretch | 700 - 500 | Medium to Strong | The C-Br stretch appears in the low-frequency fingerprint region and confirms the presence of the bromine atom. |
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (<1 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or a blank KBr pellet. Then, record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular formula and fragmentation patterns.
Predicted Mass Spectrum Features
The most telling feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine.
-
Molecular Ion (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two molecular ion peaks of nearly equal intensity.[8] Given the molecular weight of 216.03 g/mol , expect to see peaks at m/z ≈ 215 and m/z ≈ 217, corresponding to [C₇H₆⁷⁹BrNO₂]⁺ and [C₇H₆⁸¹BrNO₂]⁺. This M/M+2 pattern is a definitive diagnostic tool.
-
Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation, providing further structural clues.
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4-Bromo-2-hydroxybenzamide NMR analysis
An In-Depth Technical Guide to the NMR Analysis of 4-Bromo-2-hydroxybenzamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of small molecules. This guide provides a comprehensive, in-depth analysis of this compound, a substituted aromatic compound of interest in synthetic and medicinal chemistry. We will move beyond a simple recitation of spectral data, instead focusing on the underlying principles and experimental logic required for a robust structural assignment. This document details a complete workflow, from meticulous sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR data. The causality behind spectral features—chemical shifts, coupling constants, and signal multiplicities—is explained through the lens of substituent effects and intramolecular interactions. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of NMR analysis for aromatic systems.
Foundational Principles: The Molecule and the Method
This compound (C₇H₆BrNO₂) is a 1,2,4-trisubstituted benzene derivative.[1] Its structure presents a fascinating case for NMR analysis due to the interplay of electron-donating groups (-OH, -NH₂) and an electron-withdrawing, deactivating group (-Br). The relative positions of these substituents break the symmetry of the aromatic ring, rendering all aromatic protons and carbons chemically non-equivalent. This lack of symmetry results in a complex but highly informative NMR spectrum.
Our analytical goal is to assign every proton and carbon signal to a specific position in the molecule. This is not merely an academic exercise; it is a critical step in confirming molecular identity, assessing purity, and providing the foundational data for further research and development. We will employ a multi-technique approach, as reliance on ¹H NMR alone can be ambiguous for complex aromatic systems.
Experimental Protocol: A Self-Validating System
Sample Preparation
The objective is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration.[2] For a molecule like this compound, which contains multiple hydrogen-bonding moieties, the choice of solvent is paramount.
Recommended Protocol:
-
Analyte Mass: For a standard 5 mm NMR tube, weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR experiments.[3][4] While a single, more concentrated sample (e.g., 50 mg) can be used for all experiments, very high concentrations may lead to line broadening in ¹H spectra.[3]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.
-
Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves polar compounds. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange rate of the labile hydroxyl (-OH) and amide (-NH₂) protons.[5][6] This allows them to be observed as distinct, often broad, signals, whereas in solvents like CDCl₃ or D₂O, they might exchange too rapidly or exchange with deuterium, leading to signal loss.
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[7] Gentle vortexing may be required to achieve complete dissolution.
-
Filtration: Transfer the solution into the NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool.[4] This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in poor spectral resolution.[2][8]
-
Tube and Labeling: Use a clean, high-quality NMR tube free from scratches or chips.[7] Label the tube clearly with a unique identifier.
NMR Data Acquisition
The following are typical acquisition parameters on a 400 or 500 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | HSQC | HMBC |
| Pulse Program | Standard single pulse (e.g., zg30) | Proton-decoupled (e.g., zgpg30) | Phase-sensitive with gradients (e.g., hsqcetgpsisp2) | Gradient-selected (e.g., hmbcgplpndqf) |
| Spectral Width | ~16 ppm | ~220 ppm | F2: ~16 ppm, F1: ~220 ppm | F2: ~16 ppm, F1: ~220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds | ~0.2 s (F2), ~0.01 s (F1) | ~0.2 s (F2), ~0.01 s (F1) |
| Relaxation Delay | 2-5 seconds | 2 seconds | 1.5-2 seconds | 1.5-2 seconds |
| Number of Scans | 8-16 | 1024-4096 | 2-8 per increment | 8-16 per increment |
| Key Coupling Constant | N/A | N/A | ¹JCH ≈ 145-160 Hz | Long-range JCH ≈ 8 Hz |
Spectral Interpretation: From Data to Structure
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial framework for the structure. We expect signals for three aromatic protons, two amide protons, and one hydroxyl proton.
-
Aromatic Region (δ 7.0-8.0 ppm): The 1,2,4-substitution pattern gives rise to a characteristic three-proton spin system.
-
H-6: This proton is ortho to the bromine atom and meta to the amide group. It experiences coupling only to H-5 (ortho coupling, ³J ≈ 8-9 Hz). Therefore, it should appear as a doublet .
-
H-5: This proton is ortho to both H-6 and the bromine at C-4, and meta to the hydroxyl group. It is coupled to H-6 (ortho, ³J ≈ 8-9 Hz) and H-3 (meta coupling, ⁴J ≈ 2-3 Hz). This will result in a doublet of doublets (dd) .
-
H-3: This proton is ortho to the hydroxyl group and meta to H-5. It is coupled only to H-5 (meta coupling, ⁴J ≈ 2-3 Hz). It should appear as a doublet . Due to the strong shielding effect of the ortho -OH group, this proton is expected to be the most upfield of the aromatic signals.[9][10]
-
-
Amide Protons (-CONH₂): These protons are diastereotopic and can appear as two separate broad singlets, typically in the range of δ 7.5-8.5 ppm in DMSO-d₆. The exact chemical shift is sensitive to concentration and temperature.[5][6]
-
Hydroxyl Proton (-OH): This proton will appear as a very broad singlet at a significantly downfield chemical shift (often > δ 10 ppm), especially if there is intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the δ 165-175 ppm region.
-
Aromatic Carbons (δ 110-160 ppm):
-
C-2 (C-OH): The carbon directly attached to the highly electronegative oxygen atom will be significantly deshielded, appearing far downfield in the aromatic region (approx. δ 155-160 ppm).[11]
-
C-1 (C-CONH₂): This quaternary carbon, attached to the amide group, will also be downfield, but generally upfield of C-2.
-
C-4 (C-Br): The "heavy atom effect" of bromine causes the directly attached carbon to be shielded relative to an unsubstituted carbon. This signal will be found in the more upfield portion of the aromatic carbon region (approx. δ 115-120 ppm).
-
C-3, C-5, C-6: These protonated carbons can be distinguished from the quaternary carbons by their higher signal intensity. Their precise chemical shifts are influenced by the combined electronic effects of all three substituents.[12] Definitive assignment requires 2D NMR.
-
2D NMR: Unambiguous Assignment
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra. They reveal through-bond correlations between nuclei.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[14]
-
Application: By analyzing the HSQC spectrum, we can definitively link the signals for H-3, H-5, and H-6 to their corresponding carbon signals (C-3, C-5, and C-6), resolving any ambiguity from the ¹³C spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful experiment for piecing together the molecular skeleton.[13][14]
-
Key Expected Correlations:
-
H-3 will show correlations to C-1, C-2, C-4, and C-5.
-
H-5 will show correlations to C-1, C-3, and C-4.
-
H-6 will show correlations to C-1, C-2, and C-4.
-
The -NH₂ protons will show correlations to the carbonyl carbon (C=O) and to C-1 and C-2.
-
The -OH proton will show correlations to C-1, C-2, and C-3.
-
-
mol [label=<
H3 [label="H-3", pos="0.5,2.5!", fontcolor="#4285F4"]; H5 [label="H-5", pos="-2.5,0.5!", fontcolor="#4285F4"]; H6 [label="H-6", pos="-2.5,2.5!", fontcolor="#4285F4"]; NH2 [label="-NH₂", pos="2.5,-1.5!", fontcolor="#34A853"];
C1 [label="C-1", pos="1.5,0!", fontcolor="#EA4335"]; C2 [label="C-2", pos="1.5,1.5!", fontcolor="#EA4335"]; C4 [label="C-4", pos="-1.5,-0.5!", fontcolor="#EA4335"]; C5 [label="C-5", pos="-1.5,1!", fontcolor="#EA4335"]; CO [label="C=O", pos="2.5,-0.5!", fontcolor="#EA4335"];
// HMBC Correlations H3 -> C1 [style=dashed]; H3 -> C5 [style=dashed]; H3 -> C2 [style=dashed]; H5 -> C1 [style=dashed]; H5 -> C4 [style=dashed]; H6 -> C2 [style=dashed]; H6 -> C4 [style=dashed]; NH2 -> CO [style=dashed, color="#34A853"]; NH2 -> C1 [style=dashed, color="#34A853"]; } dot Caption: Key expected HMBC correlations.
Summary of Spectral Data
The following table summarizes the expected NMR data for this compound in DMSO-d₆. Actual values may vary slightly based on spectrometer frequency and sample conditions.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) | Key HMBC Correlations (from Proton) |
| C=O | --- | --- | ~168 | -NH₂ |
| -OH | >10.0 | br s | --- | C-1, C-2, C-3 |
| -NH₂ | ~8.0, ~7.8 | br s, br s | --- | C=O, C-1, C-2 |
| H-6 / C-6 | ~7.6 | d (J ≈ 8.5 Hz) | ~130 | C-2, C-4 |
| H-5 / C-5 | ~7.4 | dd (J≈8.5, 2.0 Hz) | ~120 | C-1, C-3, C-4 |
| H-3 / C-3 | ~7.1 | d (J ≈ 2.0 Hz) | ~115 | C-1, C-2, C-5 |
| C-1 | --- | --- | ~125 | H-3, H-5, -OH, -NH₂ |
| C-2 | --- | --- | ~158 | H-3, H-6, -OH, -NH₂ |
| C-4 | --- | --- | ~118 | H-5, H-6 |
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a systematic, multi-technique NMR approach. By combining the foundational information from ¹H and ¹³C NMR with the unambiguous connectivity data from HSQC and HMBC experiments, a complete and confident assignment of the molecular structure is achievable. The causality-driven approach outlined in this guide—from the logical selection of an appropriate solvent to the prediction of spectral patterns based on electronic and steric effects—provides a robust framework that can be adapted for the analysis of other complex small molecules. This methodology ensures not only the accuracy of the final structure but also a deeper understanding of the relationship between molecular structure and its spectral signature.
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An In-depth Technical Guide to the Prospective Crystal Structure of 4-Bromo-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Uncharted Territory of 4-Bromo-2-hydroxybenzamide's Crystalline Form
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. It dictates a molecule's physicochemical properties, influences its biological activity, and governs its suitability for pharmaceutical development. This guide ventures into the methodical exploration of the crystal structure of this compound, a compound of significant interest yet one whose crystalline architecture remains, to date, unelucidated in public databases.
This document, therefore, serves not as a retrospective analysis but as a forward-looking, instructional whitepaper. It is designed for the discerning researcher, scientist, and drug development professional, providing a comprehensive roadmap for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of this compound. By detailing the causality behind experimental choices and embedding self-validating systems within each protocol, this guide aims to empower researchers to be the first to reveal the definitive solid-state structure of this intriguing molecule.
I. Strategic Synthesis of this compound: A Proposed High-Fidelity Protocol
Rationale for the Synthetic Pathway
This two-step approach, starting from the commercially available 4-Bromo-2-hydroxybenzoic acid, is favored for its high potential for yield and purity. The initial esterification protects the carboxylic acid, allowing for a clean amidation reaction.
Experimental Protocol: Synthesis of this compound
Part A: Esterification of 4-Bromo-2-hydroxybenzoic Acid
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the methanolic solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The product, methyl 4-bromo-2-hydroxybenzoate, will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.[1][2]
Part B: Amidation of Methyl 4-bromo-2-hydroxybenzoate
-
Reaction Setup: In a sealed pressure vessel, suspend methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in a saturated solution of ammonia in methanol.
-
Reaction: Heat the vessel to 80-100 °C and maintain for 24-48 hours. The progress of the amidation can be monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield the pure product.
II. The Art and Science of Crystallization: Obtaining Diffraction-Quality Single Crystals
The successful growth of a single crystal suitable for X-ray diffraction is often the most challenging step. This requires a systematic approach to exploring various crystallization conditions.
Core Principles of Crystallization
The goal is to slowly bring a saturated solution of this compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.
Experimental Protocol: Crystallization of this compound
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene).
-
Slow Evaporation: Prepare a nearly saturated solution of this compound in a suitable solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion (Hanging Drop and Sitting Drop):
-
Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized glass slide, which is then inverted and sealed over a well containing a reservoir solution of a precipitant.
-
Sitting Drop: A drop of the concentrated solution is placed in a well, which is then sealed in a larger chamber containing a reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two liquids.
-
Temperature Gradient: A saturated solution is slowly cooled, or subjected to a temperature gradient, to induce crystallization.
III. Unveiling the Architecture: Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray crystallography.
Theoretical Framework
This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal. The resulting diffraction pattern is used to calculate the positions of the atoms in the crystal lattice.
Experimental Workflow: X-ray Crystallographic Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
-
Crystal Mounting: A high-quality single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.
-
Structure Solution: The collected data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions and other parameters to best fit the experimental diffraction data.
-
Validation: The final crystal structure is validated for its geometric and crystallographic reasonability.
IV. Predicted Physicochemical and Spectroscopic Properties
While experimental data is pending the successful synthesis and analysis, the physicochemical and spectroscopic properties of this compound can be predicted based on its structure.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| XLogP3 | 2.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of the 1,2,4-substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons, with chemical shifts influenced by the bromine, hydroxyl, and amide substituents.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amide group, the C=O stretch of the amide, and C-Br stretch.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
V. Broader Context and Future Directions
The determination of the crystal structure of this compound will provide invaluable insights into its solid-state properties. This knowledge is crucial for understanding its potential applications in areas such as:
-
Drug Development: The benzamide moiety is a common feature in many biologically active compounds. Understanding the crystal packing and intermolecular interactions can aid in the design of new drug candidates with improved properties.
-
Materials Science: The ability to form specific intermolecular interactions, such as hydrogen bonds, makes this molecule a candidate for the design of novel crystalline materials with tailored properties.
The protocols and methodologies outlined in this guide provide a comprehensive framework for the successful synthesis, crystallization, and structural elucidation of this compound. The scientific community is poised to benefit from the definitive determination of this currently unknown crystal structure.
References
-
Moreno-Fuquen, R., Melo, V., & Ellena, J. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1261–o1262. [Link]
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Moreno-Fuquen, R., Melo, V., & Ellena, J. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E Structure Reports Online, 70(Pt 12), o1261–o1262. [Link]
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Moreno-Fuquen, R., Melo, V., & Ellena, J. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Sci-Hub. [Link]
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Potential Therapeutic Applications of 4-Bromo-2-hydroxybenzamide: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Substituted Benzamide
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of a multitude of therapeutic agents with diverse pharmacological activities.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-Bromo-2-hydroxybenzamide. While direct extensive research on this particular molecule is nascent, its structural similarity to well-characterized salicylamides and other brominated aromatic compounds provides a strong rationale for investigating its therapeutic potential. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a scientifically grounded exploration of its potential applications, putative mechanisms of action, and detailed methodologies for its synthesis and evaluation.
The central hypothesis of this guide is that the unique combination of a bromine substituent and a salicylamide core in this compound can confer potent anti-inflammatory, analgesic, and antimicrobial properties. We will delve into the scientific reasoning behind these hypotheses, drawing parallels with established compounds and outlining a clear experimental roadmap for validation.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Reference(s) |
| CAS Number | 224462-83-7 | [2] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| Appearance | Solid (predicted) | |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)N)O | [2] |
Potential Therapeutic Application I: Anti-inflammatory and Analgesic Agent
The structural resemblance of this compound to salicylamide, the parent compound of a class of non-steroidal anti-inflammatory drugs (NSAIDs), strongly suggests its potential as an anti-inflammatory and analgesic agent.[3][4] The presence of a bromine atom at the 4-position may enhance its potency and modulate its pharmacokinetic profile.
Proposed Mechanism of Action: Dual Inhibition of COX Enzymes and NF-κB Signaling
Salicylamides are known to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[3] We hypothesize that this compound will act as a dual inhibitor of COX-1 and COX-2. Furthermore, many anti-inflammatory compounds also modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][5]
Diagram: Proposed Anti-inflammatory Mechanism of Action
Caption: Proposed dual inhibitory action on COX enzymes and the NF-κB pathway.
Potential Therapeutic Application II: Antimicrobial Agent
Substituted salicylanilides, a class of compounds structurally related to this compound, have demonstrated significant antimicrobial activity. The presence of a halogen, such as bromine, on the aromatic ring is often associated with enhanced antimicrobial potency.
Proposed Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
We postulate that this compound may exert its antimicrobial effects by interfering with bacterial cell wall biosynthesis.[6] This is a well-established target for many antibiotics, as the cell wall is essential for bacterial viability and is absent in mammalian cells, offering a degree of selective toxicity.[7][8] The compound may inhibit key enzymes involved in peptidoglycan synthesis, leading to cell lysis and bacterial death.
Diagram: Proposed Antimicrobial Mechanism of Action
Caption: Inhibition of key steps in bacterial peptidoglycan synthesis.
Experimental Protocols for Synthesis and Evaluation
To empirically validate the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following protocols provide a detailed framework for its synthesis and biological characterization.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related benzamides and salicylamides.
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous, concentrated)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-2-hydroxybenzoic acid in an excess of thionyl chloride.
-
Reflux the mixture gently for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Cool the resulting crude 4-bromo-2-hydroxybenzoyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia dropwise with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring for an additional 30 minutes at room temperature to ensure complete reaction.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity
A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.[9][10][11]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Known COX inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as positive controls
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of this compound and the control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).
B. NF-κB Activation Assay in Macrophages
This assay will assess the ability of the compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
This compound
-
Cell culture medium and reagents
-
NF-κB reporter assay kit or antibodies for Western blotting of phosphorylated IκBα and NF-κB p65.
Procedure:
-
Culture the macrophage cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and measure the activation of NF-κB using either a reporter gene assay (measuring luciferase or another reporter protein expression) or by Western blotting to detect the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Quantify the results and determine the dose-dependent inhibitory effect of the compound on NF-κB activation.
Protocol 3: In Vitro Evaluation of Antimicrobial Activity
A. Minimum Inhibitory Concentration (MIC) Determination
This assay will determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria.[12][13][14][15][16]
Materials:
-
Panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
This compound
-
Standard antibiotics as positive controls (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in MHB.
-
Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculate each well with the bacterial suspension. Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth (no turbidity). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
B. In Vitro Cytotoxicity Assay
This assay is crucial to assess the potential toxicity of the compound to mammalian cells and to determine its therapeutic index.[17][18][19][20][21]
Materials:
-
Human cell line (e.g., HEK293 or a relevant cancer cell line)
-
This compound
-
Cell culture medium and reagents
-
MTT or other viability assay reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the human cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert the MTT into a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC₅₀ value (the concentration that causes 50% reduction in cell viability).
Protocol 4: In Vivo Evaluation in Animal Models
Should the in vitro data demonstrate promising activity and low cytotoxicity, in vivo studies in appropriate animal models would be the next logical step.
A. Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This is a classic model of acute inflammation.[22][23][24][25][26]
Materials:
-
Wistar rats
-
Carrageenan solution
-
This compound
-
Positive control drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals and fast them overnight before the experiment.
-
Administer this compound or the control drug orally or intraperitoneally at various doses.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
B. Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity)
This model is used to screen for peripheral analgesic activity.
Materials:
-
Swiss albino mice
-
Acetic acid solution
-
This compound
-
Positive control drug (e.g., aspirin)
Procedure:
-
Group the mice and administer this compound or the control drug orally or intraperitoneally.
-
After a set time (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Immediately after the injection, observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes for each animal.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle-treated control group.
Conclusion and Future Directions
This compound presents a compelling, albeit currently under-investigated, molecular scaffold with significant potential for therapeutic applications. Based on robust scientific precedent from structurally related compounds, there is a strong rationale to explore its utility as a novel anti-inflammatory, analgesic, and antimicrobial agent. The dual-action mechanism targeting both COX enzymes and the NF-κB pathway for its anti-inflammatory effects, and the potential to disrupt bacterial cell wall synthesis for its antimicrobial properties, offer exciting avenues for drug discovery.
The comprehensive experimental protocols detailed in this guide provide a clear and actionable roadmap for researchers to systematically synthesize, characterize, and evaluate the biological activities of this compound. Rigorous execution of these in vitro and in vivo studies will be crucial to validate its therapeutic potential and to pave the way for further preclinical and, ultimately, clinical development. The journey from a promising molecule to a clinically effective drug is long and challenging, but for this compound, the initial signposts are highly encouraging.
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4-Bromo-2-hydroxybenzamide as a synthetic intermediate
An In-depth Technical Guide to 4-Bromo-2-hydroxybenzamide as a Synthetic Intermediate
Executive Summary
This compound is a specialized aromatic compound whose structural features—a reactive bromine atom, an acidic phenolic hydroxyl group, and a versatile amide moiety—make it a highly valuable intermediate in modern organic synthesis. This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on its synthesis, reactivity, and application. While direct literature on this specific amide is sparse, this document leverages established chemical principles and data from closely related precursors to present logical synthetic strategies and explore its potential. Particular emphasis is placed on its role as a scaffold in medicinal chemistry, where it serves as a foundational building block for constructing complex bioactive molecules, including potential antitumor agents that induce apoptosis and cell cycle arrest.[1]
Core Physicochemical & Spectroscopic Profile
A comprehensive understanding of this compound's properties is fundamental for its effective use and characterization.
Physicochemical Properties
The key physicochemical properties have been consolidated from authoritative chemical databases.
| Property | Value | Source(s) |
| CAS Number | 5428-40-0 | [2] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 185-186 °C | [3] |
| IUPAC Name | This compound | [2] |
| InChI Key | ZUYVEVLBOGNWOE-UHFFFAOYSA-N | [2] |
Predicted Spectroscopic Signature
While dedicated spectral publications for this compound are not widely available, its signature can be reliably predicted based on its functional groups and comparison to analogs like 4-Bromo-2-hydroxybenzaldehyde.[4][5]
-
¹H NMR: The spectrum is expected to show distinct signals for the amide protons (a broad singlet, ~7.5-8.5 ppm), the phenolic hydroxyl proton (a broad singlet, >10 ppm), and three aromatic protons exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted ring.
-
¹³C NMR: Key signals would include the amide carbonyl carbon (~170 ppm), the carbon bearing the hydroxyl group (~155-160 ppm), the carbon bonded to bromine (~110-120 ppm), and other aromatic carbons.
-
IR Spectroscopy: Characteristic absorption bands are predicted for the O-H stretch of the phenol (broad, ~3300-3400 cm⁻¹), N-H stretches of the primary amide (two bands, ~3100-3350 cm⁻¹), the C=O stretch (Amide I band, ~1640-1680 cm⁻¹), and the C-Br stretch in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Strategic Synthesis of this compound
The synthesis of this compound is not commonly documented. Therefore, this section presents two logical and robust synthetic pathways derived from readily available precursors. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.
Pathway A: Amidation of 4-Bromo-2-hydroxybenzoic Acid
This is the most direct route, leveraging the selective amidation of a carboxylic acid precursor. The primary challenge is activating the carboxyl group without affecting the phenolic hydroxyl.
Caption: Synthetic pathway from 4-Aminosalicylic Acid.
Expert Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a bromide.[6] For the amidation step, converting the carboxylic acid to an acyl chloride with thionyl chloride is a cost-effective activation method. Subsequent quenching with excess aqueous ammonia favors the formation of the primary amide. Alternatively, peptide coupling reagents like EDC/HOBt offer milder conditions that may be preferable if the substrate is sensitive.
Experimental Protocol (Pathway A):
-
Synthesis of 4-Bromo-2-hydroxybenzoic acid:
-
Suspend 4-amino-2-hydroxybenzoic acid (0.33 mol) in 24% hydrobromic acid (175 mL) and cool to 0°C.[6]
-
Slowly add a solution of sodium nitrite (2.5 M) dropwise, keeping the temperature below 5°C, to form the diazonium salt.[6]
-
In a separate flask, prepare a solution of copper(I) bromide.
-
Add the cold diazonium salt solution to the CuBr solution and warm gently to 70°C for 1 hour to facilitate the substitution.[6]
-
Cool the mixture, filter the crude product, and recrystallize from ethanol to yield pure 4-Bromo-2-hydroxybenzoic acid.[6]
-
-
Amidation:
-
Suspend 4-Bromo-2-hydroxybenzoic acid (50 mmol) in toluene (100 mL).
-
Add thionyl chloride (75 mmol, 1.5 eq.) and a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours until gas evolution ceases, indicating the formation of the acyl chloride.
-
Cool the reaction mixture to 0°C and slowly pour it into a stirred beaker containing excess concentrated aqueous ammonia (200 mL).
-
Stir vigorously for 30 minutes. The product will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove ammonium salts, and dry under vacuum to yield this compound.
-
Pathway B: Oxidation and Amidation from 4-Bromo-2-hydroxybenzaldehyde
This multi-step pathway is advantageous if 4-bromophenol is a more accessible starting material. It involves a formylation, followed by oxidation and amidation.
Caption: Conceptual workflow for drug discovery.
Safety and Handling
No specific safety data sheet (SDS) for this compound is widely available. Therefore, it must be handled with the precautions appropriate for a novel chemical entity, drawing parallels from its hazardous precursors.
-
General Precautions: Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A[7][8]void inhalation of dust and contact with skin and eyes. *[7][9] Hazard Analogy: The precursor, 4-Bromo-2-hydroxybenzaldehyde, is classified as harmful if swallowed and causes serious eye irritation. I[10][11][12]t is reasonable to assume this compound may have a similar hazard profile.
-
First Aid: In case of skin contact, wash immediately with plenty of water. I[8]n case of eye contact, rinse cautiously with water for several minutes. I[9]f swallowed or if irritation persists, seek immediate medical attention. *[7] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
This compound emerges as a synthetic intermediate of significant potential, particularly for the fields of medicinal chemistry and drug discovery. While its direct synthesis requires a multi-step approach from common starting materials, the pathways outlined in this guide are robust and based on well-established, high-yield reactions. The true power of this molecule lies in the orthogonal reactivity of its three functional groups, which establishes it as an ideal scaffold for building molecular complexity. The inherent biological activity of its core structure further enhances its appeal as a foundational element for developing next-generation therapeutics.
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A Comprehensive Technical Guide to 4-Bromo-2-hydroxybenzamide: Synthesis, Characterization, and Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides an in-depth exploration of 4-Bromo-2-hydroxybenzamide, a compound of interest in medicinal chemistry. It moves beyond a simple recitation of facts to offer a cohesive narrative encompassing its synthesis, structural elucidation, and prospective applications in oncology. The structure of this guide is designed to logically flow from the foundational chemical identity to its potential biological significance, providing field-proven insights and methodologies for the discerning researcher.
Foundational Knowledge: Identifying this compound
At the heart of any chemical investigation is the unambiguous identification of the molecule. This compound, a substituted aromatic amide, is uniquely defined by its structural and electronic characteristics.
Chemical Identity
The fundamental representation of a molecule is its structure and the corresponding identifiers that provide a universal language for chemists.
-
IUPAC Name: this compound[1]
-
CAS Number: 5428-40-0[1]
-
Molecular Formula: C₇H₆BrNO₂[1]
-
InChIKey: ZUYVEVLBOGNWOE-UHFFFAOYSA-N
The InChIKey serves as a digital fingerprint for the compound, allowing for precise identification across disparate databases and literature sources.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 216.03 g/mol | |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 2.6 |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. The following protocols outline a logical synthetic route, emphasizing the causality behind the chosen reagents and conditions.
Step 1: Esterification of 4-Bromo-2-hydroxybenzoic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, typically carried out under acidic conditions.
Diagram 2: Esterification of 4-Bromo-2-hydroxybenzoic Acid
Caption: Workflow for the esterification of 4-Bromo-2-hydroxybenzoic Acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-bromo-2-hydroxybenzoate. Further purification can be achieved by column chromatography.
Causality: The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using an excess of methanol.
Step 2: Amidation of Methyl 4-bromo-2-hydroxybenzoate
The final step is the conversion of the methyl ester to the desired amide. This is typically achieved by reacting the ester with ammonia.
Diagram 3: Amidation of Methyl 4-bromo-2-hydroxybenzoate
Caption: Proposed mechanism of apoptosis induction by 2-hydroxyphenyl benzamide derivatives.
Further investigation into the cytotoxic effects of this compound on various cancer cell lines is warranted. Standard in vitro assays, such as the MTT assay, would provide initial data on its antiproliferative activity. Subsequent studies could explore its mechanism of action, including its potential to induce apoptosis or cause cell cycle arrest.
Conclusion and Future Directions
This compound is a readily synthesizable compound with structural features that suggest potential for biological activity, particularly in the realm of anticancer drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route with detailed protocols, and an analysis of its expected spectroscopic characteristics.
Future research should focus on the following areas:
-
Optimization of Synthesis: Developing a high-yielding and scalable synthesis for this compound.
-
Full Spectroscopic Characterization: Obtaining and reporting the complete experimental ¹H NMR, ¹³C NMR, FT-IR, and mass spectral data.
-
In Vitro Anticancer Evaluation: Screening the compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Mechanistic Studies: If significant anticancer activity is observed, elucidating the underlying mechanism of action, including its effects on apoptosis, cell cycle, and relevant signaling pathways.
By systematically addressing these research questions, the full potential of this compound as a lead compound in drug development can be realized.
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Bandyopadhyay, A., et al. (2024). Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel. Chemistry – A European Journal. [Link]
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UCSC Chemistry & Biochemistry. IR Tables. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Estévez, F., et al. (2019). 6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. Chemico-Biological Interactions. [Link]
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Reddy, M. V., et al. (2008). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Journal of Experimental Therapeutics and Oncology. [Link]
- Google Patents. Compounds and methods for inducing apoptosis in cancer cells. WO2005009434A2.
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A Technical Guide to the SMILES Notation of 4-Bromo-2-hydroxybenzamide
Executive Summary
The Simplified Molecular Input Line Entry System (SMILES) is a cornerstone of modern cheminformatics, providing a human-readable and machine-processable method for representing chemical structures as ASCII strings.[1][2][3] This capability is fundamental for chemical database management, computational modeling, and high-throughput screening in drug discovery. This guide provides an in-depth, first-principles walkthrough for deriving the SMILES notation for 4-Bromo-2-hydroxybenzamide (CAS: 5428-40-0), a substituted benzamide of interest in medicinal chemistry.[4][5] We will deconstruct the molecule, apply the fundamental rules of SMILES syntax, and present a validated, step-by-step protocol to generate its unambiguous linear representation.
Introduction: The Imperative for a Linear Chemical Language
In the digital age of chemical research, the ability to translate complex, three-dimensional molecular structures into a simple line of text is not merely a convenience; it is a necessity. SMILES notation accomplishes this by encoding the topology of a molecule—its atoms and bonds—into a concise string.[2] This system allows for efficient storage, rapid searching, and computational analysis of vast chemical libraries. This compound serves as an excellent model for this exercise, featuring a core aromatic system with multiple, distinct functional groups that require careful application of SMILES branching and aromaticity rules.
Part I: Foundational Principles of SMILES Notation
Before deriving the SMILES for our target molecule, it is essential to understand the basic syntax. The system is built on a few core rules that describe the entirety of a molecule's connection table.
| Rule Category | Description | SMILES Representation |
| Atoms | Elements from the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) are written without brackets if they have their lowest normal valence.[2][3] All other elements, or atoms with non-standard valences, require square brackets (e.g., [Au], [H]).[3][6] | C, N, O, Br, [Fe] |
| Bonds | Single bonds are typically implied by adjacency. Double and triple bonds are explicitly denoted. Aromatic bonds are often implied by representing the constituent atoms in lowercase.[1][3][7] | - (or implied), =, #, : (or lowercase atoms) |
| Branching | Side chains or functional groups branching off a main chain are enclosed in parentheses (). These can be nested for complex branches.[3] | CC(O)C for isopropanol |
| Ring Structures | Cyclic structures are represented by breaking one bond and designating the connection points with a matching number immediately following the atomic symbol.[2][7] | C1CCCCC1 for cyclohexane |
Part II: Deconstruction of this compound
A successful SMILES derivation begins with a thorough analysis of the target molecule's structure.
| Property | Description |
| IUPAC Name | This compound[5] |
| CAS Number | 5428-40-0[4][5] |
| Molecular Formula | C₇H₆BrNO₂[4][5] |
| Core Scaffold | A monosubstituted benzene ring, which is aromatic. |
| Substituents & Positions | According to IUPAC nomenclature for benzamides, the carbon atom attached to the amide group is designated as position 1. Therefore: Position 1 : Carboxamide (-CONH₂) Position 2 : Hydroxyl (-OH) Position 4 : Bromo (-Br) |
The numbering convention is critical. The parent structure is benzamide. The hydroxyl group is at the ortho position (position 2), and the bromine atom is at the para position (position 4) relative to the primary carboxamide group.[8]
Part III: Protocol for SMILES String Derivation
This section details the systematic, self-validating process for constructing the SMILES string for this compound.
Experimental Protocol: From Structure to String
Objective: To generate an unambiguous and canonical SMILES string for this compound.
Methodology: The derivation follows a path-based traversal of the molecular graph, starting from the highest-priority functional group to ensure a canonical representation.
Step 1: Identify and Represent the Aromatic Core The foundation of the molecule is a benzene ring. In SMILES, aromatic systems are most effectively represented by using lowercase letters for the constituent atoms. This distinguishes them from aliphatic cyclic structures (e.g., cyclohexane, C1CCCCC1).
-
Action: Represent the six-carbon aromatic ring by breaking a bond for linearization and marking the connection points.
-
Result: c1ccccc1
Step 2: Select the Root Atom and Traversal Path To generate a consistent SMILES string, we begin at a defined point. The carboxamide group is the parent functional group, so the ring carbon it is attached to (C1) is our logical starting point. The traversal will proceed around the ring from C1 to C6.
Step 3: Attach Substituents as Branches As we traverse the linear representation of the ring, we append each substituent enclosed in parentheses immediately after the atom to which it is bonded.
-
3a. C1 - Carboxamide Group: The carboxamide group (-CONH₂) is represented as (C(=O)N). The double bond to oxygen and the single bond to nitrogen are explicitly defined.
-
Intermediate String: c(C(=O)N)ccccc
-
-
3b. C2 - Hydroxyl Group: The next carbon in the ring (C2) bears a hydroxyl group (-OH), represented as (O).
-
Intermediate String: c(C(=O)N)c(O)cccc
-
-
3c. C3 - Unsubstituted: The third carbon has no non-hydrogen substituents.
-
Intermediate String: c(C(=O)N)c(O)cccc
-
-
3d. C4 - Bromo Group: The fourth carbon is substituted with a bromine atom (-Br), represented as (Br).
-
Intermediate String: c(C(=O)N)c(O)cc(Br)cc
-
-
3e. C5 & C6 - Unsubstituted: The final two carbons are unsubstituted.
Step 4: Ring Closure and Finalization The initial c1 and the final c in our linear chain represent the two atoms of the bond we conceptually broke in Step 1. We apply the matching number 1 to the final carbon to signify that it forms a bond with the first, closing the ring.
-
Action: Append the ring closure digit 1 to the last atom in the chain.
-
Result: c1(C(=O)N)c(O)cc(Br)cc1
Step 5: Canonicalization and Verification While the above string is valid, SMILES can often be written in several equivalent ways. Canonicalization algorithms generate a single, unique SMILES string for a given molecule. A common canonical form starts with the substituent and then describes the ring.
-
Action: Restructure the string for clarity and adherence to common canonical standards. This often involves starting the string with the principal functional group.
-
Final Canonical SMILES: O=C(N)c1c(O)ccc(Br)c1
To verify, read the string back: O=C(N) is a carboxamide group. It's attached to an aromatic carbon c1. That carbon is part of a ring, and its neighbor is another aromatic carbon c which has an oxygen branch (O). The path continues with two more aromatic carbons cc, followed by one with a bromine branch c(Br), and finally one more aromatic carbon c which closes the ring back to the start 1. This path correctly reconstructs this compound.
Part IV: Visualization of the Derivation Workflow
To clarify the logical flow of the derivation process, the following diagram illustrates the deconstruction of the molecule and the sequential assembly of its SMILES string.
Caption: Workflow for deriving the SMILES notation for this compound.
Conclusion
The derivation of the SMILES string O=C(N)c1c(O)ccc(Br)c1 for this compound is a systematic process grounded in a simple yet powerful set of rules. By deconstructing the molecule into its core and substituent parts and methodically applying the principles of aromaticity, branching, and ring closure, we can generate a machine-readable line notation that is both accurate and unambiguous. This protocol exemplifies the foundational logic that enables SMILES to serve as a universal language in computational chemistry and drug development.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-2-hydroxybenzamide
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-Bromo-2-hydroxybenzamide, a compound with purported antitumor properties. In the absence of direct, in-depth studies on this specific molecule, this document synthesizes evidence from structurally related compounds, including its parent molecule, salicylamide, and other brominated phenols. We postulate a multi-faceted mechanism of action encompassing cyclooxygenase (COX) inhibition, induction of apoptosis, cell cycle arrest, and potential modulation of the Nrf2/HO-1 signaling pathway and sirtuin proteins. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation into the therapeutic potential of this compound.
Introduction and Chemical Context
This compound is a halogenated derivative of salicylamide (2-hydroxybenzamide). Salicylamide itself is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, primarily exerting its effects through the inhibition of cyclooxygenase (COX) enzymes. The introduction of a bromine atom at the 4-position of the benzene ring is expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn could significantly influence its biological activity and mechanism of action. While direct research on this compound is limited, preliminary data from commercial suppliers suggest it possesses in vivo antitumor activity, inducing apoptosis and causing cell cycle arrest at the G1 phase.[1]
This guide will deconstruct the probable mechanistic pathways of this compound by examining the established pharmacology of its core structure and the diverse bioactivities of related brominated phenolic compounds.
Postulated Mechanisms of Action
Based on available evidence from analogous compounds, we propose that this compound exerts its biological effects through several key mechanisms:
Inhibition of Cyclooxygenase (COX) Enzymes
The foundational mechanism likely stems from its salicylamide core. Salicylamide, like aspirin, is known to inhibit COX enzymes, which are critical mediators of inflammation and are implicated in carcinogenesis.[2]
-
Expert Insight: The addition of a bulky, lipophilic bromine atom could enhance the binding affinity and potentially the selectivity of the compound for the active site of COX enzymes, particularly COX-2, which is often overexpressed in tumor tissues.[3][4]
Induction of Apoptosis
A significant body of research on various benzamide and brominated phenolic derivatives points towards the induction of programmed cell death (apoptosis) as a key anticancer mechanism.[5][6] This is consistent with the claim of apoptosis induction by this compound.[1] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway: This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (specifically caspase-9 and the executioner caspases-3, -6, and -7), leading to cell death.[5]
-
Expert Insight: The pro-apoptotic activity of related compounds is often associated with an increase in the Bax/Bcl-2 ratio, which governs mitochondrial membrane permeability.[5]
Cell Cycle Arrest
The claim that this compound inhibits the cell cycle at the G1 phase suggests an interference with the cellular machinery that governs cell proliferation.[1] Other structurally similar compounds, such as certain stilbenoids, have been shown to induce G2/M phase arrest.[7]
-
Expert Insight: G1 arrest often involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which prevent the transition from the G1 to the S phase of the cell cycle. This is frequently mediated by the tumor suppressor protein p53.
| Cell Cycle Phase | Key Regulators | Potential Effect of this compound |
| G1 Phase | Cyclin D/CDK4/6, Cyclin E/CDK2, p53, p21 | Upregulation of p21, inhibition of CDK activity, leading to arrest. |
| S Phase | DNA Polymerase, Cyclin A/CDK2 | Prevention of entry into S phase. |
| G2 Phase | Cyclin A/CDK1, Cyclin B/CDK1 | Potential for arrest, as seen with related compounds. |
| M Phase | Anaphase-Promoting Complex | Potential for arrest, as seen with related compounds. |
Modulation of the Nrf2/HO-1 Pathway
A number of marine-derived bromophenols have demonstrated potent antioxidant and cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1).[8][9]
-
Expert Insight: While this pathway is typically cytoprotective, its role in cancer is complex. In some contexts, activation of Nrf2 can protect cancer cells from chemotherapy. However, modulation of the cellular redox state by compounds like this compound could also create a vulnerability in cancer cells that can be exploited therapeutically.
Potential for Sirtuin Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation.[10][11] Some sirtuins, such as SIRT1 and SIRT2, are considered potential therapeutic targets in cancer. Notably, brominated derivatives of resveratrol have been shown to be potent inhibitors of sirtuins.[12]
-
Expert Insight: The phenolic hydroxyl group and the aromatic ring system of this compound share some structural similarities with sirtuin inhibitors. This presents a speculative but intriguing avenue for investigation.
Proposed Experimental Validation
To validate the postulated mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary.
Experimental Workflow: Target Validation
Detailed Experimental Protocols
Protocol 1: COX Enzyme Inhibition Assay
-
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2, arachidonic acid, various concentrations of this compound, EIA buffer, and a commercial COX inhibitor screening assay kit.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to the wells.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction and measure the production of prostaglandins using the method provided in the kit (e.g., ELISA).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
-
Materials: A suitable cancer cell line (e.g., MCF-7 or HCT116), cell culture medium, this compound, Annexin V-FITC, and Propidium Iodide (PI).
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
While direct evidence remains to be established, the available data from structurally related compounds strongly suggest that this compound is a promising candidate for anticancer drug development with a potentially multi-targeted mechanism of action. Its activity is likely rooted in the established anti-inflammatory properties of its salicylamide core, enhanced and diversified by the presence of the bromine substituent.
Future research should focus on the systematic validation of the proposed mechanisms outlined in this guide. Head-to-head comparisons with its parent compound, salicylamide, and other halogenated analogs would provide crucial structure-activity relationship (SAR) data. Furthermore, unbiased proteomic approaches could help identify novel, unanticipated protein targets of this compound, offering a more complete picture of its cellular effects.
References
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- Beere, H. M., et al. (2000). Heat-shock protein 70 inhibits apoptosis by preventing recruitment of procaspase-9 to the Apaf-1 apoptosome.
- Eriksson, J. E., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British journal of cancer, 87(9), 1045-1052.
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Patsnap Synapse. (2024). What is the mechanism of Salicylamide? Retrieved from [Link]
- Hakem, R., et al. (1998).
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- Itoh, K., et al. (1999). Keap1 regulates both cytoplasmic-nuclear shuttling and degradation of Nrf2 in response to electrophiles. Genes to Cells, 4(6), 379-391.
- Kim, H. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life sciences, 75(23), 2829-2839.
- Kensler, T. W., Wakabayashi, N., & Biswal, S. (2007). Cell survival responses to environmental stresses via the Keap1-Nrf2-ARE pathway. Annual review of pharmacology and toxicology, 47, 89-116.
- Kuida, K., et al. (1998). Reduced apoptosis and cytochrome c-mediated caspase activation in mice lacking caspase 9. Cell, 94(3), 325-337.
- Gertz, M., et al. (2012). 4′-Bromo-resveratrol is a potent and selective inhibitor of Sirt3. Journal of medicinal chemistry, 55(18), 8038-8043.
- Oltvai, Z. N., Milliman, C. L., & Korsmeyer, S. J. (1993).
- Rich, T., Allen, R. L., & Wyllie, A. H. (2000). Defying death after DNA damage.
- Slee, E. A., et al. (1999). Ordering the cytochrome c-initiated caspase cascade: hierarchical activation of caspases-2, -3, -6, -7, -8, and -10 in a caspase-9-dependent manner. The Journal of cell biology, 144(2), 281-292.
- Thornberry, N. A. (1999). Caspases: a decade of death research.
- Moi, P., et al. (1994). Isolation of NF-E2-related factor 2 (Nrf2), a N-F-E2-like basic leucine zipper transcriptional activator that binds to the tandem N-F-E2/AP1 repeat of the beta-globin locus control region. Proceedings of the National Academy of Sciences, 91(21), 9926-9930.
- Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature reviews Molecular cell biology, 17(11), 679-690.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.
- Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
- Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519.
- Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes.
- Quinti, L., et al. (2016). Sirtuin 2 deficiency modulates genome-wide transcription and DNA repair to enhance survival in models of Huntington's disease. Human molecular genetics, 25(10), 2051-2065.
- Valente, S., et al. (2016). 1, 4-Dihydropyridines as sirtuin activators: a new class of compounds endowed with neuroprotective effects. Journal of medicinal chemistry, 59(4), 1491-1511.
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Methodological & Application
Synthesis of 4-Bromo-2-hydroxybenzamide from 4-bromophenol
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-hydroxybenzamide from 4-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzamides
This compound is a member of the salicylamide class of compounds, which are structurally related to salicylic acid.[1] This family of molecules is of significant interest in medicinal chemistry and drug development due to a wide spectrum of pharmacological activities.[2] The introduction of a bromine atom and an amide functional group onto the phenol scaffold creates a versatile intermediate for synthesizing more complex molecules and for use in screening libraries for novel therapeutic agents. The strategic placement of the bromo, hydroxyl, and amide groups allows for diverse chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4]
This guide provides a comprehensive, two-part protocol for the synthesis of this compound, starting from the readily available precursor, 4-bromophenol. The narrative emphasizes the chemical principles behind each step, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the underlying mechanisms.
Overall Synthetic Workflow
The transformation of 4-bromophenol into this compound is efficiently achieved via a two-step process. The first step involves the introduction of a carboxyl group ortho to the hydroxyl group of 4-bromophenol using the Kolbe-Schmitt reaction. The resulting intermediate, 4-bromo-2-hydroxybenzoic acid, is then converted to the target amide.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-Bromo-2-hydroxybenzoic Acid via Kolbe-Schmitt Reaction
Theoretical Basis and Mechanistic Insight
The Kolbe-Schmitt reaction is a carboxylation method that introduces a carboxyl group onto a phenol ring.[5] The reaction proceeds by heating a sodium phenoxide with carbon dioxide under high pressure.[6] The key to the reaction is the formation of the phenoxide ion, which is a much more powerful nucleophile than the parent phenol.[7] This enhanced nucleophilicity allows it to attack the weakly electrophilic carbon of CO₂. The reaction with sodium phenoxide preferentially yields the ortho-isomer (salicylic acid derivatives), which is attributed to the formation of a chelated intermediate complex involving the sodium ion, the phenoxide oxygen, and the carbon dioxide.[8]
Caption: Key mechanistic steps of the Kolbe-Schmitt reaction.
Experimental Protocol: Carboxylation of 4-Bromophenol
Warning: This procedure involves high pressure and corrosive materials. It must be conducted in a pressure-rated autoclave by trained personnel within a fume hood.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromophenol | 173.01 | 43.25 g | 0.25 | Corrosive, harmful if swallowed.[9] |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 0.25 | Corrosive. |
| Carbon Dioxide (CO₂) | 44.01 | - | - | Use from a cylinder with a regulator. |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | As needed | - | Highly corrosive.[10] |
| Deionized Water | 18.02 | ~1 L | - |
Procedure:
-
Phenoxide Formation: In a suitable beaker, dissolve 10.0 g (0.25 mol) of sodium hydroxide in 50 mL of deionized water. Carefully add 43.25 g (0.25 mol) of 4-bromophenol to the NaOH solution with stirring. The phenoxide will form, and the solution may warm up. Evaporate the water completely under reduced pressure to obtain a dry, fine powder of sodium 4-bromophenoxide. Ensure the powder is completely dry, as the presence of water significantly reduces the reaction yield.[8]
-
Carboxylation: Transfer the dry sodium 4-bromophenoxide powder into a high-pressure stainless-steel autoclave. Seal the autoclave according to the manufacturer's specifications.
-
Pressurization and Heating: Pressurize the autoclave with carbon dioxide to approximately 5-6 atm. Begin heating the vessel with stirring. As the temperature increases, the internal pressure will also rise.
-
Reaction Conditions: Maintain the reaction temperature at 150-160°C. The pressure should be maintained at or above 100 atm for 4-6 hours. Monitor the temperature and pressure closely throughout the reaction.
-
Work-up and Isolation: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess CO₂ pressure in a fume hood.
-
Precipitation: Open the autoclave and transfer the solid product into a 1 L beaker. Add approximately 500 mL of warm deionized water and stir until the solid dissolves. The solution contains the sodium salt of 4-bromo-2-hydroxybenzoic acid.
-
Acidification: While stirring vigorously, slowly add concentrated sulfuric acid to the solution until the pH is approximately 1-2 (test with pH paper). The free acid, 4-bromo-2-hydroxybenzoic acid, will precipitate out of the solution.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the white to off-white solid product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically 60-70%.
Part 2: Synthesis of this compound from 4-Bromo-2-hydroxybenzoic Acid
Theoretical Basis and Mechanistic Insight
The conversion of a carboxylic acid to a primary amide is a two-step process. First, the carboxylic acid is activated to make the carbonyl carbon more electrophilic. A common and effective method is to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[10] The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to a series of steps that eliminate SO₂ and HCl gas, resulting in the highly reactive acyl chloride.
In the second step, the acyl chloride is treated with an ammonia source, typically an aqueous solution of ammonium hydroxide. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the final amide product.
Experimental Protocol: Amidation
Warning: Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[11][12] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[13][14] Concentrated ammonium hydroxide is also corrosive and has a pungent, irritating odor.[15][16]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromo-2-hydroxybenzoic Acid | 217.02 | 21.7 g | 0.10 | Product from Part 1. |
| Thionyl Chloride (SOCl₂) | 118.97 | 11 mL (18.1 g) | 0.15 | Toxic, corrosive, reacts with water.[11][12] |
| Toluene, anhydrous | 92.14 | 100 mL | - | Dry solvent is crucial. |
| Ammonium Hydroxide (NH₄OH), 28-30% | 35.04 | ~50 mL | - | Corrosive, strong odor.[17][18] |
| Deionized Water | 18.02 | ~500 mL | - | |
| Hydrochloric Acid (HCl), 1M | 36.46 | As needed | - |
Procedure:
-
Acyl Chloride Formation: To a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution to neutralize HCl and SO₂ gases), add 21.7 g (0.10 mol) of 4-bromo-2-hydroxybenzoic acid and 100 mL of anhydrous toluene.
-
Addition of Thionyl Chloride: With stirring, slowly add 11 mL (0.15 mol) of thionyl chloride to the suspension. The mixture will begin to evolve gas.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction is complete when the gas evolution ceases and the solid has dissolved, indicating the formation of the acyl chloride.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-bromo-2-hydroxybenzoyl chloride will remain as an oily or solid residue.
-
Amidation: Place a 500 mL beaker containing 150 mL of crushed ice and 50 mL of concentrated ammonium hydroxide in an ice bath.
-
Reaction: Cautiously and slowly add the crude acyl chloride residue to the cold ammonium hydroxide solution in small portions with vigorous stirring. This reaction is exothermic. Maintain the temperature below 10°C. A precipitate of this compound will form immediately.
-
Work-up: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full reaction.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Purification (Optional): If necessary, the crude product can be recrystallized from an ethanol/water mixture to obtain a higher purity product.
-
Drying: Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically 80-90%.
Product Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Melting Point (°C) |
| 4-Bromophenol (Starting Material) | C₆H₅BrO | 173.01 | White to pale yellow solid | 63-66 |
| 4-Bromo-2-hydroxybenzoic Acid | C₇H₅BrO₃ | 217.02 | White to off-white solid | 216-217 |
| This compound | C₇H₆BrNO₂ | 216.03 | White solid | ~216 (Decomposes) |
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the phenol, the C=O stretch of the amide, and the N-H stretches of the primary amide.
-
Mass Spectrometry (MS): To confirm the molecular weight and observe the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[19]
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, chemically resistant gloves, lab coat) must be worn at all times.[15]
-
4-Bromophenol: Harmful if swallowed and causes skin irritation. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Thionyl Chloride: Highly toxic, corrosive, and causes severe skin burns and eye damage.[11][14] Reacts violently with water, releasing toxic gases. Handle with extreme care under anhydrous conditions.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[20]
-
Concentrated Acids and Bases (H₂SO₄, NaOH, NH₄OH): Are highly corrosive. Handle with care, avoiding contact with skin and eyes.[15][16] Always add acid to water, not the other way around.
-
High-Pressure Reactions: The Kolbe-Schmitt reaction must be performed in a properly rated and maintained autoclave. Never exceed the recommended pressure and temperature limits of the equipment.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11][16]
This guide provides a robust and detailed framework for the synthesis of this compound. By understanding the principles and adhering strictly to the safety protocols, researchers can confidently prepare this valuable compound for further application in their scientific endeavors.
References
-
Sigma-Aldrich. (2013, March 19). Safety Data Sheet: Thionyl chloride. 11
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. 13
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ChemicalBook. (2025, September 27). Safety Data Sheet: Thionyl chloride. 12
-
Fisher Scientific. (2010, September 2). SAFETY DATA SHEET: 4-Bromophenol. Link
-
Sigma-Aldrich. Safety Data Sheet: Ammonia solution. 15
-
Tanner Industries. SAFETY DATA SHEET: Ammonium Hydroxide (10% to 30%). 21
-
CPAChem. (2019, May 16). Safety data sheet: 4-Bromophenol. 22
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. 14
-
Carl ROTH. Safety Data Sheet: Ammonia solution 30-33 %. 17
-
CDH Fine Chemical. Ammonia Solution 28-30% MATERIAL SAFETY DATA SHEET SDS/MSDS. 16
-
Chemos GmbH & Co.KG. Safety Data Sheet: ammonia solution 25%. 18
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. 20
-
ChemicalBook. 4-Bromophenol - Safety Data Sheet. 23
-
Benchchem. An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde. 19
-
PubChem. This compound. 24
-
CDH Fine Chemical. 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. 9
- Unknown Source. Kolbe-Schmitt Reaction.
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MDPI. (2022). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. 10
-
Wikipedia. Kolbe–Schmitt reaction. Link
-
Guidechem. What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?. Link
-
ResearchGate. Synthesis of salicylamide derivatives. Link
-
PubMed. (2014). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Link
-
J&K Scientific LLC. (2025, February 23). Kolbe-Schmitt Reaction. Link
-
Sigma-Aldrich. 4-Bromo-2-hydroxybenzoic acid 97%. Link
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Link
-
MedchemExpress.com. 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent. Link
-
BYJU'S. Kolbe Reaction Mechanism. Link
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Application Note: A High-Yield, Two-Step Synthesis of 4-Bromo-2-hydroxybenzamide for Pharmaceutical Research
Abstract: This document provides a detailed protocol for the high-yield synthesis of 4-Bromo-2-hydroxybenzamide, a key intermediate in pharmaceutical research and drug development. The described methodology is a robust two-step process commencing with the regioselective carboxylation of 3-bromophenol via a modified Kolbe-Schmitt reaction to yield 4-Bromo-2-hydroxybenzoic acid. Subsequent amidation of the carboxylic acid furnishes the target compound in high purity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.
Introduction: The Significance of this compound
This compound is a substituted benzamide that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structural motifs are of interest in medicinal chemistry for the development of novel therapeutic agents. For instance, derivatives of 2-hydroxybenzamide have been investigated for their potential antitumor and apoptosis-inducing activities.[1] The presence of a bromine atom can enhance the lipophilicity and metabolic stability of a drug candidate, making this compound an attractive starting material for library synthesis and lead optimization.
The efficient and high-yield synthesis of this compound is therefore of considerable importance. This application note details a reliable synthetic route designed for laboratory-scale production, focusing on procedural clarity and the chemical principles that ensure a successful outcome.
Synthetic Strategy and Rationale
The synthesis of this compound is strategically approached in two main stages. This method was chosen for its high regioselectivity and overall yield.
-
Step 1: Carboxylation of 3-Bromophenol via the Kolbe-Schmitt Reaction. The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[2][3] In this protocol, we utilize 3-bromophenol as the starting material. The reaction proceeds by first forming the phenoxide ion in the presence of a base. This electron-rich phenoxide then acts as a nucleophile, attacking carbon dioxide in an electrophilic aromatic substitution. The reaction conditions, particularly the choice of counter-ion and temperature, can influence the regioselectivity (ortho- vs. para-carboxylation). By carefully controlling these parameters, we can favor the formation of 4-Bromo-2-hydroxybenzoic acid.
-
Step 2: Amidation of 4-Bromo-2-hydroxybenzoic acid. The second step involves the conversion of the carboxylic acid intermediate into the primary amide. This is achieved through a robust amidation protocol. The carboxylic acid is first activated, in this case with thionyl chloride, to form a more reactive acyl chloride. This intermediate is then reacted with ammonia to yield the desired this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: A two-step synthetic workflow for this compound.
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 591-20-8 | 31-34 |
| 4-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 1666-28-0 | 216-217 |
| This compound | C₇H₆BrNO₂ | 216.03 | 5428-40-0 | Not Available |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-hydroxybenzoic acid
This protocol is adapted from the principles of the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[4][5]
Materials and Reagents:
-
3-Bromophenol (Reagent Grade, ≥98%)
-
Sodium hydroxide (Pellets, ≥97%)
-
Carbon dioxide (Gas, high purity)
-
Sulfuric acid (Concentrated, 98%)
-
Deionized water
-
High-pressure autoclave reactor
Procedure:
-
Preparation of Sodium 3-Bromophenoxide: In a suitable reaction vessel, dissolve 17.3 g (0.1 mol) of 3-bromophenol in a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of deionized water.
-
Drying: Carefully evaporate the water under reduced pressure to obtain the dry sodium 3-bromophenoxide salt. It is crucial for the salt to be anhydrous as the presence of water can significantly reduce the yield.[6]
-
Carboxylation: Transfer the anhydrous sodium 3-bromophenoxide to a high-pressure autoclave. Seal the reactor and purge with nitrogen gas.
-
Reaction Conditions: Heat the autoclave to 125-150°C and introduce carbon dioxide gas to a pressure of 80-100 atm.[3] Maintain the reaction under vigorous stirring for 6-8 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.
-
Acidification and Isolation: Dissolve the solid product in 200 mL of hot deionized water. While stirring, carefully acidify the solution to a pH of 1-2 with concentrated sulfuric acid. A precipitate of 4-Bromo-2-hydroxybenzoic acid will form.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize the solid from an ethanol/water mixture to obtain pure 4-Bromo-2-hydroxybenzoic acid. Dry the final product in a vacuum oven.
Step 2: Synthesis of this compound
This protocol employs a standard method for converting a carboxylic acid to a primary amide via an acid chloride intermediate.
Materials and Reagents:
-
4-Bromo-2-hydroxybenzoic acid (from Step 1)
-
Thionyl chloride (Reagent Grade, ≥99%)
-
Ammonium hydroxide (Concentrated solution, 28-30%)
-
Toluene (Anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Deionized water
-
Ice
Procedure:
-
Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 10.85 g (0.05 mol) of 4-Bromo-2-hydroxybenzoic acid in 50 mL of anhydrous toluene. Add a catalytic amount of DMF (2-3 drops).
-
Reaction with Thionyl Chloride: While stirring, add 5.4 mL (0.075 mol) of thionyl chloride dropwise to the suspension. Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This will yield the crude 4-bromo-2-hydroxybenzoyl chloride.
-
Amidation: In a separate beaker, cool 50 mL of concentrated ammonium hydroxide in an ice bath.
-
Reaction: Carefully and slowly add the crude acid chloride to the cold ammonium hydroxide solution with vigorous stirring. A precipitate of this compound will form immediately.
-
Isolation and Purification: Continue stirring the mixture for 30 minutes in the ice bath. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[7]
-
3-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes.
-
Sodium Hydroxide and Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid severe burns.
-
Thionyl Chloride: Corrosive, toxic, and reacts violently with water. The reaction releases toxic gases (HCl and SO₂). A gas trap containing a sodium hydroxide solution should be used.
-
Ammonium Hydroxide: Corrosive and has a pungent odor. Avoid inhalation of vapors.
-
High-Pressure Reactions: The Kolbe-Schmitt reaction involves high pressure and temperature. Ensure the autoclave is properly rated and maintained. Follow all manufacturer's safety guidelines for high-pressure equipment.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C=O, C-Br).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.[8]
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The two-step synthetic route described in this application note provides a reliable and high-yield method for the preparation of this compound. By employing a regioselective Kolbe-Schmitt reaction followed by a robust amidation protocol, this guide enables researchers to efficiently access this valuable intermediate for applications in drug discovery and medicinal chemistry. Careful adherence to the experimental procedures and safety precautions is essential for achieving optimal results.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LookChem. This compound Safety Data Sheets(SDS). [Link]
- Google Patents. A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
-
CAS Common Chemistry. 5-Bromo-2-hydroxybenzamide. [Link]
-
Grokipedia. Kolbe–Schmitt reaction. [Link]
-
CAS Common Chemistry. 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide. [Link]
-
ChemBK. 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. [Link]
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PubChem. 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Wikipedia. Kolbe–Schmitt reaction. [Link]
-
J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]
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University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]
-
Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]
-
PubChem. 3-bromo-N-(2-bromophenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]
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Wychem. This compound. [Link]
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Organic Syntheses. o-BROMOPHENOL. [Link]
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PubChem. 5-Bromosalicylamide. National Center for Biotechnology Information. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Bromo-2-hydroxybenzamide
Abstract
This comprehensive technical guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Bromo-2-hydroxybenzamide. Developed for researchers, quality control analysts, and drug development professionals, this document provides an in-depth explanation of the method development rationale, a step-by-step analytical protocol, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, offering excellent selectivity, accuracy, and precision for the target analyte.
Introduction and Method Rationale
This compound is an aromatic amide containing a bromine and a hydroxyl substituent.[4] Its structural features make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5][6] Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of starting materials and final products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7] A reversed-phase (RP-HPLC) approach was selected as it is exceptionally well-suited for the separation of polar aromatic compounds.[8][9][10] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase; hydrophobic molecules are retained more strongly on the column, allowing for effective separation based on polarity.[9]
Analyte Physicochemical Properties
The method development was guided by the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [4] |
| Molecular Weight | 216.03 g/mol | [4] |
| Structure | This compound | |
| Chemical Nature | Polar aromatic amide | Inferred from structure |
The presence of the aromatic ring acts as a strong chromophore, making UV detection highly suitable. The hydroxyl and amide groups contribute to the molecule's polarity. The amide group is non-ionizable under typical chromatographic conditions, which simplifies method development by avoiding pH-dependent charge states.[11] However, the phenolic hydroxyl group is weakly acidic. To ensure consistent retention times and sharp, symmetrical peaks, its ionization must be suppressed by maintaining an acidic mobile phase pH.
Rationale for Chromatographic Choices
-
Stationary Phase: A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are the most widely used in RP-HPLC, offering a high degree of hydrophobicity and a proven track record for the separation of a vast range of aromatic and moderately polar compounds.[9]
-
Mobile Phase: A binary mobile phase consisting of water and acetonitrile was selected. Acetonitrile is often preferred over methanol as the organic modifier because it typically provides better peak shapes, lower UV cutoff, and lower column backpressure. Formic acid (0.1%) is added to the aqueous component to acidify the mobile phase (pH ≈ 2.7). This low pH ensures the phenolic hydroxyl group remains protonated (non-ionized), preventing peak tailing and improving reproducibility.
-
Detection: Based on the aromatic structure, a UV detector was selected. The optimal detection wavelength (λmax) for quantification is determined by acquiring a UV spectrum of a standard solution of this compound. For this application note, a wavelength of 245 nm is used as a representative value.
Method Development Workflow
The logical progression from analyte characterization to the final, optimized method is a systematic process designed to achieve the desired separation with high performance.
Caption: Logical workflow for HPLC method development.
Detailed Analytical Protocol
This section provides the complete, step-by-step protocol for the analysis of this compound.
Instrumentation, Chemicals, and Materials
-
Instrumentation: HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
-
Chemicals:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Materials:
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with caps
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-1 min: 30% B; 1-8 min: 30% to 80% B; 8-10 min: 80% B; 10.1-12 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 12 minutes |
Step-by-Step Procedures
1. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.
2. Diluent Preparation:
-
Prepare a mixture of Water:Acetonitrile (70:30 v/v). This will serve as the diluent for standard and sample preparations.
3. Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
4. Calibration Standard Preparation:
-
Prepare a series of calibration standards by serially diluting the stock solution with the diluent. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.
5. Sample Preparation:
-
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Follow the same dissolution procedure as for the standard stock solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
6. System Suitability Test (SST):
-
Before starting any analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
The system is deemed ready for analysis if the SST criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
7. Analysis Sequence:
-
Blank (diluent) injection
-
Five replicate injections of the SST standard
-
Calibration standards (lowest to highest concentration)
-
Sample injections
-
Periodic injection of a check standard to monitor system drift
Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose.[12][13] The following protocols are based on the ICH Q2(R2) guideline.[1][3]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 4. This compound | C7H6BrNO2 | CID 224462 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. medchemexpress.com [medchemexpress.com]
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- 8. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. jordilabs.com [jordilabs.com]
- 11. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Bromo-2-hydroxybenzamide Following Silylation Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note presents a detailed and robust protocol for the quantitative analysis of 4-Bromo-2-hydroxybenzamide, a key intermediate in pharmaceutical synthesis. Due to its high polarity and low volatility stemming from the phenolic hydroxyl and amide functional groups, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, a pre-column derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is employed. This procedure converts the polar analyte into a more volatile and thermally stable di-trimethylsilyl (di-TMS) derivative, enabling excellent chromatographic separation and sensitive detection by mass spectrometry (MS).
Principle and Rationale
The chemical structure of this compound (C₇H₆BrNO₂) contains two active hydrogen atoms: one on the phenolic hydroxyl (-OH) group and two on the amide (-NH₂) group.[1] These functional groups are prone to hydrogen bonding, which significantly increases the compound's boiling point and causes it to interact strongly with the GC column's stationary phase. Such interactions typically lead to broad, tailing peaks and poor analytical reproducibility.
Derivatization is a chemical modification process essential for preparing non-volatile compounds for GC analysis by increasing their volatility, thermal stability, and improving chromatographic behavior.[2][3][4] Silylation is a superior and widely used derivatization technique where active protons are replaced by a non-polar trimethylsilyl (TMS) group.[2]
In this protocol, BSTFA, an effective silylating agent, in the presence of 1% TMCS as a catalyst, reacts with both the hydroxyl and amide groups of this compound to form its di-TMS derivative. This reaction effectively masks the polar functional groups, thereby reducing intermolecular hydrogen bonding and making the analyte suitable for GC-MS analysis.
Reaction Scheme: this compound + 2 BSTFA --(TMCS catalyst)--> 4-Bromo-2-(trimethylsilyloxy)benzoyl(trimethylsilyl)amine + 2 Trifluoroacetamide
Materials and Methods
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous (or other suitable aprotic solvent like Acetonitrile)
-
Ethyl Acetate, HPLC grade
-
Methanol, HPLC grade
-
Deionized Water
-
Nitrogen gas, high purity
-
2 mL amber glass autosampler vials with PTFE-lined caps
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MS Detector or equivalent single quadrupole or ion trap system.
-
GC Column: Agilent J&W DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. A low-bleed, mid-polarity column is crucial for separating the analyte from matrix interferences.[5]
-
Syringe: 10 µL GC syringe.
Experimental Protocols
The overall analytical process involves sample extraction, derivatization, and subsequent GC-MS injection.
Caption: Step-by-step silylation derivatization workflow.
-
To the dried sample or standard residue in a 2 mL autosampler vial, add 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS reagent. The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. 3. Immediately cap the vial tightly to prevent moisture contamination.
-
Vortex the mixture for 30 seconds.
-
Heat the vial in a heating block or oven at 75°C for 45 minutes. Elevated temperatures ensure the reaction goes to completion, especially for the less reactive amide group. 6. Allow the vial to cool to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting |
| GC System | |
| Injection Port | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium [6] |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp Rate | 15°C/min to 300°C |
| Final Temperature | 300°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| MS Transfer Line Temp | 280°C |
| Acquisition Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for Quant/Qual | To be determined from the full scan spectrum of the di-TMS derivative (e.g., M⁺, M-15, etc.) |
Expected Results and Discussion
Chromatographic Profile: The di-TMS derivative of this compound is expected to elute as a sharp, symmetrical peak. The retention time will depend on the specific system but should be highly reproducible under the conditions specified.
Mass Spectrum:
-
Parent Compound (this compound): Molecular Weight = 216.03 g/mol . [1]* Di-TMS Derivative: The addition of two TMS groups (-Si(CH₃)₃) replaces two active protons, increasing the molecular weight by 144.2 (2 * 72.1).
-
Expected Molecular Ion (M⁺): The molecular ion for the derivatized compound (C₁₃H₂₂BrNO₂Si₂) will be observed at m/z 359 and 361, reflecting the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments: A characteristic fragment at M-15 (loss of a methyl group, -CH₃) is expected, which is a hallmark of TMS derivatives. Other fragments will arise from the cleavage of the benzamide structure.
Method Validation: For use in regulated environments, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to relevant guidelines. A calibration curve should be generated using at least five concentration points, with an R² value >0.99 indicating good linearity.
Troubleshooting
-
No Peak or Very Small Peak:
-
Incomplete Derivatization: Ensure reagents are fresh and anhydrous conditions were maintained. Increase reaction time or temperature if necessary.
-
Sample Degradation: Check injector temperature; excessively high temperatures can degrade even the derivatized analyte.
-
-
Tailing Peak:
-
Incomplete Derivatization: Not all polar sites were masked.
-
Active Sites in GC System: The GC inlet liner, column, or seals may have active sites. Using an ultra-inert flow path is recommended. [5]* Extraneous Peaks:
-
Reagent Artifacts: Always run a reagent blank (derivatizing the solvent only) to identify peaks originating from the BSTFA reagent or solvent.
-
Conclusion
This application note details a reliable and sensitive GC-MS method for the analysis of this compound. The key to this protocol is the silylation derivatization step, which effectively overcomes the challenges associated with the analyte's polarity and low volatility. By converting the compound to its di-TMS derivative, sharp chromatographic peaks and consistent mass spectral data are achieved, making the method highly suitable for quality control, impurity profiling, and quantitative analysis in research and drug development settings.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. [Link]
-
Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons. [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]
-
A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. ACS Publications. [Link]
-
Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
A Guide to GC Sample Preparation. Integrated Liner Technologies. [Link]
-
Gas Chromatography Sample Preparation. Organomation. [Link]
-
Chromatography Sample Preparation Guide. Organomation. [Link]
-
Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. [Link]
-
GC AND GC/MS. Agilent Technologies. [Link]
-
Gas Chromatography. Chemistry LibreTexts. [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of 4-Bromo-2-hydroxy Aromatic Scaffolds in Modern Schiff Base Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of the synthesis of Schiff bases utilizing the 4-bromo-2-hydroxy aromatic moiety. We will first address the specific reactivity of key functional groups to clarify the appropriate choice of starting material, focusing on the distinction between benzaldehyde and benzamide precursors. The core of this document presents detailed, field-proven protocols for the synthesis of advanced Schiff base ligands from 4-Bromo-2-hydroxybenzaldehyde. We delve into the mechanistic rationale behind experimental choices, provide robust characterization methodologies, and explore the diverse applications of the resulting compounds, particularly in coordination chemistry and drug development.
Foundational Principles: Selecting the Correct Precursor for Imine Synthesis
In the synthesis of Schiff bases (azomethines), the foundational reaction is the condensation of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of a carbon-nitrogen double bond (C=N).
It is crucial to distinguish between the reactivity of an aldehyde and an amide in this context. The user query specified 4-Bromo-2-hydroxybenzamide . Let's analyze its structure and reactivity:
-
This compound: This molecule contains an amide group (-CONH₂). The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen, making it unreactive towards condensation with a carbonyl compound under standard Schiff base synthesis conditions.
-
4-Bromo-2-hydroxybenzaldehyde: This molecule contains an aldehyde group (-CHO). The carbonyl carbon is highly electrophilic and readily attacked by primary amines, making it the ideal and correct precursor for the synthesis of Schiff bases based on the 4-bromo-2-hydroxy aromatic scaffold.[1][2]
Therefore, this guide will focus on the scientifically established and highly versatile precursor, 4-Bromo-2-hydroxybenzaldehyde , to fulfill the objective of synthesizing Schiff bases with this substitution pattern.
Key Physicochemical Properties of 4-Bromo-2-hydroxybenzaldehyde
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference(s) |
| CAS Number | 22532-62-3 | [2] |
| Molecular Formula | C₇H₅BrO₂ | [3] |
| Molecular Weight | 201.02 g/mol | [3] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 50-54 °C | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | [2] |
| Key Structural Features | Contains a reactive aldehyde group, an acidic hydroxyl group, and an electron-withdrawing bromine atom. | [1][4] |
The unique arrangement of the hydroxyl, bromo, and aldehyde groups imparts specific electronic properties that influence the reaction kinetics and the properties of the resulting Schiff base. The bromine atom, being para to the hydroxyl group, enhances its acidity, while the hydroxyl group ortho to the aldehyde can participate in intramolecular hydrogen bonding.[4]
Synthesis of Schiff Bases from 4-Bromo-2-hydroxybenzaldehyde: Mechanism and Protocols
The synthesis is a classic nucleophilic addition-elimination reaction. The general scheme involves the reaction of 4-Bromo-2-hydroxybenzaldehyde with a primary amine (R-NH₂) to yield the corresponding imine.
Reaction Mechanism
The reaction typically proceeds in two main stages, often catalyzed by a few drops of acid (like glacial acetic acid) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Caption: Mechanism of Schiff Base Formation.
General Experimental Protocol
This protocol provides a robust starting point for the synthesis. The choice of amine will dictate the properties of the final product.
Materials:
-
4-Bromo-2-hydroxybenzaldehyde
-
A selected primary amine (e.g., sulfadiazine, 4-aminobenzoic acid, 4-bromo-2-methylaniline)[5][6][7]
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Dissolve 4-Bromo-2-hydroxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask. Stir until fully dissolved.
-
Amine Addition: In a separate container, dissolve the chosen primary amine (1 equivalent) in absolute ethanol. For less soluble amines, gentle warming may be required.
-
Reaction Initiation: Add the amine solution to the aldehyde solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[6]
-
Reflux: Heat the mixture to reflux and maintain for a period ranging from 2 to 6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the product can be precipitated by pouring the reaction mixture into crushed ice with stirring.[6]
-
Purification: Wash the filtered solid with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol, methanol, or an ethanol/DMF mixture).
Caption: Experimental Workflow for Schiff Base Synthesis.
Characterization of Schiff Base Products
Confirmation of the newly formed Schiff base is achieved through standard spectroscopic techniques.
-
FTIR Spectroscopy: The most telling evidence is the disappearance of the C=O stretch from the aldehyde (typically ~1650-1700 cm⁻¹) and the N-H stretches from the primary amine (~3300-3500 cm⁻¹), coupled with the appearance of a strong C=N (azomethine) stretching band around 1590-1620 cm⁻¹.[8][9]
-
¹H NMR Spectroscopy: Look for the appearance of a new singlet in the 8-9 ppm region, corresponding to the azomethine proton (-CH=N-). The disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the amine protons also confirms the reaction.[6][8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern.[2]
Applications in Drug Development and Materials Science
Schiff bases are not merely synthetic curiosities; they are a cornerstone of modern coordination chemistry and medicinal research.[10][11] The azomethine linkage is critical for their biological activities.[12]
Antimicrobial and Anticancer Agents
The Schiff bases derived from substituted salicylaldehydes, and their subsequent metal complexes, have demonstrated significant biological potential.[2][5]
-
Antibacterial/Antifungal Activity: The imine group is often crucial for antimicrobial activity. Metal complexes of these Schiff bases frequently show enhanced activity compared to the free ligand, a phenomenon attributed to chelation theory.[8][13] Chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
-
Anticancer Activity: Many Schiff base derivatives have been investigated as potential anticancer agents.[5][9] Their mechanism can involve inducing apoptosis or inhibiting key enzymes. Molecular docking studies are often used to predict the binding affinity of these compounds to target proteins.[5]
Precursors for Advanced Materials
Beyond medicine, these compounds are valuable in materials science.
-
OLED Technology: 4-Bromo-2-hydroxybenzaldehyde is a known intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), used in advanced displays.[1] The electronic properties imparted by this scaffold are vital for creating efficient and stable emissive and charge-transporting layers.
-
Coordination Polymers and Catalysis: The ability of Schiff bases to act as versatile ligands allows for the construction of complex coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and sensing.[11]
Conclusion
While this compound is not a direct precursor for Schiff base synthesis due to the low nucleophilicity of the amide nitrogen, the isomeric aldehyde, 4-Bromo-2-hydroxybenzaldehyde , is an exceptionally versatile and valuable starting material. By following the robust protocols outlined in this guide, researchers can reliably synthesize a diverse library of Schiff bases. The unique electronic and steric properties conferred by the 4-bromo-2-hydroxy substitution pattern make these compounds potent candidates for development in medicinal chemistry, drug discovery, and advanced materials science. Rigorous characterization using a combination of FTIR, NMR, and mass spectrometry is essential to confirm the successful synthesis and purity of the final products.
References
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Al-Ostath, A., et al. (2022). Synthesis, structural, spectral, computational, docking and biological activities of Schiff base (E)-4-bromo-2-hydroxybenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 5-bromosalicylaldehyde and sulfadiazine. Journal of the Indian Chemical Society, 100(1), 100823. [Link]
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Khan, F., et al. (2016). Synthesis, Spectral Characterization and Antibacterial Study of Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide. Asian Journal of Chemistry, 28(7), 1658-1660. [Link]
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Khan, F., et al. (2016). Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl) methylidene]benzene- sulfonamide. ResearchGate. [Link]
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Chelaru, C., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 27(20), 6891. [Link]
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Al-Ghorbani, M., et al. (2017). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Clinical and Health Sciences, 2(1). [Link]
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Jabbar, R. K., & Al-Janabi, A. S. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NEW COMPLEXES SCHIFF BASE DERIVED FROM 4-BROMO-2-METHYLANIN. Biochemical and Cellular Archives, 21(Supp-01). [Link]
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Application Note & Protocol: Leveraging 4-Bromo-2-hydroxybenzamide for the Synthesis of Novel 8-Carboxamido-Coumarin Scaffolds
Abstract
Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a vast array of biological activities and unique photochemical properties.[1] The functionalization of the coumarin core is a key strategy for modulating these properties, with halogenated derivatives being of particular interest for enhancing potency and tuning electronic characteristics.[2][3] This document provides a comprehensive guide for the synthesis of novel coumarin derivatives using 4-Bromo-2-hydroxybenzamide as a strategic starting material. We detail a modified Pechmann condensation protocol, a robust and versatile method, to access 7-Bromo-8-carboxamido-4-methylcoumarin. This approach transforms a non-traditional precursor into a highly functionalized coumarin scaffold, opening new avenues for library synthesis and drug discovery programs. The causality behind methodological choices, a detailed step-by-step protocol, characterization data, and potential applications are thoroughly discussed to provide researchers with a self-validating and scientifically grounded workflow.
Mechanistic Rationale: The Pechmann Condensation with a Salicylamide
The Pechmann condensation is a cornerstone of coumarin synthesis, traditionally involving the acid-catalyzed reaction of a phenol with a β-ketoester.[4][5] Our methodology adapts this classic reaction to this compound. The inherent chemical logic relies on the nucleophilic character of the C2-hydroxyl group and the electrophilic activation of the aromatic ring, which are the fundamental requirements for the condensation.
Causality of the Reaction Pathway:
-
Transesterification: Under strong acid catalysis (e.g., H₂SO₄), the hydroxyl group of this compound attacks the carbonyl of the β-ketoester (ethyl acetoacetate). This initial transesterification is a reversible but crucial first step.[6]
-
Electrophilic Aromatic Substitution: The acid catalyst protonates the ketone carbonyl of the intermediate, forming a highly reactive electrophile. The electron-donating nature of the ortho-hydroxyl group activates the aromatic ring, directing an intramolecular Friedel-Crafts-type acylation to the C3 position (ortho to the hydroxyl group).
-
Dehydration and Lactonization: The resulting tertiary alcohol intermediate is unstable and readily undergoes acid-catalyzed dehydration to form a stable α,β-unsaturated system. This final step results in the formation of the thermodynamically stable fused pyrone ring, yielding the coumarin scaffold.[7]
The presence of the C4-bromo and C1-carboxamido groups is retained throughout the reaction, resulting in a highly functionalized 7-Bromo-8-carboxamido-coumarin derivative.
Caption: Proposed Mechanism for Pechmann Condensation.
Experimental Protocol: Synthesis of 7-Bromo-8-carboxamido-4-methylcoumarin
This protocol provides a detailed methodology for the synthesis, purification, and characterization of the target coumarin.
2.1 Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| This compound | 20730-54-3 | C₇H₆BrNO₂ | >98% |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | >99% |
| Sulfuric Acid, concentrated | 7664-93-9 | H₂SO₄ | 95-98% |
| Ethanol, anhydrous | 64-17-5 | C₂H₅OH | >99.5% |
| Deionized Water | 7732-18-5 | H₂O | N/A |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | >99% |
2.2 Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filtration apparatus
-
Beakers and graduated cylinders
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer (¹H and ¹³C)
2.3 Step-by-Step Procedure
-
Reagent Setup: In a 100 mL round-bottom flask, place this compound (2.16 g, 10 mmol).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (15 mL) with continuous stirring. Ensure the temperature does not rise significantly. Stir for 10-15 minutes until a homogenous solution or slurry is formed.
-
Reactant Addition: While maintaining the cool temperature, add ethyl acetoacetate (1.30 g, 1.26 mL, 10 mmol) dropwise to the mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Isolation: A solid precipitate will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Buchner funnel.
-
Neutralization: Wash the solid precipitate on the filter with copious amounts of cold deionized water until the washings are neutral to pH paper. Follow with a wash of cold 5% sodium bicarbonate solution to remove any residual acid, and finally with more cold water.
-
Purification: Dry the crude solid. Recrystallize the product from a suitable solvent, such as aqueous ethanol, to obtain pure crystals of 7-Bromo-8-carboxamido-4-methylcoumarin.[8]
-
Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the structure using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow and Data
The entire process from starting materials to the final, characterized product is outlined below.
Caption: Experimental Workflow.
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value / Description | Rationale / Reference |
| Product | 7-Bromo-8-carboxamido-4-methylcoumarin | Product of Pechmann condensation between this compound and ethyl acetoacetate. |
| Molecular Formula | C₁₁H₈BrNO₃ | Calculated from starting materials. |
| Molecular Weight | 282.09 g/mol | Calculated from the molecular formula. |
| Catalyst | Concentrated Sulfuric Acid | A common, strong Brønsted acid catalyst for Pechmann condensations, ensuring efficient transesterification and cyclization.[6][9] |
| Temperature | 60-70 °C | Moderate temperature balances reaction rate with minimizing potential side reactions like sulfonation. |
| Reaction Time | 2-4 hours | Typical duration for Pechmann reactions; should be monitored by TLC for completion.[9] |
| Expected Yield | 60-85% | Yields for Pechmann condensations are generally moderate to excellent, depending on the reactivity of the phenol.[9] |
| Appearance | Off-white to pale yellow crystalline solid | Typical appearance for purified coumarin derivatives. |
| ¹H NMR (DMSO-d₆) | Predicted: δ 2.5 (s, 3H, -CH₃), δ 6.3 (s, 1H, C3-H), δ 7.5-8.0 (m, 4H, Ar-H and -CONH₂), δ 8.1 (d, 1H, C5-H), δ 7.8 (d, 1H, C6-H) | Characteristic peaks for a 4-methylcoumarin scaffold with aromatic and amide protons. |
| FTIR (KBr, cm⁻¹) | Predicted: 3400-3200 (N-H stretch), 1720-1700 (C=O, lactone), 1680-1660 (C=O, amide I), 1620-1600 (C=C stretch) | Key vibrational modes confirming the presence of amide and lactone carbonyl groups. |
Applications and Future Synthetic Scope
The synthesized 7-Bromo-8-carboxamido-4-methylcoumarin is not merely an end product but a versatile intermediate for further chemical elaboration.
-
Drug Discovery: The coumarin nucleus is a well-established pharmacophore.[3] The presence of both a bromine atom and a primary amide offers two distinct points for diversification to build libraries for biological screening against targets such as kinases, proteases, and antimicrobial pathways.[10][11]
-
Cross-Coupling Reactions: The C7-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino functionalities to further explore the structure-activity relationship.[12]
-
Amide Derivatization: The C8-carboxamido group can be hydrolyzed to the corresponding carboxylic acid or reacted with various electrophiles to form more complex amide or ester derivatives, significantly expanding the chemical space accessible from this scaffold.
-
Fluorescent Probes: Coumarins are known for their fluorescent properties.[13] Further modification of this scaffold could lead to the development of novel fluorescent probes for bio-imaging or sensing applications.
Safety and Troubleshooting
-
Safety: Concentrated sulfuric acid is extremely corrosive and hygroscopic. Always handle it inside a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The addition of reagents to sulfuric acid and the quenching of the reaction mixture in ice are highly exothermic and must be performed slowly and with adequate cooling.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions and monitor the reaction by TLC to confirm completion. If the starting material is unreactive, a stronger catalyst like Polyphosphoric Acid (PPA) or a higher temperature may be required.[14]
-
Dark/Tarry Product: Overheating or extended reaction times can lead to sulfonation or polymerization. Maintain the recommended temperature and monitor the reaction closely.
-
Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel may be employed as an alternative purification method.
-
References
-
Kim, Y. M., et al. (2018). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [Link]
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Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. [Link]
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Al-Amiery, A. A., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES. [Link]
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IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. International Journal of Science and Research Technology. [Link]
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Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. National Institutes of Health. [Link]
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Journal of Synthetic Chemistry. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Synthetic Chemistry. [Link]
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Herrera-Mayorga, V., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. National Institutes of Health. [Link]
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JETIR. (2020). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Journal of Emerging Technologies and Innovative Research. [Link]
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Shang, E., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. National Institutes of Health. [Link]
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ResearchGate. (2021). (PDF) 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. National Institutes of Health. [Link]
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Wikipedia. (n.d.). Pechmann condensation. Wikipedia. [Link]
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Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. [Link]
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Sathyabama Institute of Science and Technology. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institutional Repository. [Link]
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Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]
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Der Pharma Chemica. (2016). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica. [Link]
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Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. IJPCBS. [Link]
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YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. YouTube. [Link]
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ResearchGate. (n.d.). Scheme 1 -Mechanism of the synthesis of 7-hydroxy-4-methyl coumarin. ResearchGate. [Link]
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4-Bromo-2-hydroxybenzamide: A Versatile Precursor for the Development of Novel Anticancer Agents
Application Notes and Protocols for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, the substituted benzamide scaffold has emerged as a privileged structure, present in a variety of clinically approved drugs and investigational agents. 4-Bromo-2-hydroxybenzamide, in particular, represents a strategically important starting material for the synthesis of a diverse array of potential anticancer compounds. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and an amide functionality, offers multiple avenues for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.
This technical guide provides a comprehensive overview of the application of this compound as a precursor for anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, methodologies for in vitro evaluation, and insights into the rationale behind experimental design.
Core Properties and Synthetic Potential
This compound possesses a combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The phenolic hydroxyl group can be alkylated or acylated to generate ethers and esters, respectively, which can modulate the compound's pharmacokinetic profile. The amide nitrogen can also be a site for further functionalization.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 218-222 °C |
| Solubility | Soluble in DMSO and methanol |
Synthetic Pathways to Novel Anticancer Agents
The derivatization of this compound can be achieved through several key synthetic strategies. The following protocols outline general procedures that can be adapted for the synthesis of a library of novel compounds.
Protocol 1: N-Alkylation and N-Arylation of the Amide
The amide nitrogen of this compound can be functionalized to introduce diverse substituents, a common strategy in drug design to explore the chemical space around a core scaffold.
Objective: To synthesize N-substituted derivatives of this compound.
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Addition of Electrophile: Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted derivative.
Caption: Workflow for N-Alkylation/Arylation of this compound.
Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group
Modification of the hydroxyl group can significantly impact the compound's hydrogen bonding capacity and lipophilicity, which are critical for cell permeability and target engagement.
Objective: To synthesize O-alkylated derivatives of this compound.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetone or acetonitrile.
-
Addition of Base: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.2 eq) to the mixture.
-
Reaction: Reflux the reaction mixture for 4-8 hours, monitoring by TLC.[2]
-
Work-up: After completion, filter off the base and concentrate the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
In Vitro Evaluation of Anticancer Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. In vitro assays are the primary method for the initial screening of potential anticancer agents due to their speed, cost-effectiveness, and the ability to provide mechanistic insights.[3]
Protocol 3: Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound exhibits cytotoxic effects against cancer cells.
Objective: To assess the dose-dependent effect of synthesized compounds on the viability of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]
Caption: General workflow for in vitro anticancer screening of synthesized compounds.
Potential Mechanisms of Action and Signaling Pathways
While the specific targets of novel derivatives of this compound need to be elucidated experimentally, compounds with similar structural features have been shown to act through various mechanisms. One prominent example is the inhibition of histone deacetylases (HDACs). The hydroxamic acid moiety, which can be introduced into the this compound scaffold, is a known zinc-binding group that can chelate the zinc ion in the active site of HDAC enzymes.[5] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Another potential mechanism is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[6]
Caption: Simplified diagram of the potential mechanism of action via HDAC inhibition.
Conclusion
This compound is a promising and versatile precursor for the development of novel anticancer agents. Its rich chemistry allows for the synthesis of a wide range of derivatives, enabling a systematic exploration of structure-activity relationships. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new compounds based on this scaffold. Further investigations into the specific molecular targets and mechanisms of action of these derivatives will be crucial for their advancement as potential cancer therapeutics.
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Application Notes and Protocols for Antimicrobial Studies of 4-Bromo-2-hydroxybenzamide Derivatives
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzamide and salicylamide scaffolds have historically proven to be rich sources of biologically active compounds. This guide focuses on a specific subclass, 4-Bromo-2-hydroxybenzamide derivatives, outlining their synthesis, and providing detailed protocols for the comprehensive evaluation of their antimicrobial properties. We delve into the rationale behind experimental design, from initial screening to preliminary mechanism of action studies, to equip researchers in drug development with the necessary tools to investigate this promising class of molecules.
Introduction: The Rationale for Investigating this compound Derivatives
The core structure of this compound, also known as 5-bromosalicylamide, combines the key features of a salicylamide with a bromine substituent. Salicylamides are known for a wide array of biological activities, including antimicrobial, antifungal, antimycobacterial, and antiviral properties.[1][2][3][4] The presence of a halogen, such as bromine, can modulate the physicochemical properties of a molecule, often enhancing its lipophilicity and, consequently, its ability to penetrate microbial cell membranes. This can lead to improved antimicrobial potency.[1] Derivatives of this core structure are synthesized by modifying the amide group, allowing for the exploration of a vast chemical space to optimize activity and selectivity.
The protocols detailed herein are designed to provide a robust framework for screening newly synthesized this compound derivatives against a panel of clinically relevant pathogens, determining their potency, and gaining initial insights into their mechanism of action.
Synthesis of N-Substituted this compound Derivatives
The most direct and common route to synthesize N-substituted this compound derivatives is through the coupling of 4-Bromo-2-hydroxybenzoic acid with a primary or secondary amine. The carboxylic acid is typically activated to facilitate the amidation reaction.
General Synthetic Protocol:
-
Activation of Carboxylic Acid: To a solution of 4-Bromo-2-hydroxybenzoic acid in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), add a coupling agent (e.g., 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 0.5 equivalents of N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)). Stir the mixture at 0°C for 30 minutes.
-
Amine Coupling: Add the desired primary or secondary amine (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted this compound derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Protocols for Antimicrobial Susceptibility Testing
A systematic evaluation of antimicrobial activity is crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.
Materials and Reagents
-
Test Compounds: 10 mg/mL stock solutions of synthesized this compound derivatives in Dimethyl Sulfoxide (DMSO).
-
Microbial Strains:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028)
-
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi.
-
Positive Controls: Ciprofloxacin or Vancomycin for bacteria, Amphotericin B for fungi.
-
Negative Control: DMSO.
-
Equipment: 96-well microtiter plates, multichannel pipettors, incubator, microplate reader.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Start with 100 µL of broth in wells 2 through 12. Add 200 µL of the stock compound solution (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as growth and sterility controls, respectively.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit microbial growth.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).
Protocol: Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC determination to ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed at the spot).
Diagram: Antimicrobial Testing Workflow
Caption: Experimental workflow for determining MIC and MBC of test compounds.
Data Presentation
Quantitative data from these experiments should be summarized in a clear, tabular format for easy comparison across different derivatives and microbial strains.
Table 1: Example Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-Group on Amide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | S. aureus MBC (µg/mL) |
| STD-Cipro | N/A | 1 | 0.5 | N/A | 2 |
| STD-AmphoB | N/A | N/A | N/A | 2 | N/A |
| DERIV-01 | -Phenyl | 16 | 64 | >128 | 32 |
| DERIV-02 | -Cyclohexyl | 8 | 32 | 64 | 16 |
| DERIV-03 | -Benzyl | 32 | >128 | >128 | >128 |
STD-Cipro: Ciprofloxacin; STD-AmphoB: Amphotericin B; N/A: Not Applicable.
Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound works is critical for its development. Benzamide derivatives have been reported to act via several mechanisms, including the inhibition of the essential bacterial cell division protein FtsZ.[6] Salicylamides, on the other hand, can act as protonophores, disrupting membrane potential and cellular energy production.
A logical next step after identifying active compounds is to investigate their MoA.
Proposed MoA Investigation Workflow:
-
Cell Membrane Integrity Assay: Treat bacterial cells with the active compound at its MIC and 2x MIC. Use a fluorescent dye like Propidium Iodide (PI), which can only enter cells with compromised membranes. An increase in fluorescence, measured by flow cytometry or a plate reader, suggests membrane disruption.
-
Bacterial FtsZ Inhibition Assay: FtsZ is a bacterial tubulin homolog that is crucial for cell division.[6] The GTPase activity of purified FtsZ can be measured in vitro. A decrease in GTPase activity in the presence of the test compound would suggest it targets FtsZ.
-
Protonophore Activity Assay: The ability to disrupt the proton motive force can be assessed by measuring changes in the extracellular pH of a bacterial suspension. A rapid acidification of the external medium upon addition of the compound indicates protonophore activity.
Diagram: Proposed Mechanism of Action
Caption: Hypothesized antimicrobial mechanisms for this compound derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and antimicrobial evaluation of this compound derivatives. The protocols for determining MIC and MBC are robust and standardized, allowing for reliable assessment of potency. The true value in drug discovery, however, lies in moving beyond screening to understand the structure-activity relationships (SAR) and mechanism of action. By systematically modifying the N-substituent of the benzamide and correlating these changes with antimicrobial activity, researchers can develop potent lead compounds. Subsequent investigation into the mechanism of action will be critical for optimizing these leads into viable drug candidates to combat the growing threat of infectious diseases.
References
- Benchchem. (n.d.). A Comparative Analysis of the Antimicrobial Potential of Benzamide Derivatives.
- Boovizhikannan, T., & Mahesh, R. N. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(01), 224–237.
- (n.d.). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- (n.d.). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. ResearchGate.
- Benchchem. (2025). A Comparative Analysis of the Antimicrobial Spectrum of Benzamide Derivatives.
- (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. PubMed.
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(n.d.). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. Google Patents. Retrieved from [Link]
- (2022). The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. PMC - NIH.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde.
- Guidechem. (n.d.). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?.
- (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.
- (n.d.). Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. PMC.
- (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH.
- (n.d.). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. PMC - NIH.
- (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
- Patsnap Synapse. (2024). What is the mechanism of Salicylamide?.
- Benchchem. (n.d.). A Comparative Analysis of the Antimicrobial Potential of 4-Hydroxybenzamide and Its Analogs Against Established Antibiotics.
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- 2. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-Bromo-2-hydroxybenzamide in Coordination Chemistry with Transition Metals
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide to the coordination chemistry of 4-bromo-2-hydroxybenzamide with first-row transition metals, specifically focusing on Copper(II), Nickel(II), and Cobalt(II). This document elucidates the rationale behind the ligand's coordination behavior, offers detailed, field-proven protocols for the synthesis and characterization of its metal complexes, and discusses their potential applications. The methodologies are presented to ensure scientific integrity, providing a self-validating framework for researchers. This guide is designed to be a practical resource for chemists and pharmacologists interested in the synthesis of novel metal-based compounds.
Introduction: The Rationale for this compound as a Ligand
This compound, a derivative of salicylamide, is an exemplary bidentate ligand for coordination with transition metals. Its chemical architecture, featuring a phenolic hydroxyl group (-OH) and an amide group (-CONH₂) ortho to each other on a benzene ring, provides two key coordination sites. The deprotonated phenolic oxygen and the carbonyl oxygen of the amide group act as a pincer, forming stable six-membered chelate rings with a central metal ion.
The presence of the electron-withdrawing bromine atom at the para position to the hydroxyl group influences the electronic properties of the ligand. It enhances the acidity of the phenolic proton, facilitating its deprotonation and subsequent coordination to the metal ion. Furthermore, the bromine substituent can modulate the lipophilicity of the resulting metal complexes, a critical factor in their potential biological applications, such as antimicrobial or anticancer agents.[1][2] Transition metal complexes derived from salicylamide and its derivatives have garnered significant interest due to their diverse biological activities, which are often enhanced upon coordination to a metal center.[1][3]
Coordination Behavior and Stereochemistry
Based on extensive studies of related salicylamide-type ligands, this compound typically coordinates to divalent transition metal ions (M²⁺) in a 2:1 ligand-to-metal ratio, forming neutral complexes of the general formula [M(4-Br-2-OH-benzamide)₂]. The coordination occurs through the anionic phenolic oxygen and the neutral carbonyl oxygen.
The resulting stereochemistry of the complex is dictated by the coordination number and the d-electron configuration of the central metal ion:
-
Copper(II) (d⁹): Typically forms square planar or distorted octahedral complexes.
-
Nickel(II) (d⁸): Can adopt either square planar (low-spin) or octahedral (high-spin) geometries, depending on the ligand field strength and reaction conditions.[4]
-
Cobalt(II) (d⁷): Generally favors tetrahedral or octahedral geometries.
The choice of solvent and counter-ion in the metal salt precursor can also influence the final structure, potentially leading to the inclusion of solvent molecules in the coordination sphere.
Caption: Coordination of this compound to a metal(II) ion.
Experimental Protocols
The synthesis of transition metal complexes with this compound is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. The following protocols are provided as a robust starting point for the synthesis of Cu(II), Ni(II), and Co(II) complexes.
General Synthesis Protocol for [M(4-Br-2-OH-benzamide)₂] Complexes
This protocol outlines a general method for the synthesis of metal(II) complexes. The molar ratio of ligand to metal is 2:1, reflecting the bidentate nature of the ligand and the common coordination numbers of the selected metals.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Absolute Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of hot absolute ethanol with stirring.
-
Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of the respective metal(II) salt in 15 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
Reaction: Slowly add the ethanolic solution of the metal salt dropwise to the hot solution of the ligand with continuous stirring. A color change and/or the formation of a precipitate should be observed, indicating complex formation.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours. This ensures the completion of the reaction.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitated solid metal complex by vacuum filtration.
-
Washing: Wash the product on the filter with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the final metal complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 60 °C.
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Metal Complexes
A thorough characterization of the synthesized complexes is essential to confirm their composition, structure, and purity. The following techniques are recommended:
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The comparison of the IR spectrum of the free ligand with those of the metal complexes reveals key shifts in vibrational frequencies.
-
Rationale: Coordination of the carbonyl oxygen to the metal center weakens the C=O double bond, resulting in a shift of the ν(C=O) stretching frequency to a lower wavenumber (typically by 15-40 cm⁻¹). The disappearance of the broad ν(O-H) band of the phenolic group and the appearance of new bands at lower frequencies (400-600 cm⁻¹) corresponding to M-O vibrations further confirm chelation.[1]
Table 1: Expected IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(O-H) (phenolic) | ν(N-H) | ν(C=O) (Amide I) | ν(M-O) |
| Ligand | ~3350 (broad) | ~3180, ~3070 | ~1650 | - |
| [Cu(Ligand)₂] | - | ~3180, ~3070 | ~1620 | ~550 |
| [Ni(Ligand)₂] | - | ~3180, ~3070 | ~1625 | ~545 |
| [Co(Ligand)₂] | - | ~3180, ~3070 | ~1628 | ~540 |
UV-Visible (UV-Vis) Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the complex and can help in deducing the geometry of the coordination sphere.
-
Rationale: The spectra of the complexes are expected to show intraligand π → π* and n → π* transitions at higher energies (in the UV region). The visible region will be dominated by d-d electronic transitions of the metal ion, which are characteristic of the metal's d-electron configuration and the geometry of the complex.[4][5] The position and intensity of these bands provide insights into the ligand field splitting.
Table 2: Expected UV-Vis Spectral Data for the Metal Complexes in DMSO
| Complex | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Probable Geometry |
| [Cu(Ligand)₂] | ~650, ~380 | ~60, ~5000 | ²B₁g → ²A₁g, LMCT | Square Planar |
| [Ni(Ligand)₂] | ~620, ~450 | ~10, ~50 | ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | Octahedral |
| [Co(Ligand)₂] | ~590, ~520 | ~20, ~35 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | Octahedral |
Magnetic Susceptibility Measurements
The determination of the effective magnetic moment (μ_eff) is crucial for understanding the electronic structure and spin state of the metal ion in the complex.
-
Rationale: The spin-only magnetic moment can be calculated using the formula: μ_so = √n(n+2) B.M., where 'n' is the number of unpaired electrons. Deviations from the spin-only value can provide information about spin-orbit coupling.[6] For instance, high-spin octahedral Ni(II) (two unpaired electrons) and Co(II) (three unpaired electrons) complexes are paramagnetic, while square planar Ni(II) (zero unpaired electrons) is diamagnetic.[4]
Table 3: Expected Magnetic Moments for the Metal Complexes
| Complex | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so, B.M.) | Expected Experimental Magnetic Moment (μ_eff, B.M.) |
| [Cu(Ligand)₂] | 1 | 1.73 | 1.8 - 2.2 |
| [Ni(Ligand)₂] | 2 (octahedral) | 2.83 | 2.9 - 3.4 |
| [Co(Ligand)₂] | 3 (octahedral) | 3.87 | 4.7 - 5.2 |
Potential Applications
The coordination of this compound to transition metals is expected to yield complexes with interesting biological and catalytic properties.
-
Antimicrobial Activity: It is well-documented that the antimicrobial activity of certain organic ligands is enhanced upon chelation with metal ions.[1][2] The increased lipophilicity of the complex, due to the delocalization of the metal charge over the chelate ring, facilitates its penetration through the lipid membrane of microorganisms. The metal ion itself can then interfere with essential cellular processes. The synthesized complexes should be screened against a panel of Gram-positive and Gram-negative bacteria and fungi.
-
Catalysis: Salicylamide-based metal complexes have shown potential as catalysts in various organic transformations. The metal center can act as a Lewis acid, activating substrates, and can participate in redox processes.
Conclusion
This compound is a versatile and readily accessible ligand for the synthesis of a variety of transition metal complexes. The protocols and characterization data presented in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the properties and potential applications of its metal complexes. The inherent tunability of the ligand structure, coupled with the diverse reactivity of transition metals, offers a promising avenue for the development of new functional materials and therapeutic agents.
References
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Bhowmick, A. C., Nath, B. D., & Moim, M. I. (2019). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. American Journal of Chemistry, 9(4), 109-114. [Link]
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Dalal Institute. (n.d.). Magnetic Properties of Transition Metal Complexes. [Link]
-
Eze, S. O., Opozdí, F. C., & Yiase, S. G. (2018). Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. IOSR Journal of Applied Chemistry, 11(8), 52-58. [Link]
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Hameed, A. (2020). Magnetic Properties of Complexes. ResearchGate. [Link]
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Islam, M., Shahriar, S., et al. (2013). Antibacterial Activities of Some Transition Metal Schiff Base Complexes. International Letters of Chemistry, Physics and Astronomy, 10, 1-8. [Link]
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Kamini J. Donde. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 7(6):798-803. [Link]
-
Lawal, A., Shodeinde, A. S., Amolegbe, S. A., Elaigwu, S. E., & Yunus-Issa, M. T. (2017). Synthesis, characterization and antimicrobial activity of mixed transition metal complexes of salicylic acid with 1, 10-phenanthroline. Journal of Applied Science and Environmental Management, 21(3), 569. [Link]
-
LibreTexts Chemistry. (2020). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. [Link]
-
Olar, R., et al. (2020). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 25(13), 3058. [Link]
-
PubChem. (n.d.). 5-Bromosalicylamide. National Center for Biotechnology Information. [Link]
-
Tan, S. S., et al. (2019). Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes. Acta Chimica Slovenica, 66(4), 1002-1009. [Link]
-
Tunsell, A., et al. (2021). SYNTHESIS OF SALICYLAMIDE-BASED TRANSITION METAL COMPLEXES AND DETERMINATION OF THEIR STRUCTURAL INDIVIDUALITY THROUGH QUANTUM-CHEMICAL CALCULATIONS, SEM-EDS, AND IR SPECTROSCOPIC ANALYSES. CyberLeninka. [Link]
-
Zabin, S. A., et al. (2022). Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Journal of Chemical and Pharmaceutical Research, 14(11), 1-10. [Link]
-
Zengin, H., et al. (2019). Magnetic Behavior Studies on Co (II) Complexes with N-And O-Donor Sites Ligand. International Journal of Scientific and Research Publications, 9(3), 728-731. [Link]
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- 6. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of Novel Azo Dyes Using 4-Bromo-2-hydroxybenzamide
Abstract
Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from traditional textile dyeing to advanced biomedical imaging and drug delivery.[1][2][3] Their synthesis, classically achieved through a diazotization reaction followed by an azo coupling, allows for a vast structural diversity and a wide spectrum of colors.[4] This application note provides a detailed protocol for the synthesis of novel azo dyes using 4-Bromo-2-hydroxybenzamide as a key coupling component. The presence of the hydroxyl, bromo, and benzamide functionalities on the coupling agent offers unique opportunities to modulate the electronic properties and, consequently, the color and functional characteristics of the final dye molecule. We delve into the mechanistic underpinnings of the synthesis, provide a robust, step-by-step experimental protocol, discuss essential characterization techniques, and emphasize critical safety considerations for handling the reactive intermediates involved.
Introduction and Scientific Rationale
Azo compounds are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming an extended conjugated system responsible for their chromophoric properties.[3][5] The synthesis of these dyes is a cornerstone of organic chemistry, typically involving two fundamental steps:
-
Diazotization: The conversion of a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[6][7][8]
-
Azo Coupling: An electrophilic aromatic substitution reaction where the resulting diazonium salt (a weak electrophile) attacks an electron-rich aromatic nucleus, such as a phenol or an aniline, to form the stable azo dye.[9][10]
The Role of this compound: This molecule serves as an excellent coupling component due to its highly activated aromatic ring. The hydroxyl (–OH) group is a potent activating group, directing the electrophilic attack of the diazonium ion primarily to the para position. The amide (–CONH₂) and bromo (–Br) substituents further modulate the electronic structure, influencing the final dye's spectroscopic properties and potential for further functionalization. The incorporation of such moieties can enhance the pharmacological and biological activities of the resulting dyes, a field of growing interest in drug development.[11][12]
Reaction Mechanism and Workflow
The overall synthesis proceeds via a two-stage process. The first stage is the formation of the electrophile (the aryldiazonium ion), and the second is the electrophilic aromatic substitution (the azo coupling).
Stage 1: Diazotization of a Primary Aromatic Amine
This reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently if isolated or heated.[5][13] The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then reacts with the amine.[14]
Stage 2: Azo Coupling
The aryldiazonium ion then reacts with this compound. For phenolic couplers, the reaction is typically performed under mildly alkaline conditions (pH 9-10) to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.[15][16] This enhances the nucleophilicity of the aromatic ring, facilitating the electrophilic attack.
Experimental Workflow Diagram
Caption: General workflow for the two-stage synthesis of an azo dye.
Detailed Experimental Protocol
This protocol describes the synthesis of an azo dye from a generic primary aromatic amine and this compound.
Materials and Equipment
-
Reagents: Primary aromatic amine (e.g., aniline), Sodium nitrite (NaNO₂), Concentrated Hydrochloric acid (HCl), this compound, Sodium hydroxide (NaOH), Sodium chloride (NaCl), Ethanol.
-
Equipment: Magnetic stirrer with stir bar, Beakers (100 mL, 250 mL), Erlenmeyer flask (250 mL), Graduated cylinders, Thermometer, Ice-salt bath, Büchner funnel and flask, Filter paper.
Protocol: Part A - Preparation of the Diazonium Salt Solution
CAUTION: Diazonium salts are potentially explosive in solid form. Do not isolate the salt. Keep the solution cold at all times and use it immediately after preparation.[13][17]
-
Amine Solution Preparation: In a 100 mL beaker, dissolve 5.0 mmol of the chosen primary aromatic amine in a solution of 1.5 mL concentrated HCl and 10 mL of deionized water. Stir until fully dissolved.
-
Rationale: The amine is dissolved in acid to form its hydrochloride salt, making it soluble in water and ready to react with nitrous acid.
-
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. Maintain this temperature throughout the diazotization process.
-
Rationale: Low temperature is critical to prevent the decomposition of the unstable diazonium salt and to control the exothermic reaction.[5]
-
-
Nitrite Solution Preparation: In a separate small beaker, dissolve 5.1 mmol of sodium nitrite (a slight stoichiometric excess) in 5 mL of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes with vigorous stirring. Keep the thermometer in the solution to ensure the temperature does not rise above 5 °C.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and localized excess of nitrous acid.
-
-
Confirmation of Excess Nitrous Acid: After the addition is complete, stir for another 10 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A blue-black color indicates excess nitrous acid, confirming the completion of diazotization. If the test is negative, add a small amount more of the nitrite solution.
-
Rationale: This is a quality control step to ensure all the primary amine has been converted.[13]
-
Protocol: Part B - Azo Coupling Reaction
-
Coupling Component Solution: In a 250 mL beaker, dissolve 5.0 mmol of this compound in 20 mL of 1 M sodium hydroxide solution.
-
Cooling: Cool this solution to 0–5 °C in an ice-salt bath with stirring.
-
Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold this compound solution with continuous, efficient stirring.
-
Rationale: A colored precipitate of the azo dye should form immediately. Maintaining low temperature and slow addition ensures a uniform reaction.
-
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolation of the Dye: Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
Purification: Purify the crude dye by recrystallization from a suitable solvent, such as an ethanol/water mixture. Dry the purified crystals in a desiccator.
Characterization and Data Analysis
The structure and purity of the synthesized azo dye must be confirmed using spectroscopic techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λ_max) of the dye, which corresponds to its color. The extended π-conjugated system of azo dyes causes absorption in the visible region of the electromagnetic spectrum.[18][19]
| Starting Amine | Expected Dye Color | Hypothetical λ_max (nm) |
| Aniline | Orange-Red | ~480-500 |
| p-Toluidine | Red | ~490-510 |
| Sulfanilic Acid | Yellow-Orange | ~460-480 |
| Table 1: Predicted properties of azo dyes derived from different amines. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the synthesized dye and confirm the reaction's success.[20]
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Interpretation |
| O–H (Phenolic) | 3200–3600 (Broad) | Confirms presence of the hydroxyl group. |
| N–H (Amide) | 3100–3500 (Two bands) | Confirms presence of the primary amide. |
| C=O (Amide I) | ~1650–1680 | Confirms presence of the amide carbonyl. |
| N=N (Azo stretch) | ~1450–1510 (Often weak) | Key indicator of azo bond formation.[21][22] |
| C–Br | ~500–600 | Confirms presence of the bromo substituent. |
| N–H (Primary Amine) | 3300–3500 | Disappearance of this starting material peak is crucial evidence of a complete reaction. |
| Table 2: Key FT-IR absorption bands for azo dye characterization. |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical structure of the dye. The spectrum will show characteristic signals for the aromatic protons, the amide (–CONH₂) protons, and the phenolic (–OH) proton. The disappearance of the signals corresponding to the starting amine's –NH₂ group and the appearance of a new set of aromatic signals confirm the formation of the product.[23][24][25]
Safety and Hazard Management
Strict adherence to safety protocols is paramount during this synthesis.
-
Diazonium Salts: These are the primary hazard. They are thermally unstable and can be explosive when dry.[17] ALWAYS keep diazonium salt solutions below 5 °C. NEVER attempt to isolate the solid salt. Use the solution immediately after preparation.[13][26][27]
-
Reagents: Handle concentrated hydrochloric acid and sodium hydroxide with extreme care in a fume hood. They are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[28]
-
Waste Disposal: Quench any remaining diazonium salt solution by adding a reducing agent like hypophosphorous acid before disposal.[27] Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a robust and well-rationalized framework for synthesizing novel azo dyes using this compound. By understanding the underlying chemical principles, following the detailed protocol, and adhering to strict safety measures, researchers can effectively produce and characterize new chromophores. The versatility of the diazotization and coupling reactions allows for the generation of a diverse library of dyes from various aromatic amines, opening avenues for applications in materials science, analytics, and pharmaceutical development.[1][11]
References
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Khan, M. N., Parmar, D. K., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071-1084. [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]
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Bentham Science Publishers. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry. [Link]
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PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. [Link]
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Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]
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Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
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ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
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Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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ResearchGate. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF. [Link]
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Semantic Scholar. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. [Link]
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AIP Publishing. (n.d.). Synthesis and Characterization of New Azo Compounds Linked to 1,8-Naphthalimide as New Fluorescent Dispersed Dyes for Cotton. [Link]
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SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly. [Link]
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ResearchGate. (n.d.). FTIR spectra of azo compound ligands and metal complexes. [Link]
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ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
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Semantic Scholar. (n.d.). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]
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SpringerLink. (n.d.). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. [Link]
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RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. [Link]
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Bulgarian Chemical Communications. (n.d.). Non-destructive FT-IR analysis of mono azo dyes. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of the synthesis dyes (A) 2-(2Hydroxy-naphthalen-1-ylazo)-nitrobenzene and (B) 2-(2Hydroxy-naphthalen-1-ylazo)-benzoic acid. [Link]
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Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. [Link]
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ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms. [Link]
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JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]
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Chemistry Stack Exchange. (n.d.). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?[Link]
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Mustansiriyah University. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Mustansiriyah Journal of Science. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of azo compound. [Link]
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ResearchGate. (n.d.). IR-spectrum of azo dye. [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
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ResearchGate. (n.d.). Normalized ¹H NMR spectra of azo dyes (1,2,3,5,6) in CDCl₃ and (4) in (CD₃)₂SO. [Link]
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International Journal of ChemTech Research. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. [Link]
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Synthesis of new Azo Compounds of p- Hydroxybenzaldehyde and Determination of Their Activity 2022-2023. (2023). [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
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Application Notes & Protocols: 4-Bromo-2-hydroxybenzamide as a Bidentate Ligand for the Synthesis of Novel Metal Complexes
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-hydroxybenzamide, a versatile yet under-explored ligand for coordination chemistry. We delve into its synthesis, physicochemical properties, and its potential as a bidentate chelating agent for various metal ions. This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis of the ligand and its metal complexes, methodologies for their characterization, and an exploration of their potential applications in medicinal chemistry and materials science. The narrative emphasizes the rationale behind experimental choices, grounding the protocols in established chemical principles to ensure reproducibility and foster innovation.
Introduction: Unveiling the Potential of this compound
In the vast landscape of coordination chemistry, the design of effective ligands is paramount to developing metal complexes with tailored properties. While Schiff bases derived from salicylaldehydes have been extensively studied, related amide-based ligands offer unique electronic and steric characteristics. This compound (PubChem CID: 224462) emerges as a compelling candidate for chelation.[1] Its structure features two key donor sites: a phenolic hydroxyl group (-OH) and an amide group (-CONH₂), positioned ortho to each other. This arrangement facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion.
The presence of the amide moiety, as opposed to an imine group found in Schiff bases, introduces different hydrogen bonding capabilities and electronic effects, potentially leading to novel complex geometries and reactivities. Furthermore, the bromine atom on the aromatic ring enhances lipophilicity, a feature that can be crucial for improving the bioavailability and cell membrane permeability of the resulting metal complexes, particularly for therapeutic applications.[2] The strategic coordination of bioactive organic molecules with metal centers is a key strategy to overcome limitations of existing chemotherapies, such as toxicity and resistance.[3]
This guide will serve as a foundational resource, providing both the theoretical basis and practical protocols for leveraging this compound in the synthesis of new metal complexes.
Ligand Profile and Physicochemical Properties
A thorough understanding of the ligand's properties is the first step in designing successful complexation experiments.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5428-40-0 | PubChem[1] |
| Molecular Formula | C₇H₆BrNO₂ | PubChem[1] |
| Molecular Weight | 216.03 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Wychem[4] |
| Melting Point | 185-186 °C | ChemicalBook[5] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and hot ethanol. | - |
Synthesis and Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
The synthesis of the ligand is most effectively achieved via the amidation of its corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid. This two-step protocol ensures a high-purity product.
Causality: The conversion of the carboxylic acid to an acyl chloride (Step 1) is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification. The subsequent reaction of the highly reactive acyl chloride with aqueous ammonia (Step 2) proceeds rapidly to form the stable amide.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-2-hydroxybenzoic acid (10.0 g, 46.1 mmol) in 100 mL of toluene.
-
Add thionyl chloride (6.7 mL, 92.2 mmol) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 4-bromo-2-hydroxybenzoyl chloride.
-
-
Amidation:
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add 100 mL of concentrated aqueous ammonia (28-30%) to the flask with vigorous stirring. Caution: This reaction is highly exothermic.
-
Continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white crystalline solid. Dry in a vacuum oven at 60°C.
-
Ligand Coordination and Chelation
The efficacy of this compound as a ligand stems from its ability to act as a bidentate chelator, binding to a metal center through two donor atoms. The most probable coordination mode involves the deprotonated phenolic oxygen and the carbonyl oxygen of the amide group. This forms a thermodynamically favorable six-membered ring.
Potential Applications in Drug Development
While this compound itself is not extensively documented for biological activity, the chelation of such ligands to metal centers can dramatically enhance their therapeutic potential. This principle, known as chelation theory, suggests that complexation can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes. [6]
Antimicrobial and Antifungal Agents
Numerous studies have shown that transition metal complexes of ligands structurally similar to this compound exhibit significant antibacterial and antifungal properties. [7][8][9]The metal ion itself can be toxic to microbes by binding to cellular enzymes and DNA, and the ligand acts as a vehicle to deliver the metal ion to the target site. The enhanced activity of metal complexes compared to the free ligand is a widely reported phenomenon. [10][6]The complexes synthesized using the protocols herein should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to evaluate their potential as novel antimicrobial agents.
Anticancer Activity
Metal-based drugs are a cornerstone of cancer chemotherapy. Schiff base metal complexes, which share structural motifs with the proposed complexes, have demonstrated notable anticancer activity, often by inducing apoptosis (programmed cell death) in cancer cells. [2][11]A common proposed mechanism involves the generation of Reactive Oxygen Species (ROS) within the cancer cell, which leads to oxidative stress, mitochondrial damage, and the activation of apoptotic signaling cascades.
The synthesized this compound complexes, particularly those with redox-active metals like copper, warrant investigation for their cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) using assays like the MTT assay. [6]
Conclusion and Future Outlook
This compound presents a promising platform for the development of novel metal complexes. Its straightforward synthesis and predictable bidentate coordination behavior make it an attractive ligand for systematic studies. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers to synthesize and characterize new coordination compounds. Future work should focus on building a library of complexes with various transition and main group metals, performing single-crystal X-ray diffraction to definitively determine their molecular structures, and conducting thorough in-vitro and in-vivo evaluations to explore their full therapeutic and catalytic potential. The unique electronic properties imparted by the amide group may lead to complexes with distinct stability, reactivity, and biological activity compared to their more common Schiff base analogues.
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Jeyakumar, T., & Kavitha, S. (2016). Synthesis, spectral and thermal characterization of metal complexes derived from 4-((3,5-dibromo-2-hydroxy benzylidene) amino) benzene sulphonamide: In-vitro antimicrobial and anticancer activities. Journal of Chemical and Pharmaceutical Research, 8(7), 54-69. Retrieved from [Link]
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Jeyakumar, T., & Kavitha, S. (2016). Synthesis, spectral and thermal characterization of metal complexes derived from 4-((3,5-dibromo-2-hydroxy benzylidene) amino) benzene sulphonamide: In-vitro antimicrobial and anticancer activities. Journal of Chemical and Pharmaceutical Research, 8(7), 54-69. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Synthesis, spectral and thermal characterization of metal complexes derived from 4-((3,5-dibromo-2-hydroxy benzylidene) amino) benzene sulphonamide: In-vitro antimicrobial and anticancer activities. ResearchGate. Retrieved from [Link]
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Moreno-Fuquen, R., Melo, V., & Ellena, J. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1261–o1262. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. PubChem. Retrieved from [Link]
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Khan, S., et al. (2016). Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl) methylidene]benzene- sulfonamide. Asian Journal of Chemistry, 28(7), 1521-1525. Retrieved from [Link]
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Abdullah, K. T., et al. (2024). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. Materials Science and Engineering, 1(1). Retrieved from [Link]
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Moreno-Fuquen, R., Melo, V., & Ellena, J. (2014). Crystal Structure of 4-bromo-N-(2-hydroxy-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1261–o1262. Retrieved from [Link]
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Tan, Y., et al. (2019). Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes. Acta Chimica Slovenica, 66(4), 1002-1009. Retrieved from [Link]
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Ferraz, K. S. O., et al. (2023). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 28(14), 5486. Retrieved from [Link]
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ResearchGate. (2025). Thermoanalytical, spectral and biological study of 4-bromobenzoatozinc(II) complexes containing bioactive organic ligands. ResearchGate. Retrieved from [Link]
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Papaefstathiou, G. S., et al. (2022). Cobalt(II) Complexes of 4′-Bromo-Fenamic Acid: Antioxidant Properties, Antibacterial Activity, and Interaction with DNA and Albumins. Molecules, 27(19), 6667. Retrieved from [Link]
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Li, Y., et al. (2021). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 26(16), 4983. Retrieved from [Link]
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da Silva, J. G., et al. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceutics, 17(1), 100. Retrieved from [Link]
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Ali, B., et al. (2023). Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 421-434. Retrieved from [Link]
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Nwabueze, J. N., & Oputu, O. U. (2022). Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. Global Journal of Pure and Applied Chemistry Research, 10(1), 13-22. Retrieved from [Link]
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Application Notes and Protocols for Cell Viability Assays with 4-Bromo-2-hydroxybenzamide
Introduction: Unveiling the Bioactive Potential of 4-Bromo-2-hydroxybenzamide
This compound is a synthetic organic compound that has emerged as a molecule of interest for researchers in oncology and drug development. Its structure, featuring a salicylamide core, is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs) which are known to inhibit cyclooxygenase (COX) enzymes.[1][2] The presence of a bromine atom and a hydroxyl group on the benzamide scaffold suggests the potential for significant biological activity. Indeed, emerging evidence indicates that this compound possesses antitumor properties, with the ability to inhibit tumor growth by inducing apoptosis and causing cell cycle arrest at the G1 phase.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable assessment of cell viability and cytotoxicity when working with this compound.
Scientific Integrity & Logic: Navigating the Nuances of Cell Viability Assessment
The accurate determination of cell viability is paramount when evaluating the efficacy of a potential therapeutic agent. The choice of assay is not merely a matter of convenience; it is a critical experimental parameter that can significantly influence the outcome and interpretation of your results. This is particularly true for phenolic compounds like this compound, which can present unique challenges to certain assay methodologies.
The Challenge of Phenolic Compounds in Tetrazolium-Based Assays
Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are widely used to assess cell viability.[4] These assays rely on the enzymatic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[4] However, a significant body of literature highlights that phenolic compounds, due to their inherent reducing potential, can directly reduce tetrazolium salts in a cell-free environment.[5][6][7] This chemical interference can lead to a false-positive signal, overestimating cell viability and masking the true cytotoxic effect of the compound.[5]
Therefore, when working with this compound, it is crucial to either validate the chosen tetrazolium-based assay with appropriate controls or to select an alternative assay that is not based on dehydrogenase activity.
Recommended Methodologies for Assessing Cell Viability with this compound
Based on the chemical nature of this compound, we recommend a multi-assay approach to ensure the generation of robust and reliable data. This includes a primary assay that is less susceptible to interference from phenolic compounds, and a secondary, mechanistically different assay for validation.
Primary Recommendation: DNA Content-Based Assay (e.g., CyQUANT® Cell Proliferation Assay)
Assays that quantify the amount of cellular DNA offer a direct measure of cell number and are not dependent on metabolic activity. This makes them an excellent choice for testing phenolic compounds.
Protocol: CyQUANT® GR Cell Proliferation Assay
Principle: The CyQUANT® GR dye exhibits strong fluorescence enhancement upon binding to cellular nucleic acids. The assay involves lysing the cells and then adding the dye. The resulting fluorescence is directly proportional to the number of cells in the sample.[8]
Materials:
-
CyQUANT® Cell Proliferation Assay Kit (containing CyQUANT® GR dye and cell-lysis buffer)
-
Nuclease-free distilled water
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~485 nm and emission detection at ~530 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
Reagent Preparation:
-
Thaw the CyQUANT® GR dye and cell-lysis buffer.
-
Prepare the 1X cell-lysis buffer by diluting the concentrated stock 1:20 with nuclease-free distilled water.
-
Prepare the CyQUANT® GR working solution by diluting the concentrated dye 1:400 into the 1X cell-lysis buffer. Prepare this solution in a plastic container.[9]
-
-
Cell Lysis and Staining:
-
Carefully remove the culture medium from the wells.
-
Add 200 µL of the CyQUANT® GR working solution to each well.
-
Incubate the plate at room temperature for 2-5 minutes, protected from light.[9]
-
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with the appropriate filter set.
Secondary/Validation Assay: Neutral Red Uptake Assay
The Neutral Red assay is a colorimetric method based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[10] This assay is mechanistically different from tetrazolium-based assays and is generally considered less prone to interference from reducing compounds.[7]
Protocol: Neutral Red Uptake Assay
Principle: Living cells take up the neutral red dye via active transport and accumulate it in their lysosomes. Damaged or dead cells have leaky membranes and cannot retain the dye. The amount of dye extracted from the cells is proportional to the number of viable cells.[10]
Materials:
-
Neutral Red solution (e.g., 0.33% in DPBS)
-
Cell culture medium
-
Neutral Red Assay Fixative (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)
-
Neutral Red Assay Solubilization Solution (e.g., 1% Acetic acid in 50% Ethanol)
-
96-well tissue culture plates
-
Spectrophotometer/microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding and Treatment: Follow the same steps as for the CyQUANT® assay.
-
Dye Incubation:
-
Remove the treatment medium.
-
Add 100 µL of pre-warmed culture medium containing Neutral Red (e.g., at a final concentration of 50 µg/mL) to each well.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.[10]
-
-
Washing and Fixation:
-
Carefully remove the Neutral Red-containing medium.
-
Gently rinse the cells with a suitable wash buffer (e.g., PBS).
-
Add 100 µL of Neutral Red Assay Fixative to each well and incubate for a short period (e.g., 2 minutes).[10]
-
-
Dye Solubilization:
-
Remove the fixative solution.
-
Add 150 µL of Neutral Red Assay Solubilization Solution to each well.
-
Agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization of the dye.[10]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. A reference wavelength of 690 nm can be used to subtract background absorbance.[10]
Data Presentation and Interpretation
To facilitate clear comparison and interpretation of your results, all quantitative data should be summarized in a structured table.
| Assay Type | Cell Line | Treatment Duration (hours) | IC50 (µM) [95% Confidence Interval] |
| CyQUANT® | Breast Cancer (MCF-7) | 48 | Experimental Value |
| Neutral Red | Breast Cancer (MCF-7) | 48 | Experimental Value |
| CyQUANT® | Leukemia (CEM) | 48 | Experimental Value |
| Neutral Red | Leukemia (CEM) | 48 | Experimental Value |
Note: The IC50 values in this table are placeholders and should be determined experimentally.
Mechanistic Insights: Potential Signaling Pathways Affected by this compound
Understanding the molecular mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. Based on its chemical structure and the known activities of related compounds, two primary signaling pathways warrant investigation: the intrinsic apoptosis pathway and the cell cycle regulation pathway.
Induction of Apoptosis
Studies on N-substituted benzamides and brominated heterocyclic compounds have demonstrated their ability to induce apoptosis.[11][12] A plausible mechanism for this compound is the induction of the mitochondrial-mediated (intrinsic) apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This pathway involves the activation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.[12]
Cell Cycle Arrest
The observation that this compound can induce G1 phase cell cycle arrest suggests an interference with the molecular machinery that governs cell cycle progression.[3] A potential target is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that regulates the transcription of genes crucial for cell cycle progression, including the oncogene c-MYC.[9][13] Inhibition of BRD4 has been shown to cause G1 arrest.[9]
Caption: Hypothesized mechanism of G1 cell cycle arrest by this compound.
Experimental Workflow: A Self-Validating System
To ensure the trustworthiness of your findings, a logical and self-validating experimental workflow is essential.
Caption: Recommended workflow for assessing the effects of this compound.
Conclusion and Future Directions
This compound is a compound with demonstrated cytotoxic and anti-proliferative properties. Due to its phenolic nature, careful consideration must be given to the selection of appropriate cell viability assays to avoid misleading results. The use of a DNA content-based assay, such as the CyQUANT® assay, is strongly recommended as a primary screening method, with the Neutral Red uptake assay serving as a robust validation method. Preliminary evidence suggests that this compound may exert its effects through the induction of apoptosis and cell cycle arrest, potentially via modulation of pathways involving BRD4 or COX enzymes. Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling cascades affected by this promising compound.
References
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- BRD4 directs mitotic cell division by inhibiting DNA damage. (n.d.). bioRxiv.
- The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase. (2008). Molecular and Cellular Biology.
- BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC. (2021). Journal of Experimental & Clinical Cancer Research.
- BRD4 directs mitotic cell division by inhibiting DNA damage. (2023). bioRxiv.
- BRD4 inhibition leads to MDSC apoptosis and enhances checkpoint blockade therapy. (2025).
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- Discovery of Dual CDK6/BRD4 Inhibitor Inducing Apoptosis and Increasing the Sensitivity of Ferroptosis in Triple-Negative Breast Cancer. (2022). Journal of Medicinal Chemistry.
- Brd4 Marks Select Genes on Mitotic Chromatin and Directs Postmitotic Transcription. (2009). Molecular Cell.
- Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). Molecules.
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- Targeting apoptosis pathways by Celecoxib in cancer. (2011). Cancer Letters.
- Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. (2025).
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2025).
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- Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021).
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- Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. (2015). Tropical Life Sciences Research.
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2023). MDPI.
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (2021). Pharmacognosy Journal.
- Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). Phytomedicine.
- Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2022). F1000Research.
- Effect of phenolic compounds on cell viability/proliferation. (n.d.).
- The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2011). Toxicology in Vitro.
- An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde. (2025). BenchChem.
- G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. (2004). Life Sciences.
- Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. (2022). Frontiers in Pharmacology.
- 6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. (2019). Chemico-Biological Interactions.
- Comparative cytotoxicity of phenols in vitro. (2025).
- Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. (n.d.). Research Journal of Pharmacy and Technology.
- Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2022). Molecules.
- G2/M phase arrest induced by compound 4d through modulation of cell... (n.d.).
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In vitro studies of 4-Bromo-2-hydroxybenzamide on cancer cell lines
An exceptional level of detail and scientific rigor is required for the in vitro evaluation of novel chemical entities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the methodological framework for investigating the anticancer potential of 4-Bromo-2-hydroxybenzamide. As a derivative of salicylamide (2-hydroxybenzamide), this compound belongs to a broader class of benzamides that have demonstrated significant potential as therapeutic agents, including roles as histone deacetylase (HDAC) inhibitors, tubulin polymerization inhibitors, and inducers of apoptosis through various signaling cascades.[1][2][3]
This guide provides not just procedural steps but also the underlying scientific rationale, enabling researchers to generate robust, reproducible, and meaningful data. We will proceed from initial cytotoxicity screening to the elucidation of the potential mechanism of action, focusing on the induction of apoptosis and cell cycle arrest.
Essential Preparations: Compound and Cell Line Handling
Scientific integrity begins with meticulous preparation. The accuracy of all subsequent experiments hinges on the proper handling of the test compound and the maintenance of healthy, viable cell cultures.
Preparation of this compound Stock Solution
Due to its likely hydrophobic nature, this compound should be dissolved in a sterile, aprotic polar solvent. Dimethyl sulfoxide (DMSO) is the standard choice for in vitro assays.
Protocol:
-
Molarity Calculation: Determine the molecular weight of this compound (C₇H₆BrNO₂) to accurately weigh the required amount for a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed compound in cell culture-grade DMSO. Vortex thoroughly until the solution is clear and no particulates are visible.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
Final Vehicle Concentration: Crucially, the final concentration of DMSO in the cell culture medium should not exceed a level toxic to the cells, typically maintained at or below 0.5% (v/v).[4] An equivalent concentration of DMSO must be used in the vehicle control wells in every experiment.
Cell Line Selection and Culture
The choice of cell lines is critical for evaluating the compound's spectrum of activity. It is recommended to use a panel that includes:
-
Multiple Cancer Types: For example, MCF-7 (breast adenocarcinoma, estrogen-receptor positive), MDA-MB-231 (triple-negative breast cancer), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma).[1][5]
-
A Non-Tumorigenic Control: A normal cell line, such as MRC-5 (normal lung fibroblast) or MCF-10A (non-tumorigenic breast epithelial), is essential to assess the compound's selectivity and potential toxicity to healthy cells.[3]
All cell lines should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Phase I: Assessment of Cytotoxicity
The primary objective is to determine if this compound reduces the viability of cancer cells and to calculate its half-maximal inhibitory concentration (IC₅₀). The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6]
MTT Cell Viability Assay Protocol
Principle: The mitochondrial dehydrogenase enzymes present in living, metabolically active cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer). Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.[6]
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls. Incubate the plate for a defined period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Mix gently on a plate shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Interpreting Cytotoxicity Data
A summary table of hypothetical IC₅₀ values allows for a clear comparison of the compound's potency and selectivity.
| Cell Line | Type | Hypothetical IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 21.8 |
| HT-29 | Colorectal Adenocarcinoma | 12.5 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
This table illustrates that the compound shows selective cytotoxicity towards cancer cells while having minimal impact on the normal fibroblast cell line.
Phase II: Elucidating the Mechanism of Cell Death
A reduction in viability can be due to necrosis (uncontrolled cell death) or apoptosis (programmed cell death). Many effective anticancer agents work by inducing apoptosis.[7][8] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between these states.
Annexin V/PI Apoptosis Assay Protocol
Principle: In the early stages of apoptosis, a cell membrane lipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot pass through the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[6]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using Accutase or trypsin-free dissociation buffer to preserve membrane integrity. Centrifuge the cell suspension and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.
Figure 3: Simplified intrinsic apoptosis pathway targeted by many anticancer agents.
A successful outcome would show that treatment with this compound leads to a decrease in Bcl-2 expression, an increase in Bax expression, and a subsequent increase in the levels of Cleaved Caspase-3.
Summary and Future Directions
This application note outlines a logical, three-phase approach to the initial in vitro characterization of this compound. By following these protocols, researchers can:
-
Reliably determine the cytotoxic potency and selectivity of the compound.
-
Ascertain whether the compound induces apoptotic cell death.
-
Gain preliminary insight into the involvement of the intrinsic apoptotic pathway.
Positive results from this workflow would justify further investigation, including cell cycle analysis to detect cell cycle arrest, [9]assessment of other potential mechanisms such as HDAC or tubulin inhibition, and eventual progression to more complex 3D culture models and in vivo studies.
References
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Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]
-
Gu, Y. et al. (2025) Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry. [Link]
-
Chen, T. et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
Wang, Y. et al. (2021) Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Nsubstituted Benzamide Derivatives and Their Evaluation As Antitumor Agents. (n.d.). Scribd. [Link]
-
Sura, W. et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]
-
Effect of compounds 4a and 4d on the inhibition of cell viability. (n.d.). ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Sytnik, K. et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
-
Gáti, T. et al. (2021). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. National Institutes of Health. [Link]
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Michalik, M. et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. [Link]
-
Magomedova, Z. et al. (2002). Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease. Biochemical Pharmacology. [Link]
-
Riss, T. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]
-
Wawron, W. et al. (2025). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences. [Link]
-
Selzner, M. et al. (2001). Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer. Cancer Research. [Link]
-
Kim, M. et al. (2021). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. MDPI. [Link]
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Application Note: A Fluorometric Assay for Characterizing the Inhibition of Sirtuin 2 (SIRT2) by 4-Bromo-2-hydroxybenzamide
Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, oncology, and neurodegenerative disease.
Introduction
Sirtuins are a family of NAD+-dependent protein deacylases that play crucial roles in regulating cellular processes, including gene expression, metabolism, DNA repair, and stress responses.[1] The human genome encodes seven sirtuin isoforms (SIRT1-7), which are considered attractive therapeutic targets for a range of aging-related diseases, such as cancer, metabolic disorders, and neurodegenerative conditions.[1][2] SIRT2, in particular, is predominantly cytoplasmic and has been implicated as a key regulator of α-tubulin acetylation. Inhibition of SIRT2 has shown neuroprotective effects in models of Parkinson's and Huntington's disease, making it a compelling target for drug discovery.[2][3]
The benzamide chemical scaffold is a well-established pharmacophore in the development of enzyme inhibitors, notably for histone deacetylases (HDACs).[4][5] Compounds containing this moiety have been successfully developed as potent and selective inhibitors for various HDAC and sirtuin isoforms.[3] 4-Bromo-2-hydroxybenzamide belongs to this class of compounds and its structural features suggest potential activity against zinc-dependent classical HDACs or NAD+-dependent sirtuins. This application note provides a detailed protocol for characterizing the inhibitory potential of this compound against human SIRT2 using a robust, high-throughput fluorometric assay.
The described methodology enables the determination of the compound's half-maximal inhibitory concentration (IC50), a critical parameter for evaluating potency and guiding further structure-activity relationship (SAR) studies.
Assay Principle
The fluorometric assay for SIRT2 activity is a two-step enzymatic reaction. First, recombinant human SIRT2 deacetylates a synthetic peptide substrate containing an acetylated lysine residue. This reaction is dependent on the presence of the co-substrate NAD+. In the second step, a developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing a highly fluorescent molecule. The fluorescence intensity is directly proportional to the amount of deacetylated substrate, and therefore, to the activity of the SIRT2 enzyme. When an inhibitor like this compound is present, it reduces the rate of deacetylation, resulting in a decrease in the fluorescent signal.
Caption: Principle of the two-step fluorometric SIRT2 inhibition assay.
Materials and Reagents
-
Recombinant Human SIRT2 enzyme (e.g., Reaction Biology, Sigma-Aldrich)
-
SIRT2 Fluorogenic Assay Kit (e.g., BPS Bioscience, Enzo Life Sciences) or individual components:
-
Fluorogenic SIRT2 peptide substrate (e.g., based on p53 or α-tubulin sequences)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6]
-
Developer Solution (containing a protease and Trichostatin A to stop other HDACs)
-
-
Test Compound: this compound (dissolved in 100% DMSO)
-
Positive Control Inhibitor: AGK2 or SirReal2 (known SIRT2 inhibitors)[2][6]
-
Negative Control: 100% DMSO
-
96-well solid white, flat-bottom microplates
-
Multi-channel pipettes
-
Fluorescence microplate reader (with appropriate filters for the fluorophore, e.g., Ex/Em = 350/450 nm for AMC-based substrates)
Experimental Protocols
Protocol 1: Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Positive Control Stock: Prepare a 10 mM stock solution of AGK2 in 100% DMSO. Store at -20°C.
-
Compound Dilutions: On the day of the experiment, prepare a serial dilution series of the test compound and positive control in 100% DMSO. A common approach is to create an 11-point, 3-fold serial dilution starting from the stock solution. This will be used to generate the dose-response curve.
-
Enzyme Working Solution: Thaw the recombinant SIRT2 enzyme on ice. Dilute it to the desired working concentration in chilled Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range, sufficient to produce a robust signal within the linear range of the assay.
-
Substrate/NAD+ Mix: Prepare a solution containing the fluorogenic peptide substrate and NAD+ in Assay Buffer at 2x their final desired concentrations. For example, if the final concentrations are 50 µM for the substrate and 500 µM for NAD+, prepare a 2x mix with 100 µM substrate and 1 mM NAD+.[7]
Protocol 2: IC50 Determination Workflow
This protocol is designed for a 96-well plate format. It is crucial to include appropriate controls to ensure data validity.
-
Plate Layout: Design the plate map to include wells for:
-
Blank: Contains all components except the enzyme (add Assay Buffer instead).
-
Negative Control (100% Activity): Contains all components, including DMSO vehicle instead of inhibitor.
-
Positive Control (0% Activity): Contains a known inhibitor at a concentration high enough to achieve full inhibition (e.g., 100 µM AGK2).
-
Test Compound Wells: Contains all components and serial dilutions of this compound.
-
-
Assay Setup:
-
Add 2.5 µL of the serially diluted compounds (or DMSO for controls) to the appropriate wells of the 96-well plate.
-
Add 47.5 µL of the diluted SIRT2 enzyme solution to all wells except the "Blank". Add 47.5 µL of Assay Buffer to the "Blank" wells.
-
Gently tap the plate to mix and pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[6] This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate Reaction:
-
Add 50 µL of the 2x Substrate/NAD+ mix to all wells to start the enzymatic reaction. The total reaction volume is now 100 µL.
-
Mix the plate gently and incubate for 60-90 minutes at 37°C.[7] The incubation time should be optimized to ensure the reaction in the negative control wells is still within the linear phase.
-
-
Develop Signal:
-
Remove the plate from the incubator and add 50 µL of Developer Solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Read Fluorescence:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
Caption: Step-by-step workflow for the SIRT2 IC50 determination assay.
Data Analysis and Interpretation
-
Subtract Background: Average the fluorescence values from the "Blank" wells and subtract this value from all other wells.
-
Calculate Percent Inhibition: Use the corrected fluorescence values (RFU) to calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RFU_inhibitor - RFU_min) / (RFU_max - RFU_min))
-
RFU_inhibitor: Signal from the test compound well.
-
RFU_max: Average signal from the negative control (DMSO) wells (representing 0% inhibition).
-
RFU_min: Average signal from the positive control wells (representing 100% inhibition).
-
-
Generate IC50 Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Sample Data Presentation
The results of the dose-response experiment should be summarized in a table.
| This compound [µM] | Log [Concentration] | Avg. RFU | % Inhibition |
| 100.00 | 2.00 | 1550 | 98.5 |
| 33.33 | 1.52 | 1980 | 91.2 |
| 11.11 | 1.05 | 3500 | 67.3 |
| 3.70 | 0.57 | 5100 | 41.5 |
| 1.23 | 0.09 | 7200 | 8.3 |
| 0.41 | -0.39 | 7750 | 0.1 |
| 0.00 (Control) | - | 7760 | 0.0 |
| Calculated IC50 (µM) | 4.5 |
Note: Data shown are for illustrative purposes only.
Understanding the Mechanism of Inhibition
While IC50 determination is crucial for assessing potency, further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[8] This is typically achieved by measuring the initial reaction velocities at various concentrations of both the inhibitor and one of the substrates (either the peptide or NAD+), while keeping the other substrate at a saturating concentration. The data are then plotted on a double-reciprocal (Lineweaver-Burk) plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters, Vmax and Km.
Caption: Simplified models of competitive and non-competitive inhibition.
Conclusion
This application note provides a comprehensive and reliable protocol for evaluating the inhibitory activity of this compound against SIRT2. The described fluorometric assay is sensitive, easily adaptable for high-throughput screening, and allows for the precise determination of inhibitor potency (IC50). By following this self-validating methodology, which includes essential blanks and controls, researchers can confidently screen and characterize novel sirtuin inhibitors, paving the way for the development of new therapeutics for a variety of human diseases.
References
-
Histone deacetylase inhibitor. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. Available at: [Link]
-
List of Histone deacetylase inhibitors. (n.d.). Drugs.com. Retrieved January 11, 2026, from [Link]
-
Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology and therapy. Immunology and cell biology, 90(1), 78–84. Available at: [Link]
-
Next-Generation Histone Deacetylase Inhibitors. (n.d.). Discovery on Target. Retrieved January 11, 2026, from [Link]
-
Cone, A. C., et al. (2020). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. ACS chemical biology, 15(1), 231–239. Available at: [Link]
-
Wolfson, N. A., et al. (2021). Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC chemical biology, 2(2), 659–670. Available at: [Link]
-
Kutil, Z., et al. (2018). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in molecular biology (Clifton, N.J.), 1747, 13–24. Available at: [Link]
-
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020). Juniper Publishers. Available at: [Link]
-
Enzymatic Assay Protocol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Gali, V. K., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules (Basel, Switzerland), 27(19), 6569. Available at: [Link]
-
Suzuki, T., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & medicinal chemistry letters, 22(8), 2898–2902. Available at: [Link]
-
Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
4-bromo-3,5-dihydroxy-n-(2-hydroxyethyl)benzamide. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et biophysica acta, 1864(3), 277–288. Available at: [Link]
Sources
- 1. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Application Note: High-Purity Recovery of 4-Bromo-2-hydroxybenzamide via Optimized Recrystallization
Introduction: The Rationale for Recrystallization
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is not merely a goal but a stringent requirement. 4-Bromo-2-hydroxybenzamide, a halogenated derivative of salicylamide, serves as a valuable building block in medicinal chemistry. Synthetic routes, however, often yield crude products contaminated with unreacted starting materials, side-products, or residual catalysts. Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the desired compound and its impurities to achieve a highly ordered, crystalline final product.[1]
This document provides a detailed, field-proven protocol for the recrystallization of this compound. The methodology is grounded in the physicochemical properties of the target molecule and explains the causal reasoning behind solvent selection, temperature control, and handling procedures to ensure a robust and reproducible purification process.
Foundational Principles: Solvent Selection and Compound Properties
The success of any recrystallization hinges on the choice of an appropriate solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.[2]
The molecular structure of this compound, featuring a polar phenolic hydroxyl group and an amide moiety, alongside a less polar bromophenyl ring, suggests that polar organic solvents or binary mixtures involving water are likely to be effective.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5428-40-0 | [2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Melting Point | Not readily available in literature. Experimental determination is a key quality control step. | N/A |
Table 2: Candidate Solvent Systems and Rationale
| Solvent System | Rationale | Potential Drawbacks |
| Ethanol (95%) | The hydroxyl and amide groups suggest good solubility in hot ethanol. Its volatility facilitates easy drying of the final product. | May have moderate solubility at room temperature, potentially reducing recovery yield. |
| Ethanol/Water | A binary system offers fine-tuned control. The compound is dissolved in a minimum of hot ethanol, and water is added as an anti-solvent until turbidity appears, then redissolved with a little more ethanol. This often yields excellent crystals. | Requires careful optimization of the solvent ratio. |
| Acetonitrile | Often an excellent choice for purifying amides, providing a steep solubility curve.[4] | Higher cost and toxicity compared to ethanol. |
| Methanol | Similar to ethanol but may offer a different solubility profile. Its higher volatility can be a challenge. | Higher toxicity and volatility. |
Field Insight: For compounds like salicylamides, an ethanol/water mixture is often the most effective starting point, offering a balance of high recovery and excellent crystal quality. This protocol will focus on this system.
Materials and Equipment
Chemicals:
-
Crude this compound (≥97% purity recommended for initial trials)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Acetone (for cleaning glassware)
Equipment:
-
Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, to prevent solvent loss during heating)
-
Fluted filter paper
-
Powder funnel
-
Glass funnel for hot filtration (short-stemmed)
-
Buchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Spatulas and glass stirring rods
-
Watch glass
-
Melting point apparatus
-
Drying oven or vacuum desiccator
Safety and Handling Precautions
Handle this compound and all solvents in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.
-
Compound Hazards: While specific data is limited, related compounds can cause skin and serious eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.
-
Solvent Hazards: Ethanol is flammable. Ensure no open flames or spark sources are present near the heating apparatus.
Always consult the Safety Data Sheet (SDS) for the specific reagents being used before commencing work.
Detailed Recrystallization Protocol
This protocol is optimized for a single-solvent or binary-solvent system. The core principle is to dissolve the solute in a minimum of boiling solvent to create a saturated solution, from which pure crystals will form upon slow cooling.
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat the primary solvent (e.g., 95% ethanol) to its boiling point.
-
Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring and heating. The goal is to use the absolute minimum volume of solvent required to fully dissolve the solid at the boiling point.
-
Causality Check: Adding excess solvent will keep the compound in solution even after cooling, drastically reducing the recovery yield.
-
Step 2: Hot Filtration (Conditional)
This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present.
-
If the solution contains insoluble particulates, perform a hot gravity filtration. Place a fluted filter paper in a short-stemmed glass funnel.
-
Preheat the funnel and the receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to pass through them. This prevents premature crystallization in the funnel.
-
Pour the hot, saturated solution quickly through the fluted filter paper into the preheated receiving flask.
-
Expert Note: Avoid the use of activated charcoal. Phenolic compounds can react with iron impurities often found in charcoal, leading to colored complexes that contaminate the final product.[2]
-
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Mechanism Insight: Slow cooling is critical. It allows the crystal lattice to form in an orderly fashion, excluding impurity molecules and resulting in larger, purer crystals. Rapid cooling (e.g., placing directly in an ice bath) can cause the compound to precipitate as an amorphous solid, trapping impurities.
-
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for an additional 15-30 minutes to maximize the yield by further decreasing the compound's solubility.
Step 4: Crystal Collection and Washing
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean vacuum flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent (or the more polar component of a binary mixture, e.g., water).
-
Turn on the vacuum source and swirl the crystalline slurry in the flask to suspend the crystals. Quickly pour the slurry into the center of the Buchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals.
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent to rinse away any residual soluble impurities adhering to the crystal surfaces.
-
Causality Check: Using cold solvent for washing is essential to avoid redissolving the purified product.
-
Step 5: Drying
-
Leave the crystals in the Buchner funnel with the vacuum on for 5-10 minutes to pull air through and partially dry them.
-
Transfer the filter cake to a pre-weighed watch glass. Break up the solid gently with a spatula to increase the surface area for drying.
-
Dry the crystals to a constant weight. This can be done by air drying in a fume hood or, more efficiently, in a drying oven at a moderate temperature (e.g., 50-60°C, well below the expected melting point) or in a vacuum desiccator.
Visualization of the Workflow
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is extremely soluble even in the cold solvent. | 1. Re-heat the solution and boil off some of the solvent to increase concentration. Allow to cool again. 2. If using a binary system, add a small amount of the anti-solvent (e.g., water). If using a single solvent, try a different solvent system. |
| "Oiling out" occurs (product separates as a liquid). | 1. The solution is supersaturated above the melting point of the solute. 2. Significant impurities are present, depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Try seeding the solution with a tiny crystal of pure product as it cools. |
| Low recovery yield. | 1. Too much solvent was added initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent. | 1. Concentrate the filtrate by boiling off some solvent and cool again to recover a second crop of crystals (note: this crop may be less pure). 2. Ensure filtration apparatus is properly pre-heated. 3. Always use ice-cold solvent for washing the filter cake. |
| Final product is colored. | 1. Colored impurities were not fully removed. | 1. Repeat the recrystallization. As noted, avoid using activated charcoal due to the phenolic group. A different solvent system may be more selective. |
Characterization and Quality Control
The purity of the final product should be rigorously assessed.
-
Appearance: The recrystallized product should be a uniform crystalline solid, typically white or off-white.
-
Yield: Calculate the percentage recovery: (mass of pure product / mass of crude product) x 100%.
-
Melting Point Analysis: This is a critical measure of purity. A pure compound will have a sharp melting range (typically < 2°C). Impurities tend to depress and broaden the melting range.
References
- Google Patents. (n.d.). Method of preparing salicylamides.
-
Mansoura University. (n.d.). Recrystallization of Salicylic acid. Retrieved January 12, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-hydroxybenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-hydroxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the common challenges and side reactions encountered during synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot effectively, optimize your reaction conditions, and ensure the highest purity of your target compound.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues encountered during the synthesis of this compound, typically prepared via the amidation of 4-Bromo-2-hydroxybenzoic acid.
Q1: My final product yield is significantly lower than expected, and I've re-isolated a substantial amount of my starting material, 4-Bromo-2-hydroxybenzoic acid.
Probable Cause: This issue points to either incomplete activation of the carboxylic acid or premature hydrolysis of the highly reactive acyl chloride intermediate.
-
Causality: The conversion of a carboxylic acid to a benzamide requires the activation of the carboxyl group, commonly by forming an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This acyl chloride is highly electrophilic but also extremely sensitive to moisture. Any water present in the reaction vessel, solvents, or even from atmospheric humidity can rapidly hydrolyze the acyl chloride back to the starting carboxylic acid, effectively quenching the desired reaction pathway.[2][3]
-
Solutions & Proactive Measures:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or using molecular sieves).
-
Reagent Quality: Use freshly opened or distilled thionyl chloride. Over time, SOCl₂ can degrade, reducing its efficacy.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the conversion of the starting acid to the acyl chloride before proceeding with the addition of the ammonia source. A successful conversion will show the disappearance of the polar starting material spot and the appearance of a new, less polar spot for the acyl chloride.
-
Q2: I'm observing a significant, often insoluble, byproduct that doesn't correspond to my starting material or desired product. What could this be?
Probable Cause: A likely culprit is the formation of a polyester-like polymer through intermolecular O-acylation.
-
Causality: The starting material, 4-Bromo-2-hydroxybenzoic acid, possesses two nucleophilic sites: the target amine (once formed or added) and the phenolic hydroxyl group. The hydroxyl group can act as a nucleophile and attack the activated acyl chloride of another molecule. This chain reaction leads to the formation of ester linkages, resulting in oligomers or polymers that are often insoluble in common organic solvents and difficult to characterize.
-
Solutions & Proactive Measures:
-
Temperature Control: Add the activating agent (e.g., SOCl₂) at a low temperature (e.g., 0 °C) to minimize the rate of side reactions.
-
Slow Reagent Addition: Add the activating agent dropwise to the solution of the carboxylic acid. This prevents a localized high concentration of the highly reactive acyl chloride, disfavoring the polymerization pathway.
-
Protecting Group Strategy: For critical applications where purity is paramount, consider protecting the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the amidation sequence. This group can be removed in a subsequent step.
-
Q3: The NMR spectrum of my purified product shows two distinct aromatic singlets instead of the expected pattern for the 1,2,4-trisubstituted ring. Mass spectrometry suggests a di-brominated product.
Probable Cause: This issue arises if the synthesis route involves the bromination of 2-hydroxybenzamide (salicylamide). It indicates a lack of regiocontrol, leading to the formation of 3,5-dibromo-2-hydroxybenzamide.
-
Causality: Both the hydroxyl (-OH) and amide (-CONH₂) groups are ortho-, para-directing and activating groups. The hydroxyl group is a particularly strong activator. During electrophilic aromatic substitution (bromination), the incoming electrophile (Br+) is directed to the positions ortho and para to the hydroxyl group. While the desired product is formed by substitution at the C5 position (para to -OH), a competing reaction can occur at the C3 position (ortho to -OH), leading to the di-substituted byproduct.
-
Solutions & Proactive Measures:
-
Stoichiometric Control: Use precisely one equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide).
-
Milder Conditions: Lower the reaction temperature to increase selectivity. Reactions run at 0 °C or below often favor the thermodynamically more stable product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine for activated aromatic systems.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound?
While brominating 2-hydroxybenzamide is a possible route, the amidation of 4-Bromo-2-hydroxybenzoic acid is often more reliable for controlling regiochemistry. The bromo- and hydroxy- positions are fixed on the starting material, eliminating the risk of forming isomeric byproducts during the final amidation step.
Q2: My final product is an off-white or yellowish solid. How can I purify it to obtain a white crystalline powder?
Recrystallization is the most effective method.[4]
-
Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often ideal. The goal is to find a system where the compound is highly soluble when hot but poorly soluble when cold. Methanol is also a commonly used solvent for similar compounds.[4]
-
Procedure: Dissolve the crude product in the minimum amount of the hot solvent (or the more polar solvent of a mixed pair). If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Q3: Can the amide group hydrolyze back to the carboxylic acid during workup?
Yes, amide hydrolysis can occur under either strong acidic or basic conditions, particularly when heated.[5][6][7] During aqueous workup, it is advisable to maintain a neutral or slightly acidic pH and avoid prolonged exposure to strong bases or acids, especially at elevated temperatures, to prevent hydrolysis of the desired product.
Visualizing Reaction Pathways and Troubleshooting
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and decision-making workflows.
Caption: Desired amidation pathway versus common side reactions.
Caption: Troubleshooting workflow for common synthesis issues.
Quantitative Data Summary
The following table summarizes common impurities, their identifying characteristics, and recommended removal strategies.
| Impurity Name | Probable Cause | Analytical Signature (¹H NMR / MS) | Purification Method |
| 4-Bromo-2-hydroxybenzoic acid | Incomplete reaction / Hydrolysis | Very broad singlet >10 ppm (acid proton); Correct M-1 peak for acid | Basic wash (e.g., aq. NaHCO₃) during workup; Recrystallization |
| Poly(4-bromo-2-oxybenzoyl) | Intermolecular O-acylation | Complex, broad aromatic signals; High MW distribution | Filtration (if insoluble); Often difficult to remove from product |
| 3,5-Dibromo-2-hydroxybenzamide | Over-bromination | Two aromatic singlets; M+2 and M+4 peaks characteristic of Br₂ | Recrystallization; Column chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromo-2-hydroxybenzoic Acid
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Reagents & Setup:
-
4-Bromo-2-hydroxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH), concentrated solution (excess)
-
Oven-dried, three-neck round-bottom flask with a magnetic stirrer, reflux condenser (with drying tube), and dropping funnel under a nitrogen atmosphere.
Procedure:
-
Reaction Setup: To the flask, add 4-Bromo-2-hydroxybenzoic acid and anhydrous THF. Cool the resulting slurry to 0 °C in an ice bath.
-
Activation: Add thionyl chloride dropwise to the stirred slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Acyl Chloride Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction appears homogeneous and gas evolution ceases. Monitor by TLC to confirm the consumption of the starting acid.
-
Amidation: Cool the reaction mixture back to 0 °C. Carefully and slowly add the concentrated ammonium hydroxide solution. This step is highly exothermic.
-
Reaction Completion: Stir the mixture vigorously for 1 hour as it warms to room temperature.
-
Workup: Dilute the reaction mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
-
Title: 15.17: Chemical Properties of Amides- Hydrolysis Source: Chemistry LibreTexts URL: [Link]
-
Title: Hydrolysis of Benzamide Source: GEOCITIES.ws URL: [Link]
-
Title: How is the hydrolysis of amides done in a lab? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Benzamide hydrolysis in strong acids — The last word Source: ResearchGate URL: [Link]
-
Title: Benzamide hydrolysis in strong acids — The last word Source: Canadian Science Publishing URL: [Link]
Sources
Optimizing Reimer-Tiemann reaction for 4-Bromo-2-hydroxybenzaldehyde synthesis
Introduction: Navigating the Reimer-Tiemann Reaction for 4-Bromo-2-hydroxybenzaldehyde Synthesis
4-Bromo-2-hydroxybenzaldehyde is a critical building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Its synthesis is most commonly achieved via the Reimer-Tiemann reaction, an ortho-formylation of the corresponding 4-bromophenol.[3][4] This reaction, while well-established, is notorious for challenges including low yields, difficult-to-control exotherms, and the formation of tarry byproducts.[2][5]
This technical guide is designed for researchers, chemists, and process development professionals. It provides field-proven troubleshooting advice, answers to frequently encountered questions, and a detailed, optimized protocol to enhance the yield, purity, and reproducibility of your synthesis.
Part 1: Mechanistic Overview & Core Principles
The Reimer-Tiemann reaction is an electrophilic aromatic substitution where a phenol is converted to an ortho-hydroxybenzaldehyde.[6][7] The reaction proceeds by generating dichlorocarbene (:CCl₂) in situ from chloroform and a strong base.[8][9] This highly electron-deficient carbene is the key electrophile that attacks the electron-rich phenoxide ring.[8][10]
The key steps are:
-
Deprotonation: A strong base (e.g., NaOH) deprotonates both chloroform, to form the trichloromethyl anion, and the 4-bromophenol, to form the more nucleophilic 4-bromophenoxide ion.[9]
-
Dichlorocarbene Formation: The unstable trichloromethyl anion undergoes alpha-elimination, losing a chloride ion to form the highly reactive dichlorocarbene (:CCl₂).[9][11]
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene. The reaction overwhelmingly favors the ortho position relative to the hydroxyl group.[8][10]
-
Hydrolysis: The resulting dichloromethyl intermediate is hydrolyzed by the aqueous base, and upon acidic workup, yields the final 4-Bromo-2-hydroxybenzaldehyde product.[4]
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 4-Bromo-2-hydroxybenzaldehyde.
| Issue / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low Yield (<40%) and Significant Tar Formation | 1. High Reaction Temperature: The reaction is highly exothermic once initiated.[5][12] Temperatures above 70°C promote polymerization of the starting material and product, leading to insoluble tars.[5] 2. Inefficient Mixing: This is a biphasic reaction (aqueous NaOH and organic chloroform).[8] Poor mixing starves the reaction of one of the reagents at the interface, reducing the rate of the desired reaction relative to side reactions. 3. Incorrect Base Concentration: The base concentration must be sufficient to deprotonate both the phenol and chloroform. A typical range is 10-40% aqueous alkali hydroxide.[5][13] | A. Strict Temperature Control: Maintain the reaction temperature between 65-70°C. Use an ice bath to manage the exotherm during chloroform addition.[2] B. Controlled Reagent Addition: Add the chloroform dropwise over an extended period (e.g., 1 hour).[2][5] This controls the rate of dichlorocarbene formation and manages heat generation. C. Enhance Mixing: Use vigorous mechanical stirring. The incorporation of a phase-transfer catalyst (PTC) , such as tetrabutylammonium chloride, is highly recommended. The PTC shuttles the hydroxide ion into the organic phase and the phenoxide ion to the interface, dramatically increasing the reaction rate and yield.[1][2] |
| 2. Reaction is Difficult to Control (Thermal Runaway) | 1. Rapid Chloroform Addition: Adding chloroform too quickly generates dichlorocarbene faster than it can react with the phenoxide, leading to a rapid, uncontrolled temperature spike.[5] 2. Insufficient Heat Dissipation: Using a small reaction vessel or inadequate cooling can exacerbate the inherent exothermicity of the reaction.[8][10] | A. Slow, Metered Addition: Use a dropping funnel for the slow, controlled addition of chloroform. Monitor the internal temperature closely.[14] B. Ensure Adequate Cooling: Have a sufficiently large ice-water bath ready to immerse the flask if the temperature begins to rise uncontrollably. C. Dilution: While not always ideal, performing the reaction in a slightly larger volume of solvent can help dissipate heat more effectively. |
| 3. Product is Impure and Difficult to Purify | 1. Tarry Byproducts: As discussed, high temperatures lead to polymer formation, which is notoriously difficult to remove.[5][15] 2. Unreacted 4-Bromophenol: Incomplete conversion leaves starting material that can co-crystallize with the product. 3. Formation of Other Byproducts: Dichlorocarbene can react with other functional groups if present.[10] | A. Optimize Reaction Conditions: The best way to ensure high purity is to prevent byproduct formation by following the solutions in Issue #1. B. Steam Distillation: The product, 4-Bromo-2-hydroxybenzaldehyde, is steam-volatile while the tarry polymers and unreacted phenoxide salts are not. This is an effective, classical method for initial purification.[2][14] C. Bisulfite Adduct Formation: The aldehyde can be selectively precipitated from the steam distillate by forming a solid bisulfite adduct with a saturated sodium bisulfite solution. This adduct can be filtered and then decomposed with acid to regenerate the pure aldehyde.[2][14] D. Recrystallization: Final polishing can be achieved by recrystallizing the product from a suitable solvent like methanol or an ethanol/water mixture.[15] |
| 4. Reaction Fails to Initiate | 1. Insufficient Temperature: The reaction typically requires heating to ~60-70°C to initiate.[10][16] 2. Poor Quality Reagents: Wet chloroform or a low-purity base can inhibit the reaction. | A. Gentle Heating: Ensure the reaction mixture reaches the target initiation temperature of 65-70°C before beginning the chloroform addition.[2] B. Verify Reagent Quality: Use dry, stabilized chloroform and fresh, high-purity sodium hydroxide. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the traditional Reimer-Tiemann reaction known for low yields? A1: The traditional method suffers from low yields (often 20-35%) primarily because it is a heterogeneous reaction with poor mass transfer between the aqueous and organic phases.[2][17] This slow reaction at the interface allows side reactions, such as polymerization of the aldehyde product with the starting phenoxide, to become significant pathways, reducing the overall yield.[2]
Q2: What is the precise role of a phase-transfer catalyst (PTC) and why is it so effective? A2: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium chloride) possesses both a hydrophilic, charged head and a lipophilic, organic tail. It acts as a shuttle: the positively charged head pairs with a hydroxide ion (OH⁻) and transports it from the aqueous phase into the organic chloroform phase to generate dichlorocarbene more efficiently. It can also pair with the negatively charged phenoxide ion, moving it towards the interface where it can react. This dramatically accelerates the desired reaction, leading to higher yields (often >60%) and shorter reaction times.[1][2]
Q3: Why is ortho-formylation so heavily favored over para-formylation? A3: The selectivity for the ortho position is a hallmark of this reaction.[6][8] It is believed that the sodium or potassium cation associated with the phenoxide ion coordinates with the oxygen and the incoming, electron-deficient dichlorocarbene, forming a transient six-membered ring-like complex. This chelation effect directs the electrophilic attack to the proximate ortho position.[18] For 4-bromophenol, the para-position is already blocked, making ortho-formylation the only possible pathway for C-H functionalization on the ring.
Q4: Are there higher-yielding alternatives to the Reimer-Tiemann reaction for this synthesis? A4: Yes, while the Reimer-Tiemann is often chosen for its operational simplicity and cost-effective reagents, other methods exist.[10][19] For instance, magnesium-mediated ortho-formylation (a variation of the Duff reaction) can provide higher yields and purity. This involves forming a complex between the phenol, a base like triethylamine, and magnesium chloride, which then directs formylation using paraformaldehyde.[1][20] However, this method involves different reagents and may require more stringent anhydrous conditions.
Q5: What are the primary safety concerns when performing this reaction? A5: The Reimer-Tiemann reaction has several critical safety hazards:
-
Exothermicity: The reaction can become highly exothermic and prone to thermal runaway if chloroform is added too quickly.[8][10] Always have adequate cooling available.
-
Hazardous Reagents: Chloroform is a suspected carcinogen and is toxic. Sodium hydroxide is highly corrosive. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[14]
-
Pressure Build-up: The reaction generates heat, which can cause the volatile chloroform to boil, potentially over-pressurizing a sealed vessel. The system should be open to the atmosphere via a reflux condenser.
Part 4: Optimized Experimental Protocol & Workflow
This protocol incorporates a phase-transfer catalyst to maximize yield and minimize byproducts.
Reagent & Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Equiv. | Mass / Volume |
| 4-Bromophenol | 173.01 | 0.40 | 1.0 | 69.2 g |
| Sodium Hydroxide (NaOH) | 40.00 | 1.60 | 4.0 | 160 mL of 40% (w/v) aq. sol. |
| Chloroform (CHCl₃) | 119.38 | 0.52 | 1.3 | 35 mL (~62.1 g) |
| Tetrabutylammonium Chloride (PTC) | 277.92 | 0.0016 | 0.004 | 0.445 g |
| 1,4-Dioxane | 88.11 | - | - | 50.5 mL |
| Isobutanol | 74.12 | - | - | 1.5 mL |
| Hydrochloric Acid (HCl) | 36.46 | - | - | As needed (e.g., 1:1 conc. HCl:H₂O) |
Step-by-Step Methodology
-
Reaction Setup: In a 1 L four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a pressure-equalizing dropping funnel, add 4-bromophenol (0.4 mol).[4][14]
-
Base Addition: Add 160 mL of 40% aqueous sodium hydroxide solution. Stir the mixture vigorously for 30 minutes until a uniform solution of the sodium phenoxide is obtained.[2]
-
Temperature Control: Using a water bath, adjust the internal temperature of the mixture to 65-70°C.[2]
-
Catalyst Addition: Dissolve the tetrabutylammonium chloride (0.0016 mol) in a premixed solvent of 1,4-dioxane and isobutanol (approx. 30:1 v/v, 52 mL total). Add this solution to the reaction flask.[2]
-
Chloroform Addition: Charge the dropping funnel with chloroform (0.52 mol). Add the chloroform dropwise to the vigorously stirred reaction mixture over a period of 1 hour. Crucially, maintain the internal temperature below 70°C throughout the addition , using an ice bath for cooling as needed.[2][14]
-
Reaction Completion: After the chloroform addition is complete, continue to stir the mixture at 65-70°C for an additional hour to ensure the reaction goes to completion.[2]
-
Work-up - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the dark mixture with a 1:1 solution of concentrated HCl and water until the pH is acidic (pH 2-3).[2]
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of diethyl ether. Combine the ether extracts with any oily layer present.[2][14]
-
Purification - Steam Distillation: Remove the diethyl ether by rotary evaporation. Subject the crude residue to steam distillation. Collect the distillate until it is no longer cloudy.[14]
-
Purification - Bisulfite Adduct: Add the steam distillate to a saturated solution of sodium bisulfite and shake vigorously. A white precipitate of the aldehyde-bisulfite adduct will form. Filter this solid adduct.[2][14]
-
Final Product Isolation: Suspend the adduct in water and decompose it by adding 10% sulfuric acid. The pure 4-Bromo-2-hydroxybenzaldehyde will separate. Extract the product with diethyl ether, dry the organic layer over anhydrous calcium chloride, and remove the solvent under reduced pressure to yield the final product as a white to pale yellow solid.[2][14]
Experimental Workflow Diagram
References
-
Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
-
L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
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Technical Support Center: Purification of Crude 4-Bromo-2-hydroxybenzamide
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of crude 4-Bromo-2-hydroxybenzamide. Here, we address common challenges and provide troubleshooting strategies and detailed protocols to achieve high purity of this important synthetic intermediate.
Introduction to Purification Challenges
The purification of crude this compound, often synthesized via the electrophilic bromination of 2-hydroxybenzamide (salicylamide), presents several challenges. The desired product's polarity, conferred by the hydroxyl and amide functional groups, influences its solubility and chromatographic behavior. Moreover, the synthesis can generate a variety of impurities that may be structurally similar to the target compound, complicating their removal. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.
Common Impurities in Crude this compound:
| Impurity | Chemical Name | Reason for Formation | Separation Challenge |
| Starting Material | 2-Hydroxybenzamide (Salicylamide) | Incomplete reaction. | Similar polarity to the product can lead to co-crystallization or co-elution. |
| Over-brominated product | 3,5-Dibromo-2-hydroxybenzamide | Excess brominating agent or harsh reaction conditions. | Higher molecular weight and altered polarity can complicate separation. |
| Isomeric byproduct | 3-Bromo-2-hydroxybenzamide or 5-Bromo-2-hydroxybenzamide | The directing effects of the hydroxyl and amide groups can lead to substitution at other positions on the aromatic ring. | Very similar polarity and physical properties to the desired product, making separation by recrystallization or standard chromatography difficult. |
| Polymeric materials | - | Side reactions, particularly under harsh acidic or basic conditions. | Can interfere with crystallization and clog chromatography columns. |
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address potential issues encountered during the purification of this compound.
Recrystallization
Q1: My crude this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with polar aromatic compounds, especially when the melting point of the compound is close to or below the boiling point of the solvent, or when significant impurities are present.[1]
-
Causality: The high concentration of the solute and/or impurities in the hot solution can lead to a supersaturated state upon cooling where the solute's solubility drops below its melting point before it can form an ordered crystal lattice.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level of the solution.[1]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can promote gradual cooling, which favors crystal formation over oiling out.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. Common mixed solvent systems for compounds of this type include ethanol/water or ethyl acetate/heptane.[2]
-
Scratching/Seeding: If the solution becomes supersaturated without crystallization, induce crystal formation by scratching the inside of the flask with a glass rod at the meniscus or by adding a small "seed" crystal of pure this compound.[1][3]
-
Q2: The yield of my purified this compound after recrystallization is very low. What are the likely reasons?
A2: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[3][4]
-
Causality: The primary cause of low yield is the loss of product to the mother liquor. This can be due to using an excessive amount of solvent or improper handling during the washing step.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep a significant portion of your product dissolved even after cooling.[1][3]
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation, but only after slow cooling to room temperature to ensure purity.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. A warmer solvent will redissolve some of your purified product.[3]
-
Check the Mother Liquor: If you suspect significant product loss, you can try to recover more material from the mother liquor by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Column Chromatography
Q3: My this compound is streaking badly on the silica gel column and the separation from impurities is poor.
A3: Streaking of polar compounds like aromatic amides on silica gel is a common issue.
-
Causality: This is often due to strong interactions between the polar functional groups (amide and hydroxyl) of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, decomposition, or slow elution, resulting in broad, tailing peaks.
-
Troubleshooting Steps:
-
Deactivate the Silica: Use deactivated silica gel. You can prepare this by adding a small percentage of water to the dry silica gel and mixing thoroughly.
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For acidic compounds, adding a small amount of acetic acid can help. For basic impurities or to mitigate the acidity of silica, adding a small percentage (0.1-1%) of triethylamine to the eluent can significantly improve peak shape by neutralizing the acidic sites on the silica.[5]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase such as alumina (which is basic and can be better for basic compounds) or reverse-phase silica (C18), where a polar mobile phase (like methanol/water or acetonitrile/water) is used.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can sometimes improve the resolution.
-
Q4: I am not recovering my compound from the column. Where did it go?
A4: Complete loss of a compound on a silica gel column is possible, though less common than poor recovery.
-
Causality: The compound may have irreversibly adsorbed to the silica gel due to very strong polar interactions or it may have decomposed on the acidic silica surface.
-
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, spot a solution of your crude material on a TLC plate and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition on the silica.
-
Flush the Column: Try flushing the column with a very polar solvent system, such as 10% methanol in dichloromethane with a small amount of acetic acid or ammonia, to see if the compound can be eluted.
-
Consider Alternative Purification: If your compound is not stable on silica, recrystallization or acid-base extraction may be more suitable purification methods.
-
Acid-Base Extraction
Q5: Can I use acid-base extraction to purify my crude this compound?
A5: Yes, acid-base extraction can be a powerful tool, particularly for removing certain types of impurities.
-
Causality: This technique exploits the different acidic/basic properties of the components in a mixture to move them between an organic phase and an aqueous phase.[6] this compound has a phenolic hydroxyl group, which is weakly acidic.
-
Application:
-
Removing Basic Impurities: If your crude product is contaminated with basic impurities (e.g., leftover amine catalysts), you can dissolve the mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous layer, leaving your desired product in the organic layer.
-
Separating from Neutral Impurities: To separate this compound from neutral impurities, you can dissolve the mixture in an organic solvent and extract it with a strong aqueous base (e.g., 1-2M NaOH). The phenolic hydroxyl group will be deprotonated to form a water-soluble sodium salt, which will move to the aqueous layer. The neutral impurities will remain in the organic layer. The aqueous layer can then be separated, cooled, and re-acidified (e.g., with 2M HCl) to precipitate the purified this compound, which can be collected by filtration.[7][8]
-
Caution: A weak base like sodium bicarbonate is generally not strong enough to deprotonate a phenol and would be ineffective for this separation.[7]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and the volumes will need to be optimized for your specific crude material.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[9] A mixed solvent system like ethanol/water is often effective for polar compounds.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
-
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting ratio would be 7:3 or 1:1 hexane:ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.
-
-
Column Packing:
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization of Purification Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid organic compound by recrystallization.
Acid-Base Extraction Workflow
Caption: Workflow for separating this compound from neutral impurities using acid-base extraction.
Analytical Purity Assessment
To verify the purity of your this compound, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample and to compare it to the starting material.
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of your compound and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid to improve peak shape) is a good starting point for method development.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your compound and can be used to identify and quantify impurities if their signals do not overlap with those of the product. The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic region should show a pattern consistent with a 1,2,4-trisubstituted benzene ring.
By understanding the potential impurities and applying the appropriate purification and analytical techniques, researchers can confidently obtain high-purity this compound for their downstream applications.
References
- Recrystallization. (n.d.).
- A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. (2025). BenchChem.
- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde. (2025). BenchChem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
- Acid-Base Extraction. (n.d.).
- What is the best technique for amide purification? (2020, November 2).
- Recrystalliz
- A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (n.d.).
- Looking for some advice for purification of diamide. (2020, August 7). Reddit.
- The use of alternative solvent purification techniques. (2003, July/August). American Chemical Society.
- Organic Chemistry Lab: Recrystalliz
- How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
- A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxybenzaldehyde: Traditional vs. Novel Route. (2025). BenchChem.
- 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687). (n.d.).
- 4-Bromo-2-hydroxybenzaldehyde(22532-62-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Method of preparing salicylamides. (n.d.).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Journal of Organic Chemistry.
- Developing a robust HPLC method for 4-Hydroxybenzamide analysis. (2025). BenchChem.
- Fast and Efficient Bromination of Aromatic Compounds with Ammonium Bromide and Oxone. (n.d.).
- Acid-Base Extraction Tutorial. (2020, March 21). YouTube.
- What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid? (n.d.). Guidechem.
- HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent.
- Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.).
- Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (2015). Impactfactor.
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- An In-depth Technical Guide to the Key Reactions of 4-Bromo-2-hydroxybenzaldehyde. (2025). BenchChem.
- This compound. (n.d.). Wychem.
- n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Journal of Organic Chemistry.
- Determination of Aromatic Amines in Textile After Bromination, by Gas Chromatography Coupled with Electron Capture Detection. (2025, August 7).
- How do I purify ionizable organic amine compounds using flash column chrom
- Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. (2025, August 7).
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. (2025, August 8).
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
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Technical Support Center: A Guide to Improving the Yield of 4-Bromo-2-hydroxybenzamide Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Bromo-2-hydroxybenzamide. Recognizing the challenges often encountered in multi-functionalized aromatic systems, this document moves beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and validated experimental procedures to enhance yield and purity.
Section 1: Strategic Overview of Synthesis
The synthesis of this compound is not a trivial one-step process. Success hinges on a well-planned, two-stage approach. The primary challenge lies in the selective amidation of a carboxylic acid in the presence of a moderately nucleophilic phenolic hydroxyl group, which can compete for reagents and lead to unwanted side products.
The most logical and controllable pathway involves:
-
Formation of the Key Intermediate: Synthesis of 4-Bromo-2-hydroxybenzoic acid.
-
Amidation: Conversion of the carboxylic acid to the primary amide.
There are multiple routes for each stage, and the optimal choice depends on available starting materials, scale, and purity requirements.
Visualized Synthetic Workflow
Caption: A decision tree to diagnose and solve common synthesis problems.
References
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]
- CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Wang, L., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(4), 978-990. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
Troubleshooting HPLC Peak Tailing for Benzamide Compounds: A Technical Support Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of benzamide compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry in their chromatographic data. Here, we delve into the root causes of peak tailing for this class of compounds and provide systematic, field-proven strategies to mitigate these issues, ensuring the integrity and accuracy of your analytical results.
The Benzamide Challenge: Understanding the "Why" Behind Peak Tailing
Peak tailing, characterized by an asymmetry factor (As) or tailing factor (Tf) greater than 1.2, is a frequent issue when analyzing benzamide compounds using reversed-phase HPLC.[1] This phenomenon not only compromises the aesthetic of a chromatogram but, more critically, it can lead to inaccurate peak integration, reduced resolution, and unreliable quantitative data.[1] For validated analytical methods, a tailing factor exceeding 2.0 is generally considered unacceptable.[1]
The primary culprit behind this issue is the chemical nature of both the benzamide molecule and the stationary phase. Benzamides are typically basic compounds due to their amine functional groups.[1] In reversed-phase HPLC, which commonly employs silica-based columns, these basic analytes can engage in undesirable secondary interactions with residual acidic silanol groups (Si-OH) on the surface of the stationary phase.[1][2][3]
At a mid-range mobile phase pH, these silanol groups can become ionized (deprotonated) to SiO⁻, creating negatively charged sites.[1] Concurrently, the basic benzamide analyte can become protonated, carrying a positive charge. The resulting electrostatic attraction between the positively charged analyte and the negatively charged silanol group leads to a strong, secondary retention mechanism for a portion of the analyte molecules.[4] This mixed-mode retention (hydrophobic and ionic) causes some molecules to lag behind the main peak, resulting in the characteristic "tail."[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Strategies
This section addresses common questions and provides a systematic approach to resolving peak tailing issues with benzamide compounds.
Q1: My benzamide peak is tailing. What is the first and most critical parameter I should investigate?
A1: The single most critical parameter to investigate is the pH of your mobile phase . The pH dictates the ionization state of both your benzamide analyte and the residual silanol groups on the column, which is the primary driver of peak tailing.[1][5]
-
The Mechanism: At a mid-range pH (e.g., pH 4-7), silanol groups are partially ionized (SiO⁻), and your basic benzamide is likely protonated (positively charged), leading to strong ionic interactions and tailing.[1][6]
-
The Solution: Lowering the mobile phase pH (typically to pH < 3 ) is the most effective strategy.[1] At this low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[2][7] This minimizes the secondary ionic interactions, leading to a more symmetrical peak shape based primarily on hydrophobic retention.[7]
Q2: I've lowered the pH, but I still see some tailing. What's my next step?
A2: If pH adjustment alone is insufficient, your next steps should focus on column chemistry and mobile phase composition , specifically buffer concentration.
-
Column Selection:
-
Use a Modern, End-Capped Column: Not all C18 columns are created equal. Modern columns are often made with high-purity silica and are "end-capped." End-capping is a chemical process that deactivates the majority of residual silanol groups by reacting them with a small silylating agent, making the surface less polar and less prone to secondary interactions.[2][8][9] If you are using an older column, switching to a new, high-quality end-capped column can dramatically improve peak shape.[1]
-
Consider Alternative Stationary Phases: If tailing persists, consider columns with alternative chemistries like those with polar-embedded phases. These phases offer different selectivities and can be more inert towards basic compounds.[8]
-
-
Increase Buffer Concentration:
-
Rationale: A higher buffer concentration (e.g., moving from 10 mM to 25-50 mM) can help to "mask" the remaining active silanol sites on the stationary phase.[1][10] The buffer ions compete with the analyte for these secondary interaction sites, thereby improving peak symmetry.
-
Caution: Be mindful of the buffer's solubility in the organic portion of your mobile phase. High buffer concentrations can precipitate when mixed with high percentages of organic solvent, leading to system blockage and high backpressure.[11] A general rule is to avoid using more than 50% organic with a buffer, though this is buffer-dependent.[11]
-
Q3: Which buffer should I choose for my low pH mobile phase?
A3: For low pH applications, phosphate and formate buffers are excellent choices.
-
Phosphate Buffer: Phosphoric acid and its salts are common, effective buffers for reversed-phase HPLC.[11] The first pKa of phosphoric acid is around 2.1, making it ideal for controlling the pH in the 1.1 to 3.1 range.[11][12] It also has a low UV cutoff, making it suitable for detection at low wavelengths.[12]
-
Formate Buffer: Formic acid (pKa ~3.8) is another excellent choice, particularly for LC-MS applications due to its volatility.[11] It is effective for controlling pH in the 2.8 to 4.8 range.[11]
-
General Rule for Buffer Selection: A buffer is most effective within +/- 1 pH unit of its pKa.[13] Choosing a buffer with a pKa close to your target mobile phase pH will result in a more robust and reproducible method.[13]
Q4: Could my HPLC system itself be contributing to the peak tailing?
A4: Yes, extra-column effects can contribute to peak broadening and tailing.[1] If you've optimized the chemistry (pH, column, buffer) and still see issues, inspect your system for:
-
Dead Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause peak dispersion.[14] Use narrow-bore tubing (e.g., 0.005") where possible.
-
Leaking Fittings: Ensure all connections are secure.[1]
-
Column Void: A void at the head of the column can disrupt the sample flow path, leading to tailing and split peaks.[8][10] This can happen if the column is dropped or subjected to repeated pressure shocks. If a void is suspected, replacing the column is often the best solution.[1]
Visualizing the Problem & Solution
The Root Cause: Unwanted Silanol Interactions
The diagram below illustrates the fundamental chemical interaction responsible for peak tailing with basic compounds like benzamides on a standard silica-based stationary phase.
Caption: A logical workflow for troubleshooting peak tailing.
Data-Driven Insights: The Impact of pH and Column Choice
The following table provides illustrative data based on the typical chromatographic behavior of basic compounds, demonstrating how mobile phase pH and column type can significantly affect peak asymmetry.
| Parameter | Condition A | Condition B | Condition C |
| Analyte | Representative Benzamide | Representative Benzamide | Representative Benzamide |
| Column Type | Older, Non-End-Capped C18 | Modern, End-Capped C18 | Modern, End-Capped C18 |
| Mobile Phase pH | 7.0 (Phosphate Buffer) | 7.0 (Phosphate Buffer) | 2.7 (Phosphate Buffer) |
| Observed Peak Shape | Severe Tailing | Moderate Tailing | Symmetrical |
| Illustrative Tailing Factor (Tf) | > 2.5 | ~ 1.8 | ~ 1.1 |
| Primary Interaction | Mixed-Mode (Hydrophobic + Ionic) | Mixed-Mode (Reduced Ionic) | Hydrophobic |
Note: This data is representative and intended for illustrative purposes to highlight common trends. [1]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol details the steps to lower your mobile phase pH to suppress silanol interactions.
-
Prepare Aqueous Phase: Prepare your aqueous buffer solution (e.g., 20 mM potassium phosphate) in HPLC-grade water.
-
pH Measurement: Place a calibrated pH meter into the aqueous solution.
-
Adjust pH: While stirring, slowly add an appropriate acid (e.g., 85% phosphoric acid or 0.1% formic acid) dropwise until the target pH (e.g., 2.7) is reached. It is crucial to measure and adjust the pH of the aqueous portion before mixing with the organic modifier. [10]4. Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with the appropriate volume of organic solvent (e.g., acetonitrile or methanol).
-
Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated before injecting your sample. [1]
Protocol 2: Buffer Concentration Optimization
This protocol is for instances where low pH alone is not sufficient to achieve desired peak shape.
-
Prepare Stock Buffer: Create a concentrated stock solution of your chosen buffer (e.g., 100 mM potassium phosphate, pH adjusted to 2.7 as per Protocol 1).
-
Prepare Mobile Phases: Create a series of aqueous mobile phase components with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) by diluting the stock solution. Ensure the pH is consistent across all concentrations.
-
Mix with Organic: Prepare the final mobile phases by mixing each aqueous component with the same proportion of organic solvent.
-
Systematic Testing:
-
Start by equilibrating the system with the lowest buffer concentration mobile phase.
-
Perform a set of injections and record the tailing factor.
-
Flush and equilibrate the system with the next highest concentration.
-
Repeat the injections and record the results.
-
-
Analyze Data: Compare the tailing factors across the different concentrations to determine the optimal buffer strength that provides a symmetrical peak without risking precipitation. Generally, a buffer concentration of 10-50 mM is adequate for small molecules. [11] By systematically addressing the potential causes outlined in this guide, researchers can effectively troubleshoot and eliminate peak tailing for benzamide compounds, leading to more robust and reliable HPLC methods.
References
- Troubleshooting peak tailing in HPLC analysis of benzamides - Benchchem.
- Troubleshooting Peak Tailing in HPLC Analysis of Benzamide Compounds: A Technical Support Guide - Benchchem.
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Reversed-phase HPLC Buffers. [Link]
-
The selection of buffer salts for the high-performance liquid chromatography of basic compounds - ResearchGate. [Link]
-
A Guide For Selection of Buffer for HPLC - YouTube. [Link]
-
The LCGC Blog: Buffer Choice for HPLC Separations. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
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Peak Tailing in HPLC - Element Lab Solutions. [Link]
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The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography | Request PDF - ResearchGate. [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. [Link]
-
Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. [Link]
-
Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization | Request PDF - ResearchGate. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Reversed Phase HPLC 26 - Bases and Silanol Groups - YouTube. [Link]
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- 14. chromtech.com [chromtech.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-2-hydroxybenzamide
Introduction
4-Bromo-2-hydroxybenzamide is a substituted aromatic amide with significant utility as a building block in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group and a benzamide moiety, presents unique solubility characteristics that can be challenging for researchers. This technical support guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome solubility issues and ensure the success of your experiments.
Physicochemical Properties & Solubility Overview
Understanding the fundamental properties of this compound is the first step in effective troubleshooting. The compound is a white to off-white solid.[1] Its solubility is largely dictated by the interplay between the polar hydroxyl and amide groups, which can engage in hydrogen bonding, and the relatively nonpolar brominated benzene ring.
| Solvent | Type | Relative Polarity[2] | Solubility | Application Scientist's Note |
| Water | Protic, Polar | 1.000 | Very Low / Insoluble | The molecule's hydrophobic surface area from the bromophenyl ring limits aqueous solubility at neutral pH. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 0.444 | Soluble | A common choice for creating high-concentration stock solutions due to its high polarity and ability to act as both a hydrogen bond donor and acceptor. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 0.386 | Soluble | Similar to DMSO, DMF is an excellent solvent for polar organic molecules. |
| Ethanol (EtOH) | Protic, Polar | 0.654 | Sparingly Soluble | Can be used, but may not achieve the high concentrations possible with DMSO or DMF. Often used as a co-solvent.[3] |
| Methanol (MeOH) | Protic, Polar | 0.762 | Sparingly Soluble | Similar in performance to ethanol for this class of compounds.[3] |
| Acetone | Aprotic, Polar | 0.355 | Slightly Soluble | Generally less effective than DMSO or DMF for achieving high concentrations. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?
This is the most common issue researchers face. The primary reason is the molecule's chemical nature. At neutral pH, the phenolic hydroxyl group (-OH) is protonated and uncharged. This, combined with the nonpolar brominated ring, makes the molecule poorly soluble in water.[4] Precipitation in neutral buffers like PBS is expected, especially when diluting a concentrated organic stock solution.[5]
Application Scientist's Note: Think of it as an issue of "like dissolves like." Water is highly polar and prefers to interact with charged or highly polar solutes. The uncharged this compound has significant nonpolar character, causing it to crash out of aqueous solutions.
Q2: What is the best solvent to prepare a high-concentration stock solution?
For preparing stock solutions for biological assays or chemical reactions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6] It can typically dissolve compounds of this nature to concentrations well over 10-50 mM. N,N-Dimethylformamide (DMF) is a suitable alternative. Always use fresh, anhydrous grade solvent to avoid introducing water, which can lower the maximum achievable concentration.
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture media. What went wrong and how do I fix it?
This is a classic case of exceeding the aqueous solubility limit upon dilution. Your DMSO stock might be 50 mM, but the compound's solubility in the aqueous media (which is >99% water) might be less than 50 µM. When you add the stock, the DMSO concentration drops dramatically, and the compound can no longer stay dissolved.[7]
Troubleshooting Steps:
-
Lower the Final Concentration: Is the intended final concentration essential? Try a lower concentration.
-
Use a Co-solvent System: Prepare an intermediate dilution in a mixture of your organic solvent and buffer before the final dilution.
-
Increase Final DMSO Concentration: For in vitro assays, you can sometimes increase the final percentage of DMSO in the well (e.g., from 0.1% to 0.5%), but be mindful of solvent toxicity to your cells.
-
pH Modification: If your experiment allows, increasing the pH of the final aqueous solution can dramatically increase solubility (see Q4).
Q4: How does pH impact the solubility of this compound?
The pH of the solvent has a profound effect on the solubility of this compound due to its phenolic hydroxyl group.
-
Acidic to Neutral pH (pH < 8): The hydroxyl group is protonated (-OH), making the molecule neutral and poorly water-soluble.
-
Alkaline pH (pH > 10): The hydroxyl group is deprotonated to form a negatively charged phenolate ion (-O⁻). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[8]
This pH-dependent solubility is a key tool for overcoming dissolution problems.[9][10] For applications like chemical synthesis, dissolving the compound in a dilute basic solution (e.g., 0.1 M NaOH) before use can be highly effective.
Troubleshooting Workflow
When encountering a solubility issue, a logical, stepwise approach is crucial. The following workflow can help diagnose and solve the problem efficiently.
Caption: Troubleshooting workflow for this compound.
Advanced Solubilization Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
This protocol details the standard procedure for creating a high-concentration stock solution for long-term storage and experimental use.
-
Preparation: Tare a sterile, amber glass vial or a microcentrifuge tube on a calibrated analytical balance.
-
Weighing: Carefully weigh out 10.8 mg of this compound (MW: 216.03 g/mol ).
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely. Vortex for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C until all solid has dissolved. Visually inspect against a bright light to ensure no particulates remain.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Self-Validation: A properly prepared stock solution should be a clear, colorless to pale yellow liquid, free of any visible precipitate. If precipitation is observed upon cooling to room temperature, the concentration may be too high, and further dilution with DMSO is required.
Protocol 2: pH-Based Solubilization in Aqueous Media
This protocol is designed for applications where the final solution must be aqueous and an alkaline pH is permissible (e.g., certain chemical reactions or in vitro biochemical assays).
-
Preparation: Weigh the required amount of this compound into a suitable vessel.
-
Initial Suspension: Add a small volume of purified water to create a slurry.
-
Titration: While stirring, add 1 M NaOH dropwise. The solid should begin to dissolve as the pH increases and the phenolic proton is removed.
-
pH Adjustment: Continue adding 1 M NaOH until all the solid is dissolved. Monitor the pH with a calibrated pH meter. A final pH of 10-12 is typically sufficient for complete dissolution.[8]
-
Final Volume: Add purified water or the desired buffer (pre-adjusted to the same high pH) to reach the final target volume and concentration.
Self-Validation: The final solution should be completely clear. If the solution is cloudy, the pH may not be high enough. A slight drop in pH after dissolution can sometimes cause the compound to precipitate, so ensure the final solution is well-buffered if it needs to stand for a long time.
References
-
National Center for Biotechnology Information (2024). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PubMed Central. Available at: [Link]
-
Anderson, B. D., & Conradi, R. A. (1985). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Capanoglu, E., et al. (2023). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. MDPI. Available at: [Link]
-
Kromidas, S. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Chromatography Online. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224462, this compound. PubChem. Available at: [Link]
-
Wagdy, S. M., & Taha, F. S. (2013). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
Steenkamp, P. A. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. ResearchGate. Available at: [Link]
-
ChemBK. 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. ChemBK. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Mota, F. L., et al. (2008). Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. PubMed Central. Available at: [Link]
-
Ghadi, R., & Dand, N. (2017). pH modulation: A mechanism to obtain pH-independent drug release. ResearchGate. Available at: [Link]
-
Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]
-
CAS. 5-Bromo-2-hydroxybenzamide. CAS Common Chemistry. Available at: [Link]
-
Al-Gous, A. A., et al. (2019). Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla. International Journal of Drug Discovery. Available at: [Link]
-
White, A. D., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available at: [Link]
-
Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
-
CP Lab Safety. Understanding Common Lab Solvents. CP Lab Safety. Available at: [Link]
-
Li, H., et al. (2020). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. ResearchGate. Available at: [Link]
-
Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Fernández-Sanlés, A. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. Available at: [Link]
-
CAS. 3-Bromo-2-hydroxybenzamide. CAS Common Chemistry. Available at: [Link]
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Technical Support Center: Regioselective Synthesis of Bromo-Hydroxybenzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tackling the nuanced challenge of regioselective bromination, specifically focusing on the synthesis of 4-Bromo-2-hydroxybenzaldehyde and the broader issue of minimizing isomer formation in related compounds. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic strategies effectively.
This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will address common pitfalls, explore the factors governing regioselectivity, and provide detailed methodologies to help you achieve your target molecule with high purity.
Part 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde - The Correct Approach
A common misconception is that 4-Bromo-2-hydroxybenzaldehyde can be efficiently synthesized by the direct bromination of 2-hydroxybenzaldehyde (salicylaldehyde). This approach is fundamentally flawed due to the directing effects of the hydroxyl group and will inevitably lead to a mixture of other isomers. The industry-standard and most regioselective method involves the ortho-formylation of 4-bromophenol.
FAQ 1.1: What is the standard, high-selectivity route to 4-Bromo-2-hydroxybenzaldehyde?
Answer: The most reliable method to synthesize 4-Bromo-2-hydroxybenzaldehyde is the Reimer-Tiemann reaction, which introduces a formyl (-CHO) group at the ortho position to the hydroxyl group of 4-bromophenol.[1][2] This strategy pre-installs the bromine atom in the correct position, thus circumventing the issue of isomer formation that arises from brominating a pre-existing hydroxybenzaldehyde ring. The reaction proceeds by generating dichlorocarbene (:CCl₂) in situ, which then reacts with the phenoxide ion.[1]
Caption: Workflow for the Reimer-Tiemann synthesis of 4-Bromo-2-hydroxybenzaldehyde.
Experimental Protocol: Reimer-Tiemann Formylation of 4-Bromophenol [1][2]
Materials:
-
4-bromophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Tetrabutylammonium chloride (Phase Transfer Catalyst)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 0.4 mol of 4-bromophenol in 160 mL of 40% aqueous NaOH. Stir for 30 minutes until a uniform solution is achieved.
-
Catalyst Addition: Cool the mixture to 65-70°C and add 0.0016 mol of tetrabutylammonium chloride.
-
Chloroform Addition: Add 0.52 mol of chloroform to the dropping funnel. Add the chloroform dropwise to the reaction flask, ensuring the internal temperature does not exceed 70°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 65-70°C for 1 hour.
-
Work-up & Acidification: Cool the reaction mixture and carefully acidify with a 1:1 (v/v) solution of hydrochloric acid until the pH reaches 2-3.
-
Extraction: Perform vacuum filtration to separate any solids. Transfer the liquid filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Purification via Bisulfite Adduct: Combine the ether layers with any oily residue from the filtration and remove the ether via distillation. Subject the residue to steam distillation. Add the resulting distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the aldehyde-bisulfite adduct.
-
Final Isolation: Collect the adduct by filtration and decompose it using 10% sulfuric acid to regenerate the pure aldehyde. The final product, 4-Bromo-2-hydroxybenzaldehyde, can be dried to yield a white to pale yellow solid.[2]
Part 2: Troubleshooting Isomer Formation in Aromatic Bromination
This section addresses the core of the problem: controlling regioselectivity during the electrophilic bromination of a hydroxy-substituted aromatic aldehyde. We will use 2-hydroxybenzaldehyde (salicylaldehyde) as the primary model to explain the formation of undesired isomers.
FAQ 2.1: I attempted to brominate 2-hydroxybenzaldehyde and obtained a mixture of products, none of which was the 4-bromo isomer. What happened?
Answer: This outcome is expected due to the powerful directing effects of the substituents on the aromatic ring. In electrophilic aromatic substitution, the regiochemical outcome is dictated by the electronic properties of the groups already present.[3]
-
Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director. It donates electron density into the ring, particularly at the positions ortho (position 6) and para (position 4) relative to itself. In 2-hydroxybenzaldehyde, this means it strongly activates positions 3 and 5.[4][5]
-
Formyl (-CHO) Group: This is a deactivating group and a meta-director due to its electron-withdrawing nature.[4]
The activating ortho, para-directing effect of the hydroxyl group is dominant.[4] Therefore, the incoming bromine electrophile (Br⁺) will preferentially attack the electron-rich positions 3 and 5, leading to a mixture of 3-Bromo-2-hydroxybenzaldehyde and 5-Bromo-2-hydroxybenzaldehyde . Position 4 is electronically disfavored, and position 6 is sterically hindered by the adjacent aldehyde.
Caption: Regioselectivity in the bromination of 2-hydroxybenzaldehyde.
FAQ 2.2: How can I prevent the formation of polybrominated byproducts?
Answer: The highly activated nature of the phenol ring makes it susceptible to over-bromination, yielding di- or even tri-brominated products.[5] This is a common issue when using potent brominating agents like elemental bromine (Br₂). To achieve selective monobromination, precise control over the reaction is critical.
Caption: Troubleshooting workflow to prevent polybromination.
Key Mitigation Strategies:
-
Control Stoichiometry: Carefully limit the brominating agent to a 1:1 or slightly less than 1:1 molar ratio relative to the substrate.[6] Using an excess is the most common cause of polybromination.
-
Slow, Controlled Addition: Add the brominating agent dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes).[6] This maintains a low instantaneous concentration of the electrophile, favoring a single substitution per molecule.
-
Lower the Temperature: Conducting the reaction at low temperatures (e.g., 0°C) decreases the overall reaction rate, which can significantly improve selectivity for the mono-substituted product.[6]
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective alternative to elemental bromine for activated systems.[7][8]
FAQ 2.3: Which reaction parameters have the greatest impact on isomer ratios?
Answer: The ratio of ortho to para substitution (e.g., the 3-bromo vs. 5-bromo isomer ratio when starting with salicylaldehyde) is a delicate balance of electronic and steric factors. You can influence this by modifying several parameters.
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Temperature | Lower Temperature (e.g., -78°C to 0°C) | Increases selectivity. [8][9] Often favors the para isomer. | At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lowest activation energy. Steric hindrance at the ortho position is more impactful. |
| Solvent | Non-polar (e.g., CCl₄, CH₂Cl₂) vs. Polar (e.g., Acetic Acid) | Can shift isomer ratios. | The solvent can influence the solvation of the transition state. Halogenation in non-polar solvents can sometimes limit polysubstitution.[5] |
| Brominating Agent | Bulky Agent (e.g., BDMS) vs. Less Bulky (e.g., Br₂) | Increases steric hindrance. | A bulkier electrophile will have more difficulty approaching the sterically hindered ortho position, potentially increasing the yield of the para isomer.[9] |
| Lewis Acid Catalyst | Presence/Absence (e.g., FeBr₃) | Can alter electrophilicity. | A Lewis acid polarizes the Br-Br bond, creating a more potent electrophile. This can sometimes decrease selectivity by making the reaction too fast and exothermic.[9] |
Protocol: Selective Monobromination using N-Bromosuccinimide (NBS) [7]
This protocol provides a robust starting point for achieving selective monobromination of an activated substrate like a hydroxybenzaldehyde.
Materials:
-
Hydroxybenzaldehyde substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve the hydroxybenzaldehyde substrate in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
NBS Addition: In a separate flask, dissolve the NBS (1.05 eq) in acetonitrile. Add this solution dropwise to the cooled substrate solution over 30-60 minutes with vigorous stirring.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The goal is to stop the reaction as soon as the starting material has been consumed to prevent side reactions.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine species.
-
Extraction & Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to separate any remaining starting material and undesired isomers.
Part 3: Isomer Separation and Characterization
FAQ 3.1: How can I separate the resulting isomers?
Answer: If a mixture of isomers is formed, separation is typically achieved using standard laboratory techniques that exploit differences in the physical properties of the isomers.
-
Column Chromatography: This is the most common and effective method. The isomers will have slightly different polarities, leading to different retention times on a silica gel column.[9]
-
Recrystallization: If one isomer is significantly more abundant or has markedly different solubility in a particular solvent system, fractional recrystallization can be an effective purification method.
FAQ 3.2: What are the best methods to confirm the structure and regiochemistry of my product?
Answer: Unambiguous structure determination is crucial. A combination of spectroscopic methods is required.
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing regioisomers. The chemical shifts and, most importantly, the coupling constants (J-values) of the aromatic protons provide a distinct fingerprint for each isomer's substitution pattern.[4]
-
Mass Spectrometry: This will confirm the molecular weight of the product. The presence of bromine will result in a characteristic M and M+2 isotopic pattern with an approximate 1:1 intensity ratio, confirming the incorporation of a single bromine atom.[2]
-
IR Spectroscopy: This can confirm the presence of key functional groups, such as the hydroxyl (-OH) and aldehyde carbonyl (C=O) stretches.
References
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu - ChemRxiv. Available at: [Link]
-
meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution - PubMed. Available at: [Link]
-
Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. Available at: [Link]
-
meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution | Semantic Scholar. Available at: [Link]
-
Electrophilic Substitution Reactions of Phenols - BYJU'S. Available at: [Link]
-
Phenol Electrophilic substitution rxn. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-Bromo-2-hydroxybenzamide
Welcome to the technical support guide for 4-Bromo-2-hydroxybenzamide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and analyzing this compound. We will explore its stability profile in various solvents and under different stress conditions, offering troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of this compound.
Q1: What is this compound and what are its potential applications?
A1: this compound is a brominated derivative of salicylamide. Its structure, featuring a benzene ring with hydroxyl, amide, and bromine functional groups, makes it a valuable intermediate in organic synthesis.[1] Derivatives of salicylamides and other brominated aromatic compounds are explored for various biological activities, including antimicrobial and antifungal properties.[2][3] In drug development, such scaffolds can be starting points for creating more complex molecules.[2]
Q2: What are the primary factors that influence the stability of this compound?
A2: The stability of this compound is primarily influenced by its chemical structure. The key factors are:
-
pH: The amide functional group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[4][5]
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate directly in degradation reactions (solvolysis), whereas aprotic solvents (e.g., DMSO, acetonitrile) are generally more inert.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, particularly hydrolysis and oxidation.[6][7]
-
Light: The aromatic ring and phenolic hydroxyl group make the molecule susceptible to photodegradation. Exposure to UV or even ambient light can initiate oxidative processes.[8][9]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the degradation of the phenolic moiety.[10]
Q3: What are the expected degradation products of this compound?
A3: Based on its functional groups, the most anticipated degradation pathway is the hydrolysis of the amide bond. This reaction would yield 4-Bromo-2-hydroxybenzoic acid and ammonia. Under oxidative stress, various oxidation products of the phenol ring, potentially including quinone-like structures, could be formed, which often results in colored solutions.
Q4: What are the best practices for preparing and storing solutions of this compound to ensure stability?
A4: To maximize stability, follow these guidelines:
-
Prepare solutions fresh: It is strongly recommended to prepare solutions immediately before use.[11]
-
Choose the right solvent: For short-term storage, use high-purity, anhydrous aprotic solvents like DMSO or acetonitrile (ACN). If an aqueous buffer is required, use it at a neutral or slightly acidic pH (pH 4-6) and store it at low temperatures (2-8°C) for the shortest possible duration.
-
Protect from light: Always store the solid compound and its solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.[9][12]
-
Control the temperature: Store stock solutions at low temperatures (e.g., -20°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Use an inert atmosphere: For long-term storage or sensitive experiments, consider purging the solvent and the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Part 2: Troubleshooting Guide for Experimental Issues
This section uses a practical Q&A format to address specific problems you might encounter during your experiments.
Q5: My HPLC analysis shows a new, more polar peak appearing over time in my aqueous buffered solution. What is it likely to be?
A5: This is a classic sign of hydrolysis. The amide group in this compound is likely being cleaved to form the corresponding carboxylic acid (4-Bromo-2-hydroxybenzoic acid). The resulting carboxylate group is more polar than the starting amide, causing it to elute earlier on a standard reverse-phase HPLC column. The rate of this hydrolysis is highly pH-dependent.[5][13]
-
Causality: At pH extremes (either acidic or basic), the rate of amide hydrolysis increases significantly.[5] Even in neutral water, hydrolysis can occur, albeit at a slower rate, especially at elevated temperatures.
-
Solution:
-
Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to 4-Bromo-2-hydroxybenzoic acid (Molecular Weight: 217.01 g/mol ).[14]
-
pH Optimization: If your experiment allows, perform a pH-rate profile study to find the pH of maximum stability, which is typically in the mildly acidic to neutral range for amides.
-
Minimize Time in Solution: Prepare your samples immediately before analysis. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C).
-
Q6: I dissolved the compound in methanol, and after a day, I see a new, less polar peak in my chromatogram. What could be the cause?
A6: This is likely due to solvolysis, specifically methanolysis. In this reaction, methanol acts as a nucleophile, attacking the amide's carbonyl carbon. This results in the formation of the methyl ester of 4-Bromo-2-hydroxybenzoic acid (methyl 4-bromo-2-hydroxybenzoate). This ester is typically less polar than the starting amide and will have a longer retention time in reverse-phase HPLC.
-
Causality: Protic solvents like methanol and ethanol can participate in nucleophilic reactions with susceptible functional groups. While slower than water-based hydrolysis, it can be a significant source of impurities.
-
Solution:
-
Switch to Aprotic Solvents: For stock solutions or when holding samples, use aprotic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents do not have acidic protons and cannot act as nucleophiles in this manner.
-
Fresh Preparation: As always, the most reliable approach is to prepare solutions fresh from the solid material.[11]
-
Q7: My solution of this compound is turning a pale yellow/brown color after being left on the lab bench. Is this a problem?
A7: Yes, this color change indicates degradation, most likely due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light (photoxidation), dissolved oxygen, or trace metal ion contaminants.[8] This process often forms highly colored quinone-type species.
-
Causality: The energy from light, particularly in the UV spectrum, can generate free radicals that initiate a chain reaction, leading to the oxidation of the phenol.[8] The rate of this degradation is often influenced by the solvent and pH.[9]
-
Solution:
-
Light Protection: Store all solutions in amber glass vials or protect them from light by wrapping them in foil. Minimize exposure to ambient lab light during experiments.
-
Deoxygenate Solvents: If the application is highly sensitive, sparge your solvents with nitrogen or argon gas before use to remove dissolved oxygen.
-
Consider Antioxidants: For formulation development, the inclusion of a small amount of an antioxidant (e.g., BHT, ascorbic acid) could be tested for compatibility and effectiveness, though this would add complexity to your analytical work.
-
Part 3: Key Experimental Protocols & Data
To systematically evaluate the stability of this compound, a forced degradation study is essential.[15] This process intentionally stresses the molecule to identify potential degradation products and establish stability-indicating analytical methods.[16][17]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to assess stability under hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[6][12]
Objective: To generate potential degradation products and determine the intrinsic stability of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter, HPLC system with UV/PDA detector, LC-MS system
-
Photostability chamber, calibrated oven, temperature-controlled water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN. This serves as the source for all stress samples.
-
Stress Conditions (Targeting 5-20% degradation is ideal[17]):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature (25°C), as base hydrolysis is often rapid. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation (Solution): Dilute the stock solution with ACN:Water (1:1) to 100 µg/mL. Heat at 70°C, protected from light. Withdraw aliquots at 24, 48, and 72 hours.
-
Thermal Degradation (Solid): Place a thin layer of the solid compound in an open glass vial in an oven at 70°C for 7 days. At the end of the study, dissolve the solid to 100 µg/mL for analysis.
-
Photostability: Expose a 100 µg/mL solution (in ACN:Water 1:1) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be stored in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC-UV/PDA method. Peak purity analysis should be performed to ensure the main peak is not co-eluting with degradants. Characterize significant degradation products using LC-MS.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
Data Summary: Expected Stability Profile of this compound
This table summarizes the anticipated stability based on the chemical properties of the molecule. Actual results must be confirmed experimentally.
| Stress Condition | Solvent/Matrix | Expected Stability | Primary Degradation Pathway |
| Acidic | 0.1 M HCl, 60°C | Labile | Amide Hydrolysis |
| Basic | 0.1 M NaOH, 25°C | Very Labile | Amide Hydrolysis (base-catalyzed) |
| Oxidative | 3% H₂O₂ | Moderately Labile | Oxidation of Phenol Ring |
| Thermal | Solution, 70°C | Potentially Labile | Acceleration of Hydrolysis/Oxidation |
| Thermal | Solid State, 70°C | Likely Stable | Generally more stable in solid form |
| Photolytic | Solution/Solid | Labile | Photoxidation of Phenol Ring |
Diagram: Primary Hydrolytic Degradation Pathway
Caption: Expected primary degradation via amide hydrolysis.
References
-
El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2014). Spectrophotometric and spectrofluorimetric methods for the determination of gliquidone in pharmaceutical preparations and its degradation pathway. Journal of the Brazilian Chemical Society, 25, 1036-1046. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2022). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Vertex AI Search. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubChem. 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
National Institutes of Health (NIH). (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]
-
IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]
-
SciSpace. (2011). Photostability and Photostabilization of Drugs and Drug Products. [Link]
-
PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]
-
CAS Common Chemistry. 5-Bromo-2-hydroxybenzamide. [Link]
-
ResearchGate. (2013). Photostability testing of pharmaceutical products. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
PubMed. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. [Link]
-
ResearchGate. (2012). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. [Link]
Sources
- 1. This compound | C7H6BrNO2 | CID 224462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ijisrt.com [ijisrt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. database.ich.org [database.ich.org]
- 13. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irjet.net [irjet.net]
- 15. acdlabs.com [acdlabs.com]
- 16. scispace.com [scispace.com]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Mobile Phase for 4-Bromo-2-hydroxybenzamide HPLC Analysis
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromo-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic methods. Here, we move beyond generic protocols to provide in-depth, scientifically grounded solutions to common challenges encountered during the analysis of this halogenated phenolic amide.
I. Foundational Knowledge & Initial Method Development
Before delving into troubleshooting, a solid understanding of this compound's physicochemical properties is paramount for logical method development.
Physicochemical Properties of this compound
| Property | Value/Information | Significance for HPLC Method Development |
| Molecular Formula | C₇H₆BrNO₂[1] | Indicates the presence of a polar amide and hydroxyl group, and a non-polar brominated benzene ring. |
| Molecular Weight | 216.03 g/mol [1] | Standard molecular weight for small molecule analysis. |
| pKa | ~8.0 (Predicted for the hydroxyl group)[2] | The phenolic hydroxyl group's acidity is a critical factor. The mobile phase pH should be controlled to ensure a consistent ionization state. |
| Appearance | White to off-white solid | Important for sample preparation and solubility checks. |
| Solubility | Soluble in polar organic solvents like methanol and ethanol.[3] | Informs the choice of sample diluent and the organic component of the mobile phase. |
FAQ: Initial Method Setup
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A1: For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is the most common and effective approach.[4][5] A C18 column is a robust initial choice due to its hydrophobicity, which will provide good retention for the brominated aromatic ring.[6]
Here is a recommended starting point for your experimental setup:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard workhorse for RP-HPLC, providing a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. The 50:50 ratio is a typical starting point for method development. Formic acid will acidify the mobile phase to a pH of approximately 2.7, which will suppress the ionization of the phenolic hydroxyl group (pKa ~8), leading to better peak shape and retention.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times.[8] |
| Detection | UV at ~230 nm | Based on the benzamide chromophore. It is always recommended to confirm the optimal wavelength by obtaining a UV spectrum of the analyte in the mobile phase.[8] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the analyte concentration and detector sensitivity. |
}``` Caption: A systematic approach to initial HPLC method development.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your analysis of this compound, presented in a question-and-answer format.
Peak Shape Problems
Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, especially for compounds with polar functional groups like the hydroxyl and amide groups in this compound. T[8]he primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.
Sources
- 1. This compound | C7H6BrNO2 | CID 224462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-N-hydroxybenzamide CAS#: 1836-27-7 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 4-Bromo-2-hydroxybenzamide during storage
Welcome to the technical support center for 4-Bromo-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, we provide in-depth troubleshooting advice, frequently asked questions, and scientifically grounded protocols to prevent and identify its degradation.
Frequently Asked Questions (FAQs)
Here we address common observations and concerns that may arise during the storage and handling of this compound.
Q1: My white powder of this compound has developed a pink or brownish tint over time. Is it still usable?
A slight change in color from white to a pinkish or light brown hue is a common indicator of minor degradation. This is often due to the oxidation of the phenolic hydroxyl group, which can lead to the formation of colored quinone-like species. While minor discoloration may not significantly impact the bulk purity for some applications, it is a clear sign that the compound is degrading. For sensitive quantitative experiments or applications in drug development, it is crucial to re-analyze the purity of the material before use. We recommend performing a purity check using a stability-indicating HPLC method.
Q2: I've stored this compound in a clear glass vial on the lab bench. What are the potential risks?
Storing this compound in a clear vial on a lab bench exposes it to two significant degradation catalysts: light and temperature fluctuations. The phenolic and brominated aromatic structure makes the molecule susceptible to photodegradation, which can involve the cleavage of the carbon-bromine bond (debromination)[1][2]. Additionally, temperature fluctuations can accelerate both hydrolytic and oxidative degradation pathways. For optimal stability, always store the compound in an amber or opaque vial to protect it from light, and in a controlled, cool environment.
Q3: Can I store solutions of this compound for an extended period?
Solutions of this compound, particularly in protic solvents like methanol or water, are generally less stable than the solid compound. In solution, the molecules have greater mobility, which increases the likelihood of degradation reactions such as hydrolysis of the amide bond. If you must store solutions, it is advisable to prepare them fresh. If short-term storage is unavoidable, store the solution at a low temperature (2-8°C), protected from light, and for the shortest possible duration.
Q4: What are the primary chemical groups in this compound that are susceptible to degradation?
The molecule has three main functional groups prone to degradation:
-
Amide group: Susceptible to hydrolysis under both acidic and basic conditions.
-
Phenolic hydroxyl group: Prone to oxidation, leading to colored byproducts.
-
Carbon-Bromine bond on the aromatic ring: Can undergo photolytic cleavage upon exposure to UV light.
Understanding these vulnerabilities is key to implementing appropriate storage and handling procedures.
Proposed Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can propose the most likely degradation pathways based on the chemical nature of its functional groups and data from structurally related compounds.
Hydrolysis
The amide functional group is susceptible to cleavage through hydrolysis, particularly in the presence of acidic or basic catalysts and water. This reaction would yield 4-bromo-2-hydroxybenzoic acid and ammonia.
Caption: Proposed hydrolytic degradation of this compound.
Oxidation
The electron-rich phenolic ring is a prime target for oxidation. Atmospheric oxygen or other oxidizing agents can lead to the formation of a phenoxy radical, which can then be converted into various quinone-type structures. These products are often highly colored and are a likely cause of the discoloration of the solid compound over time[3].
Caption: Proposed oxidative degradation pathway.
Photodegradation
Aromatic brominated compounds are known to be sensitive to light, particularly in the UV spectrum. The energy from photons can induce the cleavage of the C-Br bond, a process known as photolytic debromination[1][2]. This can lead to the formation of 2-hydroxybenzamide and other related photoproducts.
Caption: Proposed photolytic degradation pathway.
Recommended Storage and Handling
To minimize degradation and ensure the long-term integrity of this compound, adhere to the following storage and handling protocols.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. | Low temperatures slow down the rates of all chemical degradation reactions. |
| Light | Store in an amber or opaque, tightly sealed container. | Protects the compound from photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of high-purity material. | Minimizes exposure to atmospheric oxygen, thereby reducing oxidative degradation. |
| Moisture | Keep the container tightly sealed in a dry environment. Use of a desiccator is advisable. | Prevents uptake of moisture, which can facilitate hydrolysis of the amide bond. |
Troubleshooting and Analytical Monitoring
A stability-indicating analytical method is crucial for assessing the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for this purpose.
Developing a Stability-Indicating HPLC-UV Method
The following is a starting point for developing a stability-indicating reversed-phase HPLC method. This method should be validated in your laboratory to ensure it is suitable for your specific needs.
| HPLC Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at λmax (approx. 240 nm and 300 nm). |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 0.5 mg/mL. |
Forced Degradation Study Protocol
To confirm that your HPLC method is stability-indicating, you should perform a forced degradation study. This involves intentionally degrading the compound under various stress conditions and ensuring that the degradation products are well-separated from the parent peak.
Caption: Workflow for a forced degradation study.
Identification of Degradation Products using LC-MS
If unknown peaks are observed in your HPLC chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for their identification[4][5][6]. By obtaining the mass-to-charge ratio (m/z) of the degradation products, you can propose their chemical structures. For example:
-
Hydrolysis Product: The expected hydrolysis product, 4-bromo-2-hydroxybenzoic acid, has a molecular weight of 217.02 g/mol . You would look for a corresponding [M-H]⁻ ion at m/z 215.9 in negative ion mode or an [M+H]⁺ ion at m/z 217.9 in positive ion mode.
-
Photodegradation Product: The potential photoproduct, 2-hydroxybenzamide, has a molecular weight of 137.14 g/mol . You would look for an [M+H]⁺ ion at m/z 138.1.
-
Oxidation Products: Oxidation can result in the addition of one or more oxygen atoms. Look for peaks with masses corresponding to the parent compound plus 16 Da (for one oxygen) or other logical additions.
By combining the insights from forced degradation studies with the analytical power of HPLC and LC-MS, you can confidently monitor the stability of your this compound and ensure the reliability of your experimental results.
References
- Pan, B., et al. (2017). Enhanced Debromination of 4-bromophenol by the UV/sulfite Process: Efficiency and Mechanism. PubMed.
- Lipczynska-Kochany, E. (1992). Direct photolysis of 4-bromophenol and 3-bromophenol as studied by a flash/HPLC technique.
- Sugama, T. (2004). Hydrothermal Degradation Study of Phenolic Polymer Coatings by Advanced Analytical Methods.
- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
- D'Souza, A. M., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzaldehyde(22532-62-3) 1H NMR spectrum.
- Ryan, D., et al. (2004). LC-MS investigation of oxidation products of phenolic antioxidants. Macquarie University Research PURE.
- Guidechem. (n.d.).
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Navigating the Safety Profile of 4-Bromo-2-hydroxybenzaldehyde: An In-depth Technical Guide.
- Lee, S., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH.
- Suchetan, P. A., et al. (2016). 4-Bromo-2-hydroxybenzoic acid.
- Contin, M., et al. (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. PubMed.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-hydroxybenzoic acid 97.
- Sandin, R. B., & McKee, R. A. (n.d.). Resorcinol, 4-bromo-. Organic Syntheses Procedure.
- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
- The Royal Society of Chemistry. (n.d.).
- Joshi, P., et al. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Semantic Scholar.
- Kumar, A., et al. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Hilaris Publisher.
- Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
- Kumar, V., et al. (2016).
- Beta, M., et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- Li, Y., et al. (2008).
- Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
- Kumar, G., et al. (2024).
- BenchChem. (2025). A Comparative Guide to the Analytical Method Validation of 2-Bromo-4'-hydroxyacetophenone by HPLC.
- precisionFDA. (n.d.). 4-BROMO-N-HYDROXYBENZAMIDE.
- Grover, P., et al. (2021).
- ResearchGate. (n.d.).
Sources
- 1. Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 4-Bromo-2-hydroxybenzamide
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromo-2-hydroxybenzamide. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on column selection, method development, and troubleshooting. This guide moves beyond simple protocols to explain the scientific reasoning behind a robust and reliable analytical method.
Section 1: Understanding Your Analyte: Key Physicochemical Properties
Q: What are the key properties of this compound that influence HPLC method development?
A: Understanding the physicochemical properties of your analyte is the critical first step in developing any HPLC method. This compound is a moderately polar aromatic compound with key functional groups that dictate its chromatographic behavior. Its structure contains a phenolic hydroxyl group, which is acidic, and a primary amide group, which is polar and neutral.
Success in HPLC is achieved by leveraging these properties to control retention and selectivity. The key is to manage the ionization of the phenolic group, which is the most common source of analytical problems like poor peak shape and shifting retention times.
| Property | Value / Description | Chromatographic Implication |
| Molecular Structure | C₇H₆BrNO₂ | The benzene ring provides hydrophobicity and allows for π-π interactions with specific stationary phases. |
| Molecular Weight | 216.03 g/mol [1] | Suitable for standard HPLC columns with pore sizes of 60-120 Å.[2] |
| Calculated logP | 2.6[1] | Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) HPLC.[3] |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Primary Amide (-CONH₂) | The acidic phenol group is ionizable and prone to secondary interactions with silica. The polar amide group contributes to overall polarity. |
| pKa (Predicted) | ~8-9 (for phenolic -OH) | The phenolic group will be ionized (negatively charged) at high pH. Controlling the mobile phase pH is essential for reproducible chromatography.[4][5] |
Section 2: The Core of Your Method: Column Selection Strategy
Q: What is the best starting HPLC column for analyzing this compound?
A: For this compound, the primary separation mode is Reversed-Phase HPLC .[3] The most reliable starting point is a high-quality, end-capped C18 (L1) column . This provides a good balance of hydrophobic retention for the molecule's core structure.
However, for method development, especially when dealing with potential impurities like positional isomers, it is crucial to screen columns with different selectivities.[6] Phenyl-based and polar-embedded phases offer alternative interaction mechanisms that can be highly effective.
Comparison of Recommended Starting Columns
| Stationary Phase | USP Code | Primary Interaction Mechanism | Best For... |
| C18 (Octadecylsilane) | L1 | Hydrophobic (van der Waals) | General-purpose analysis, initial method development. Provides robust retention.[2] |
| Phenyl / Phenyl-Hexyl | L11 | Hydrophobic, π-π Interactions | Resolving aromatic compounds and positional isomers.[3][7] The phenyl rings on the stationary phase interact with the analyte's benzene ring, offering unique selectivity. |
| PFP (Pentafluorophenyl) | L43 | Hydrophobic, π-π, Dipole-Dipole, H-Bonding | Separating structurally similar compounds, including halogenated isomers. Offers multiple interaction modes for complex separations.[7] |
Section 3: Experimental Protocol for Method Development
Q: How do I develop a robust HPLC method for this compound and its potential impurities?
A: A systematic approach is key to developing a method that is both separating and stable.[8][9] This protocol outlines a generic gradient method to start, which can be optimized into a final isocratic or gradient method.
Objective: To establish initial separation conditions for this compound.
Step-by-Step Protocol:
-
Column Selection:
-
Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation (Critical Step):
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Rationale: Acetonitrile is often a good first choice for an organic modifier due to its low viscosity and UV transparency. The acid is added to maintain consistent pH across the gradient.
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at ~1 mg/mL in Methanol or a 50:50 mixture of Acetonitrile:Water.
-
Dilute this stock to a working concentration of ~50 µg/mL using the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Rationale: Dissolving the sample in a solvent weaker than or equal in strength to the initial mobile phase prevents peak distortion.[12]
-
-
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: Set a primary wavelength of 245 nm . Scan from 200-400 nm with a Diode Array Detector (DAD) to capture the full UV spectrum and identify the optimal wavelength.
-
Rationale: The substituted benzamide structure contains a strong chromophore, making UV detection highly sensitive.
-
-
-
Initial Gradient Elution:
-
Run a broad scouting gradient to determine the approximate elution conditions.
-
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Analysis and Optimization:
-
From the scouting run, determine the retention time of your main peak.
-
Optimize the gradient to improve resolution around the main peak and any impurities. If the method is for simple quantification and peaks elute quickly, convert to an isocratic method for improved precision and throughput.
-
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the analysis of phenolic amides like this compound.
Q: Why is my this compound peak tailing or showing poor shape?
A: Peak tailing is the most frequent issue when analyzing phenolic compounds.[13] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
Primary Causes & Solutions:
-
Interaction with Residual Silanols: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. If the phenolic group on your analyte is ionized (negatively charged), it can interact strongly with these silanols, causing some molecules to lag behind and create a "tail".[12][13]
-
Solution: Suppress the ionization. Ensure your mobile phase pH is at least 2 units below the analyte's pKa. Using 0.1% formic or phosphoric acid (pH ~2.5-2.7) protonates the phenolic group, neutralizing its charge and minimizing silanol interactions.[10][14] It also protonates the silanol groups themselves, reducing their activity.[14]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[13]
-
Solution: Reduce the injection concentration or volume. Dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites.[12]
-
Solution: First, try a rigorous column wash procedure as recommended by the manufacturer. If performance is not restored, the column may need to be replaced. Using a guard column can significantly extend the life of your analytical column.[15]
-
Q: How can I improve the resolution between this compound and a closely eluting impurity?
A: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. This means changing the relative interaction strength between your analytes and the stationary phase.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). Methanol is a hydrogen-bond donor and can alter interactions with polar functional groups, potentially changing the elution order and improving separation.
-
Change the Stationary Phase: This is the most powerful way to alter selectivity.[6] If a C18 column is not providing adequate resolution, switch to a Phenyl-Hexyl column. The π-π interactions offered by the phenyl phase can dramatically improve the separation of aromatic isomers or related substances.[7][16]
-
Adjust Temperature: Lowering or raising the column temperature can sometimes improve resolution, although its effect is generally less pronounced than changing the mobile or stationary phase.
Q: My analyte's retention time is drifting between injections. What are the common causes?
A: Unstable retention times point to a lack of equilibrium or a change in mobile phase conditions.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before the first injection. For a standard 150 x 4.6 mm column, flushing with 10-15 column volumes is a good starting point.
-
Inconsistent Mobile Phase pH: If you are not using a buffer or acid additive, small changes in the water source can alter the pH and drastically affect the retention of an ionizable compound like this one. Always use a consistent, buffered, or acidified mobile phase.[11]
-
Temperature Fluctuations: Ensure your column compartment is thermostatted and the temperature is stable. Fluctuations of even a few degrees can cause retention shifts.
References
-
SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available from: [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
-
Lee, J., et al. (2014). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science, 52(8), 803–808. Available from: [Link]
-
MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). Available from: [Link]
-
Vanhoenacker, G., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. Available from: [Link]
-
Chromtech. HPLC Column Selection Guide. Available from: [Link]
-
Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]
-
Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]
-
Ross, P. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations? Available from: [Link]
-
Lee, J., et al. (2013). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science. Available from: [Link]
-
Nacalai Tesque, Inc. HPLC Column for Structual Isomers. Available from: [Link]
-
Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. Available from: [Link]
-
LabRulez LCMS. Waters Column Selection Guide for Polar Compounds. Available from: [Link]
-
Moravek. (2023). Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available from: [Link]
-
Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 224462, this compound. Available from: [Link]
Sources
- 1. This compound | C7H6BrNO2 | CID 224462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. maxisci.com [maxisci.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Flow rate optimization for 4-Bromo-2-hydroxybenzamide chromatography
An in-depth guide to optimizing chromatographic conditions is essential for achieving robust and reproducible results in pharmaceutical analysis. This technical support center is designed for researchers, scientists, and drug development professionals, offering a specialized focus on the flow rate optimization for the analysis of 4-Bromo-2-hydroxybenzamide via High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-tested troubleshooting strategies to empower you to overcome common challenges and ensure the integrity of your analytical data.
Analyte at a Glance: this compound
Understanding the physicochemical properties of your analyte is the cornerstone of any successful method development. This compound is a moderately polar aromatic amide. Its structure, featuring a phenolic hydroxyl group and an amide group, dictates its behavior in reversed-phase chromatography.
| Property | Value / Description | Source |
| CAS Number | 5428-40-0 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Predicted pKa | The phenolic hydroxyl group (approx. 8-10) and the amide N-H (approx. 17) suggest the molecule's ionization state is highly dependent on mobile phase pH. | Inferred from structure |
| Appearance | White to off-white solid. | [2] |
| Chromatographic Profile | As a moderately polar compound, it is well-suited for reversed-phase HPLC, typically using a C18 or C8 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[3][4] |
Frequently Asked Questions (FAQs) on Flow Rate Optimization
This section addresses foundational questions regarding the role of flow rate in the chromatography of this compound.
Q1: What is a typical starting flow rate for a standard analytical HPLC column?
A1: For a standard analytical column with a 4.6 mm internal diameter (ID), a typical starting flow rate is 1.0 mL/min.[5] This flow rate provides a good balance between analysis time, resolution, and system backpressure for columns packed with 3 to 5 µm particles. For smaller ID columns, such as 2.1 mm, a proportionally lower flow rate (e.g., 0.2-0.4 mL/min) is recommended to maintain optimal linear velocity and reduce solvent consumption.[5]
Q2: How does changing the flow rate affect the separation (resolution) of my peaks?
A2: The relationship between flow rate and peak resolution (or column efficiency) is described by the Van Deemter equation. This equation shows that there is an optimal flow rate (or linear velocity) at which a column will achieve its maximum efficiency (narrowest peaks).
-
Flow Rate Too Low: At very low flow rates, longitudinal diffusion becomes significant. The analyte molecules have more time to diffuse apart within the column, leading to broader peaks and reduced resolution.
-
Flow Rate Too High: At high flow rates, mass transfer limitations dominate. Analyte molecules may not have sufficient time to fully equilibrate between the mobile and stationary phases, causing peak broadening and a decrease in resolution.[6] Increasing the flow rate will also shorten the analysis time, but may compromise the separation of closely eluting peaks.[6]
Q3: Why does my system backpressure increase when I increase the flow rate?
A3: System backpressure is directly proportional to the flow rate, as described by Darcy's Law for fluid dynamics in a packed bed.[7] When you increase the flow rate, you are forcing the mobile phase through the packed column bed more quickly, which increases the resistance to flow and, consequently, the backpressure.[7][8] This relationship is also influenced by the mobile phase viscosity, column length, and particle size (pressure is inversely proportional to the square of the particle diameter).[7]
Q4: If I want a faster analysis, can I just double the flow rate?
A4: While doubling the flow rate will roughly halve the analysis time, it is not always a straightforward solution.[9] You must consider the following trade-offs:
-
Resolution: As discussed in Q2, increasing the flow rate can lead to wider peaks and decreased resolution, potentially causing co-elution with impurities or other components.[6]
-
Backpressure: Doubling the flow rate will approximately double the backpressure.[7] You must ensure this does not exceed the maximum pressure limits of your HPLC system or column.
-
Sensitivity: For concentration-sensitive detectors like UV-Vis, higher flow rates can sometimes decrease the peak height (though the area may change less), potentially impacting sensitivity.[10][11]
Troubleshooting Guide: Flow Rate-Related Issues
This guide provides a systematic approach to diagnosing and resolving common chromatographic problems where flow rate is a potential root cause.
Issue 1: Poor Peak Resolution or Broad Peaks
Symptoms: Your peak for this compound is broad, or it is not fully separated from a nearby impurity.
Causality: The flow rate may be significantly different from the optimal linear velocity for your column, leading to reduced efficiency as predicted by the Van Deemter curve. A flow rate that is too high is a common cause of reduced resolution in an attempt to shorten run times.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Diagnostic Steps & Solutions:
-
Establish a Baseline: Confirm your current flow rate, column dimensions, and particle size.
-
Systematic Adjustment: Reduce the flow rate by 20-30% (e.g., from 1.2 mL/min to 1.0 mL/min, then to 0.8 mL/min). After each change, allow the system to equilibrate and inject your sample.
-
Evaluate Resolution: Calculate the resolution (Rs) between the this compound peak and the adjacent peak. An Rs value ≥ 1.5 indicates baseline separation.
-
Find the Optimum: If resolution improves, you are moving towards the optimal flow rate. If it worsens, the original flow rate may have been too low. The goal is to find the flow rate that provides adequate resolution in the shortest acceptable time.[6]
Issue 2: High System Backpressure
Symptoms: The HPLC system displays a pressure reading that is approaching or exceeding the instrument's or column's maximum limit.
Causality: The primary cause is often a flow rate that is too high for the current conditions (column particle size, mobile phase viscosity, and temperature).[7][8] However, it can also indicate a blockage in the system.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing high backpressure.
Diagnostic Steps & Solutions:
-
Isolate the Source: First, determine if the high pressure is from the column or the HPLC system. Disconnect the column and replace it with a union. If the pressure remains high when the pump is running, the blockage is in the system (e.g., a clogged in-line filter or tubing).[12]
-
Column-Related Pressure: If the pressure is normal without the column, the issue lies with the column itself. This could be due to particulate buildup on the inlet frit or precipitation of the sample/buffer.
-
Solution:
-
Reduce Flow Rate: The most immediate solution is to lower the flow rate to an acceptable pressure range.
-
Column Flushing: Try back-flushing the column (if permitted by the manufacturer) with a strong solvent to dislodge particulates.[13]
-
Increase Temperature: Slightly increasing the column temperature (e.g., from 25°C to 35°C) will decrease mobile phase viscosity and lower backpressure.[7]
-
Issue 3: Peak Tailing
Symptoms: The peak for this compound is asymmetrical with a trailing edge.
Causality: Peak tailing is most often caused by secondary chemical interactions, particularly between basic analytes and acidic silanol groups on the silica stationary phase.[14][15] While not a direct result of flow rate, a very high flow rate can reduce mass transfer efficiency, which may slightly worsen the appearance of a tailing peak.
Diagnostic Steps & Solutions:
-
Optimize Flow Rate First: Ensure you are operating at an optimal flow rate where peak broadening is minimal (see Issue 1).
-
Address the Root Cause: If tailing persists, the primary solution lies in adjusting the mobile phase chemistry:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to between 2.5 and 3.5. This suppresses the ionization of silanol groups, minimizing the unwanted secondary interactions.[16]
-
Use a Different Column: Employing a column with high-purity silica and robust end-capping will reduce the number of accessible silanol groups, leading to better peak shapes for polar compounds like this compound.[14]
-
Experimental Protocol: Systematic Flow Rate Optimization
This protocol provides a step-by-step methodology for determining the optimal flow rate for the analysis of this compound.
Objective: To identify the flow rate that provides the best balance of resolution, analysis time, and backpressure.
Materials:
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Standard solution of this compound (approx. 20 µg/mL)
-
Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v)
Procedure:
-
System Preparation:
-
Set up the HPLC system with the chosen column and mobile phase.
-
Set the column oven temperature to a constant value (e.g., 30°C).
-
Set the UV detector to the appropriate wavelength for this compound (determine via UV scan, typically around 240-254 nm).
-
-
Initial Equilibration:
-
Begin by setting the flow rate to a standard value, such as 1.0 mL/min.
-
Equilibrate the column for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Flow Rate Study:
-
Inject the standard solution and record the chromatogram at the initial flow rate (1.0 mL/min).
-
Decrease the flow rate to 0.8 mL/min. Allow the system to re-equilibrate for 5-10 minutes.
-
Inject the standard solution and record the chromatogram.
-
Repeat this process for a range of flow rates, for example: 1.2 mL/min, 1.4 mL/min, and 0.6 mL/min.
-
-
Data Analysis:
-
For each flow rate, record the following parameters:
-
Retention Time (tR) of this compound
-
Peak Width (W) at baseline
-
Resolution (Rs) between the analyte and any adjacent peaks
-
System Backpressure (psi or bar)
-
Theoretical Plates (N)
-
-
Compile the data into a summary table.
-
Data Summary and Interpretation:
| Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Backpressure (psi) | Theoretical Plates (N) | Analysis Goal |
| 0.6 | ~10.5 | 2.1 | ~900 | ~8500 | High Resolution, Long Run Time |
| 0.8 | ~7.9 | 2.0 | ~1200 | ~9200 | Optimal Efficiency |
| 1.0 | ~6.3 | 1.8 | ~1500 | ~9000 | Balanced Performance |
| 1.2 | ~5.3 | 1.6 | ~1800 | ~8300 | Fast, Compromised Resolution |
| 1.4 | ~4.5 | 1.4 | ~2100 | ~7500 | Very Fast, Poor Resolution |
Note: The values in this table are illustrative and will vary depending on the specific column, system, and mobile phase used.
References
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]
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Miran, H., et al. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 224462, this compound. Retrieved from [Link]
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Al-Tannak, N. F., & Al-Karas, F. S. (n.d.). The influence of flow rates on the backpressure of the instrument. ResearchGate. Retrieved from [Link]
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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Reddit. (2024, March 29). What's the lowest flow rate I can work with in HPLC?. r/chemistry. Retrieved from [Link]
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Wu, J. T., & Zeng, H. (n.d.). Effects of flow rate on high-throughput quantitative analysis of protein-precipitated plasma using liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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Szepesy, L., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
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Majors, R. E. (n.d.). Column Pressure Considerations in Analytical HPLC. LCGC International. Retrieved from [Link]
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ChemBK. (n.d.). 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. Retrieved from [Link]
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Crawford Scientific. (n.d.). HPLC Flow Rate and Sensitivity. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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Axion Labs. (n.d.). HPLC Flow Rates: Everything You Need to Know. Retrieved from [Link]
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ResearchGate. (2025, August 6). Optimising mobile phase composition, its flow-rate and column temperature in HPLC using taboo search. Retrieved from [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
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ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. Retrieved from [Link]
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International Journal of Pharmacy. (2012). development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. Retrieved from [Link]
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Chemical Methodologies. (2025, February 16). Stability Indicating RP-HPLC Method Development and Validation for Selexipag. Retrieved from [Link]
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Technical Support Center: Reducing Baseline Noise in 4-Bromo-2-hydroxybenzamide GC Analysis
Welcome to the comprehensive technical support guide for the gas chromatography (GC) analysis of 4-Bromo-2-hydroxybenzamide. Designed for researchers, scientists, and drug development professionals, this resource provides in-depth troubleshooting guides and FAQs to address common challenges, with a primary focus on mitigating baseline noise to ensure analytical accuracy and reliability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the GC analysis of this compound.
Q1: What are the primary causes of high baseline noise when analyzing this compound?
A: High baseline noise is a frequent issue stemming from the compound's chemical nature and its interaction with the GC system. This compound has both a phenolic hydroxyl (-OH) and an amide (-CONH2) group. These polar, active functional groups can lead to:
-
Thermal Degradation: The compound can be thermally labile, meaning it may decompose at the high temperatures used in the GC injector, leading to a noisy or rising baseline as degradation products continuously elute.[1]
-
Column Bleed: This occurs when the column's stationary phase degrades and elutes, often accelerated by high temperatures or oxygen in the carrier gas.[2][3][4] This is visible as a rising baseline during a temperature program.[5]
-
System Contamination: Residues from previous samples, septum particles, or impurities in the carrier gas can all contribute to a noisy and unstable baseline.[6][7]
Q2: Is derivatization necessary for analyzing this compound?
A: Yes, derivatization is highly recommended . Derivatization is a chemical process that converts polar compounds into more volatile and thermally stable derivatives.[8][9] For this compound, silylation (e.g., using BSTFA) is a common technique that replaces the active hydrogens on the -OH and -NH groups with a non-polar trimethylsilyl (TMS) group.[8] This process significantly improves peak shape, reduces tailing, and enhances thermal stability, leading to a much cleaner, quieter baseline.[8]
Q3: How critical is carrier gas purity for this analysis?
A: Extremely critical. Impurities like oxygen and moisture in the carrier gas (typically Helium or Hydrogen) are major contributors to baseline noise. Oxygen, in particular, is known to accelerate the degradation of the column's stationary phase, which increases column bleed.[2][4] Moisture can also lead to baseline instability. It is essential to use high-purity gas (99.999% or greater) and to have functioning in-line purifiers to trap these contaminants.[10]
Q4: What is the impact of injector temperature on baseline noise?
A: The injector temperature is a delicate balance. It must be high enough to ensure the complete and rapid vaporization of the analyte for sharp peaks.[11][12] However, if the temperature is too high, it can cause the thermally sensitive this compound to degrade, creating multiple degradation products that contribute to a noisy baseline.[1] An optimal temperature, often starting around 250°C, should be determined experimentally to maximize analyte response while minimizing degradation.[11][13]
Part 2: In-Depth Troubleshooting Guide
This section offers a systematic, cause-and-effect approach to diagnosing and resolving baseline noise.
Logical Troubleshooting Workflow
Follow this workflow to systematically isolate the source of the baseline noise, starting with the most common and easily resolved issues.
Caption: A systematic workflow for troubleshooting baseline noise in GC analysis.
Issue 1: Contamination from the Injection Port
The GC inlet is a common source of contamination that leads to baseline noise and ghost peaks.[14] This often arises from septum degradation or the accumulation of non-volatile sample residue in the liner.
Causality: The high temperature of the injector can cause low molecular weight materials to bleed from the septum.[15] Over time, non-volatile residues from sample injections can coat the inlet liner.[16] These contaminants can then slowly bleed into the column or interact with subsequent analytes, causing a noisy or wandering baseline.[17]
Troubleshooting Protocol:
-
Run a No-Injection Blank: Start your analysis method without injecting anything. If you still observe the unwanted peaks or noise, it confirms the contamination originates from within the GC system (e.g., inlet or carrier gas) rather than your sample or syringe.[18]
-
Replace Inlet Consumables:
-
Septum: Replace the injector septum. Overtightening can cause coring, where small particles of the septum fall into the liner.[19] Use high-quality, low-bleed septa.
-
Liner and O-ring: Cool the injector, turn off the gas, and carefully replace the glass liner and its O-ring. Inspect the old liner for any visible residue. For an active compound like this compound, a deactivated liner is crucial to prevent analyte adsorption.[19]
-
-
Clean the Injector Port: If visible residues are present on the metal surfaces of the inlet, they should be cleaned according to the manufacturer's instructions.
-
Perform an Injector Bakeout: After replacing consumables, heat the injector to 20-30°C above your normal operating temperature for 30-60 minutes to drive off any volatile contaminants. Ensure there is carrier gas flow during this process.
Issue 2: Excessive Column Bleed
Column bleed is the natural elution of the stationary phase, which increases with temperature.[10] Excessive bleed, however, indicates a problem.
Causality: The primary causes of high column bleed are oxygen in the carrier gas, which chemically attacks the stationary phase, and operating the column above its maximum temperature limit.[2][4] Aggressive samples or residues can also damage the stationary phase.[4]
Troubleshooting Protocol:
-
Perform a Column Bleed Test: Disconnect the column from the detector and run your temperature program. If the baseline noise disappears, the source is the column or upstream components.
-
Condition the Column: A new column, or one that has been sitting idle, must be conditioned. This involves heating the column (while disconnected from the detector) according to the manufacturer's directions to remove impurities.[3][17] A proper purge with carrier gas at room temperature before heating is crucial to remove oxygen.[17]
-
Trim the Column: Contamination often accumulates at the front of the column. Trimming 15-50 cm from the inlet end can remove these active sites and restore performance.[7][20]
Data Summary: Recommended GC Starting Parameters
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | A common starting point that balances vaporization efficiency with minimizing thermal degradation.[11] |
| Liner Type | Deactivated, Splitless | Minimizes active sites that can cause peak tailing and analyte loss. |
| Carrier Gas | Helium or Hydrogen (≥99.999%) | High purity is essential to prevent column degradation and baseline noise.[2] |
| Column Phase | Mid-polarity (e.g., 5% Phenyl-methylpolysiloxane) | A robust, general-purpose phase suitable for a wide range of compounds. |
| Oven Program | Start: 100°C, Ramp: 15°C/min, Final: 280°C | An initial low temperature aids in peak focusing, while the ramp elutes the analyte efficiently. |
| Detector | FID or MS | Both are suitable; MS provides mass spectral data for confirmation. |
Issue 3: Analyte Instability and Adsorption (Solved by Derivatization)
The polar nature of this compound is a root cause of many chromatographic problems. Derivatization is a powerful technique to overcome this.[8][21]
Causality: The silylation reaction uses a reagent like BSTFA to replace the active, acidic hydrogens on the phenol and amide groups with a non-polar trimethylsilyl (TMS) group.[8] The resulting TMS-derivative is significantly more volatile and thermally stable, and it does not interact with active sites in the liner or column.[8] This leads to sharper peaks and a dramatic reduction in baseline noise.
Derivatization Workflow Diagram:
Caption: The chemical workflow for silylation of this compound before GC analysis.
Experimental Protocol: Silylation with BSTFA
-
Sample Preparation: Place approximately 1 mg of your sample or dried extract into a 2 mL autosampler vial.
-
Reagent Addition: Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (trimethylchlorosilane) as a catalyst.[21]
-
Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.[22] The reaction time and temperature may need optimization.
-
Analysis: After cooling the vial to room temperature, inject 1 µL of the derivatized sample into the GC.
Expected Outcome: This procedure should yield a single, sharp, and symmetrical peak for the derivatized analyte with a significantly improved signal-to-noise ratio and a stable baseline.
References
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- LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
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- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances.
- Phenomenex. (2025, April 1).
- Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
- SciSpace. (2012, March 21).
- Restek Resource Hub. (2018, January 2). GC Troubleshooting—High GC Column Bleed.
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- (2021, March 26). Achieving Low Levels of GC Column Bleed.
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- Sigma-Aldrich. (n.d.).
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- NIH. (2024, July 18). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
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- (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
- Element Lab Solutions. (n.d.). GC Inlet Maintenance.
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- (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems.
- Agilent. (2016, April 5). Agilent GC Troubleshooting and Maintenance: Liner, Septum, and O-Ring Replacement. YouTube.
- Agilent. (n.d.).
- Phenomenex. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection. YouTube.
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
- BenchChem. (n.d.). Application Note: Derivatization of 3-(2-Aminopropyl)phenol for GC-MS Analysis.
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Managing exothermic reactions in 4-Bromo-2-hydroxybenzaldehyde synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions
Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-hydroxybenzaldehyde. This guide, designed for experienced researchers, provides in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions, with a special focus on the critical management of exothermic reactions inherent in this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure both the safety and success of your experiments.
Introduction: The Challenge of Exothermic Control
The synthesis of 4-Bromo-2-hydroxybenzaldehyde, a key intermediate in pharmaceuticals and OLED materials, presents a significant challenge: the control of highly exothermic reactions.[1][2] Whether employing direct bromination of 2-hydroxybenzaldehyde or alternative routes like the Reimer-Tiemann or Duff reactions, the potential for a rapid, uncontrolled release of heat is a primary safety and product purity concern.[3][4][5] A runaway reaction can lead to decreased yield, the formation of unwanted side products, and, most importantly, a hazardous laboratory situation. This guide is structured to provide you with the knowledge and tools to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 2-hydroxybenzaldehyde so exothermic?
A1: The bromination of 2-hydroxybenzaldehyde is a classic electrophilic aromatic substitution reaction. The hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene ring are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack by bromine.[6] This high reactivity leads to a rapid reaction rate and a significant release of heat (exotherm). The reaction's exothermicity can be further intensified by the reaction conditions, such as the concentration of reactants and the solvent used.
Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?
A2: The primary risks include:
-
Runaway Reaction: An uncontrolled increase in temperature can lead to a rapid, self-accelerating reaction rate, potentially exceeding the cooling capacity of the apparatus and causing a dangerous pressure buildup.
-
Decreased Yield and Purity: Excessive heat can promote the formation of polybrominated byproducts (e.g., dibromo- or tribromo- substituted benzaldehydes) and other impurities, complicating purification and reducing the yield of the desired 4-bromo-2-hydroxybenzaldehyde.[7]
-
Safety Hazards: Beyond the risk of explosion from pressure buildup, a runaway reaction can release toxic bromine and hydrogen bromide (HBr) vapors.[8][9][10] Direct contact with bromine can cause severe skin burns and respiratory damage.[11][12]
Q3: What are the most effective methods for controlling the temperature during the bromination step?
A3: The most effective methods involve a combination of strategies:
-
Slow, Controlled Addition of Bromine: Adding the bromine solution dropwise over an extended period allows the heat generated to be dissipated effectively.[13][14]
-
External Cooling: Utilizing an ice-water or ice-salt bath to maintain a low reaction temperature (typically 0-5 °C) is crucial.[15]
-
Dilution: Conducting the reaction in a suitable solvent helps to absorb and dissipate the heat generated.
-
Vigorous Stirring: Ensures even heat distribution throughout the reaction mixture, preventing localized hot spots.
Q4: I observe the formation of multiple products by TLC analysis. What is the likely cause and how can I improve the regioselectivity?
A4: The formation of multiple products, particularly isomeric byproducts, is a common issue.[7] The hydroxyl group's strong ortho- and para-directing effect can lead to bromination at different positions on the ring.[6] To improve regioselectivity for the desired 4-bromo isomer:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents may be beneficial.
-
Catalyst: In some cases, the use of a mild Lewis acid catalyst can improve the selectivity of the bromination.[7]
Q5: My reaction quench with sodium thiosulfate is also highly exothermic. How can I manage this?
A5: The quenching of excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite is itself an exothermic process.[15][16][17] To manage this:
-
Cool the Reaction Mixture: Before quenching, ensure the reaction mixture is cooled to 0-5 °C in an ice bath.[15]
-
Slow Addition of Quenching Agent: Add the quenching solution slowly and portion-wise with vigorous stirring.[15]
-
Use a Dilute Quenching Solution: Employing a more dilute solution of the quenching agent (e.g., 5-10% w/v) can help to moderate the exotherm.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Bromine addition is too fast. 2. Inadequate cooling. 3. High concentration of reactants. | 1. Immediately stop the addition of bromine. 2. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. 3. Add pre-chilled solvent to dilute the reaction mixture. |
| Low Yield of 4-Bromo-2-hydroxybenzaldehyde | 1. Incomplete reaction. 2. Formation of polybrominated byproducts due to excess bromine or high temperature. 3. Loss of product during workup. | 1. Monitor the reaction by TLC to ensure completion. 2. Use a stoichiometric amount of bromine and maintain strict temperature control. 3. Optimize the extraction and purification steps. |
| Persistent Red-Brown Color After Quenching | 1. Insufficient quenching agent. 2. Poor mixing of the biphasic mixture. | 1. Add more quenching solution until the color disappears.[16] 2. Ensure vigorous stirring during the quench to facilitate contact between the aqueous and organic layers. |
| Formation of a Fine Yellow Precipitate During Quench | Disproportionation of sodium thiosulfate in acidic conditions to form elemental sulfur.[15] | 1. Adjust the pH of the reaction mixture to neutral or slightly basic before or during the quench. 2. If sulfur has already formed, it can often be removed by filtration through celite.[15] |
Experimental Protocols
Protocol 1: Controlled Bromination of 2-Hydroxybenzaldehyde
This protocol emphasizes the critical steps for managing the exothermic reaction during the direct bromination of 2-hydroxybenzaldehyde.
Materials:
-
2-Hydroxybenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Sodium Thiosulfate Solution (10% w/v)
-
Ice
-
Salt
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxybenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.
-
Bromine Addition: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[13]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add the 10% sodium thiosulfate solution dropwise to the cooled reaction mixture to quench any unreacted bromine.[15][16] The red-brown color of bromine should disappear.[16]
-
Workup: Proceed with the standard aqueous workup, extraction with a suitable organic solvent, and purification of the crude product.
Alternative Synthesis Routes
While direct bromination is common, other methods can be employed, each with its own exothermic considerations:
-
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[3][5][18] While the primary exotherm is associated with the reaction of chloroform with the base to form dichlorocarbene, careful temperature control is still necessary.[5][18] The reaction can be highly exothermic once initiated.[5]
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent for phenols.[4][19][20][21][22] The reaction mechanism involves the formation of an iminium ion electrophile.[4][19] While generally considered milder than the Reimer-Tiemann reaction, it still requires heating, and the potential for an exotherm should be monitored.[20]
Visualizations
Diagram 1: Workflow for Controlled Bromination
Caption: Controlled bromination workflow.
Diagram 2: Decision Tree for Troubleshooting Exotherms
Caption: Troubleshooting exothermic events.
References
-
Technical Support Center: Handling and Quenching Reactions with Brominated Compounds - Benchchem. 15
-
Bromine handling and safety | DOCX - Slideshare. 8
-
An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde - Benchchem. 3
-
Technical Support Center: Quenching and Removal of Excess Bromine - Benchchem. 16
-
Safety Data Sheet: Bromine - Carl ROTH.
-
SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). 10
-
Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. 11
-
Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
-
Duff reaction - chemeurope.com.
-
Duff reaction - Wikipedia.
-
Duff reaction - Grokipedia.
-
Duff Reaction - SynArchive.
-
Duff Reaction Mechanism | Organic Chemistry - YouTube.
-
An In-depth Technical Guide to the Key Reactions of 4-Bromo-2-hydroxybenzaldehyde - Benchchem. 23
-
Reimer-Tiemann Reaction - Online Organic Chemistry Tutor.
-
Organic Syntheses Procedure.
-
Reimer Tiemann Reaction Mechanism - BYJU'S.
-
Reimer–Tiemann reaction - Wikipedia.
-
Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde - Benchchem. 7
-
Application Notes and Protocols for the Bromination of m-Hydroxybenzaldehyde - Benchchem. 6
-
ortho-Formylation of phenols - Organic Syntheses Procedure.
-
How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester.
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen.
-
CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents.
-
Safest way to conduct a reaction with bromine under reflux conditions - ECHEMI.
-
Method for circularly preparing 3-bromine-4-hydroxybenzaldehyde - Eureka | Patsnap.
-
Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis.
-
4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent - MedchemExpress.com.
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives - International Journal of Computational Engineering Research.
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Validation & Comparative
A Comparative Guide to 4-Bromo-2-hydroxybenzamide and Its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-Bromo-2-hydroxybenzamide and its structurally related analogs. The benzamide scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced effects of structural modifications is paramount for the rational design of novel therapeutic agents.[1][2] We will delve into the synthesis, physicochemical properties, and diverse biological activities of these compounds, supported by experimental data and detailed protocols.
Introduction to the this compound Scaffold
This compound is a substituted benzamide featuring a bromine atom at the para position and a hydroxyl group at the ortho position relative to the carboxamide group. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the bromine atom, a halogen, can participate in halogen bonding and increase the lipophilicity of the molecule, potentially enhancing membrane permeability. Derivatives of this and similar scaffolds, such as 4-hydroxybenzamide, have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5][6]
Synthetic Accessibility
The synthesis of this compound typically begins with the ortho-formylation of 4-bromophenol to yield 4-Bromo-2-hydroxybenzaldehyde, a key intermediate.[7][8] This aldehyde can then be oxidized to the corresponding carboxylic acid, which is subsequently amidated to yield the final product. Alternatively, direct amidation of the corresponding ester can be employed. The accessibility of various starting materials allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Below is a generalized synthetic workflow for the preparation of this compound and its N-substituted analogs.
Caption: General synthetic routes to this compound and its analogs.
Comparative Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties for this compound and selected analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₆BrNO₂ | 216.03 | Not specified | |
| 4-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 50-54[8][9] | |
| 4-Bromo-N-hydroxybenzamide | C₇H₆BrNO₂ | 216.03 | 185-186[10] | |
| N-(4-bromophenyl)benzamide | C₁₃H₁₀BrNO | 276.13 | 190-192[11] | |
| 4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide | C₁₀H₁₂BrNO₂ | 258.11 | Not specified |
Comparative Biological Activities
The true value of synthesizing analogs lies in the potential for enhanced biological activity and selectivity. This section compares the performance of this compound and its analogs across several key therapeutic areas.
Anticancer Activity
Benzamide derivatives have shown significant promise as anticancer agents, often acting through mechanisms like PARP inhibition, induction of apoptosis, and cell cycle arrest.[1][3][12][13] The presence of different substituents can drastically alter the potency and cancer cell line specificity.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Assay Type | Reference |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [12] |
| HeLa | Cervical | 9.3 | MTT | [12] | |
| MCF-7 | Breast | 8.9 | MTT | [12] | |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [14] |
| NCI-H23 | Lung | 13.97 | MTT | [14] | |
| MDAMB-231 | Breast | 11.35 | MTT | [14] | |
| MCF-7 | Breast | 11.58 | MTT | [14] | |
| A-549 | Lung | 15.77 | MTT | [14] | |
| 4-Methylbenzamide Derivative 7 | K562 | Leukemia | 2.27 | Not specified | [2] |
| HL-60 | Leukemia | 1.42 | Not specified | [2] | |
| Hela | Cervical | 11.52 | Not specified | [2] | |
| HepG2 | Liver | 8.84 | Not specified | [2] | |
| A-549 | Lung | 12.35 | Not specified | [2] | |
| BJ-13 (Benzamide Derivative) | Gastric Cancer Cells | Gastric | Potent | Not specified | [1][13] |
Mechanistic Insights: Mechanistic studies on active benzamide analogs, such as BJ-13, have revealed that they can induce apoptosis in cancer cells by promoting the accumulation of intracellular reactive oxygen species (ROS).[1][13] This leads to a collapse of the mitochondrial membrane potential and the activation of caspase-dependent pathways.[1][13]
Caption: ROS-mediated apoptosis induced by benzamide analogs.[13]
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority.[15] Salicylanilides, which are structurally related to 2-hydroxybenzamides, have been investigated for their antibacterial and antifungal properties.[16] The lipophilicity imparted by the bromine atom may enhance the ability of these compounds to penetrate microbial cell membranes.
| Compound/Analog | Microorganism | Gram Stain | MIC (µg/mL) | Method | Reference |
| N-Benzamide Derivative 5a | B. subtilis | Positive | 6.25 | Serial Dilution | [11] |
| E. coli | Negative | 3.12 | Serial Dilution | [11] | |
| N-Benzamide Derivative 6b | E. coli | Negative | 3.12 | Serial Dilution | [11] |
| N-Benzamide Derivative 6c | B. subtilis | Positive | 6.25 | Serial Dilution | [11] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | Positive | 2500-5000 | Broth Microdilution | [16] |
Enzyme Inhibition
The specific arrangement of functional groups in this compound and its analogs makes them attractive candidates for enzyme inhibitors. By targeting enzymes involved in disease pathogenesis, these compounds can exert potent therapeutic effects.
| Compound/Analog Class | Target Enzyme | Therapeutic Area | Potency (IC₅₀) | Reference |
| Sulfamoyl Benzamide Analogs | h-NTPDases | Thrombosis, Cancer | Sub-micromolar | [17][18] |
| 4-Hydroxybenzamide Derivatives | Histone Deacetylase (HDAC) | Cancer | Not specified | [4] |
| 4-Hydroxybenzaldehyde Derivatives | Mushroom Tyrosinase | Hyperpigmentation | Potent | [4] |
| 2-(3-(4-bromobenzoyl)...acetamides | α-Glucosidase | Diabetes | 18.25 - 35.14 µM | [19] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key in vitro assays.
Workflow for In Vitro Biological Screening
The initial screening of a compound library is a critical step in drug discovery. The following workflow outlines a typical process for evaluating the biological activity of novel benzamide analogs.
Caption: General workflow for in vitro screening of novel compounds.[1][20]
Cell Viability and Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.[12]
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).[12]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[12]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][20]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, this involves suspending colonies from a fresh agar plate in sterile broth and adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]
-
Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.[20]
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[20]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).[20]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals a versatile scaffold with significant potential across multiple therapeutic domains. The strategic modification of the core structure—by altering substituents on the phenyl ring or the amide nitrogen—profoundly influences biological activity. Analogs have demonstrated potent anticancer, antimicrobial, and enzyme-inhibiting properties in vitro.
Future research should focus on:
-
Systematic SAR Studies: Expanding the analog library to further probe the structure-activity relationships and optimize for potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds.
-
In Vivo Efficacy and Safety: Advancing the most promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The insights provided in this guide serve as a foundation for the rational design and development of next-generation therapeutics based on the this compound scaffold.
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A Comparative Guide to the Cytotoxicity of Halogenated Benzamides: An In-Depth Technical Analysis for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a well-established method for modulating the pharmacological properties of drug candidates. Among the diverse chemical classes being explored for novel anticancer therapeutics, halogenated benzamides have emerged as a particularly promising group, demonstrating significant cytotoxic effects across a range of cancer cell lines. Their structural versatility allows for fine-tuning of their biological activity, making them a compelling subject of investigation for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the cytotoxic performance of various halogenated benzamides. We will delve into supporting experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for the key assays used in their evaluation. Our focus is on synthesizing technical accuracy with field-proven insights to empower your research and development endeavors.
The Impact of Halogenation on Benzamide Cytotoxicity: A Structure-Activity Relationship Perspective
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzamide scaffold can profoundly influence a compound's cytotoxic potential. This is attributable to the modulation of several key physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. An understanding of these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.
Generally, increasing the lipophilicity of a compound can enhance its ability to cross cell membranes, leading to higher intracellular concentrations and greater cytotoxicity. The halogenation of benzamides often follows this trend, with cytotoxic potency correlating with the lipophilicity of the halogen substituent (I > Br > Cl > F). However, the electronic effects of halogens also play a critical role. The strong electron-withdrawing nature of halogens can influence the acidity of protons on the amide or hydroxyl groups, which can be crucial for target binding and biological activity.
For instance, in the case of salicylanilides, a subclass of benzamides, the presence of electron-withdrawing groups on the aniline ring is associated with increased cytotoxic activity.[1] This is exemplified by the well-studied anthelmintic drug, niclosamide, a chlorinated salicylanilide that has been repurposed as a potent anticancer agent.
Comparative Cytotoxicity Data of Halogenated Benzamides
To provide a clear and quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated benzamides against a panel of human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.
| Compound/Analog | Halogenation | Cancer Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| Niclosamide | 5-chloro, 2'-chloro, 4'-nitro | A549 | Lung Carcinoma | ~2.7 (48h), ~2.3 (72h) | |
| Niclosamide | 5-chloro, 2'-chloro, 4'-nitro | CL1-5 | Lung Adenocarcinoma | ~2.2 (48h), ~1.7 (72h) | |
| NCDDNB | 3-chloro | PC-3 | Prostate Cancer | 2.5 | [2][3] |
| NCDDNB | 3-chloro | CWR-22 | Prostate Cancer | 2.5 | [2][3] |
| NCDDNB | 3-chloro | DU-145 | Prostate Cancer | 6.5 | [2][3] |
| Fluorinated Schiff Base (Compound 6) | Pentafluoro | A549 | Lung Carcinoma | 0.64 | [4] |
| 4-Chlorobenzamide | 4-chloro | Not specified | Not specified | Not specified | [5] |
| Moclobemide | 4-chloro | Not specified | MAO-A Target | ~200 nM | [6] |
| Raclopride | 3,5-dichloro | Not specified | D2 Receptor Target | 1.8 nM (Ki) | [6] |
Note: IC50 values can vary depending on the assay conditions, cell line, and incubation time. Direct comparison between different studies should be made with caution.
Mechanisms of Action: Unraveling the Cytotoxic Effects
The cytotoxic effects of halogenated benzamides are often mediated through a multi-pronged attack on cancer cell biology. Two of the most prominent mechanisms are the uncoupling of mitochondrial oxidative phosphorylation and the induction of apoptosis.
Mitochondrial Uncoupling: A Primary Mechanism of Action
Many halogenated salicylanilides, including niclosamide, function as protonophores, disrupting the proton gradient across the inner mitochondrial membrane.[7][8] This process, known as mitochondrial uncoupling, decouples the electron transport chain from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in oxygen consumption. The resulting energy crisis can trigger downstream events leading to cell death.
The uncoupling activity is critically dependent on the presence of a phenolic hydroxyl group and the overall lipophilicity of the molecule, which is enhanced by halogenation.
Caption: Mitochondrial uncoupling by halogenated benzamides.
Induction of Apoptosis: Orchestrating Programmed Cell Death
Beyond their effects on cellular bioenergetics, many halogenated benzamides are potent inducers of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The accumulation of cellular stress, such as that caused by mitochondrial dysfunction, can trigger the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the activation of a cascade of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway induced by halogenated benzamides.
Furthermore, some halogenated benzamides have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the Wnt/β-catenin, STAT3, and NF-κB pathways.[1][9][10] By inhibiting these pro-survival signals, these compounds can further sensitize cancer cells to apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, it is imperative to employ robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzamides in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
ATPlite™ Luminescence Assay
The ATPlite™ assay is a luminescence-based assay that measures the amount of ATP present in a cell population, which is a direct indicator of cell viability.
Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The intensity of the emitted light is directly proportional to the ATP concentration.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). Use an opaque-walled 96-well plate to prevent well-to-well crosstalk of the luminescent signal.
-
Reagent Equilibration: Allow the ATPlite™ reagents (cell lysis solution and substrate solution) to equilibrate to room temperature before use.
-
Cell Lysis: Add 50 µL of the mammalian cell lysis solution to each well. Shake the plate for 5 minutes on an orbital shaker at a low speed to induce cell lysis and stabilize the ATP.
-
Substrate Addition: Add 50 µL of the reconstituted substrate solution (containing luciferase and luciferin) to each well.
-
Signal Development: Shake the plate for 5 minutes on an orbital shaker at a low speed.
-
Luminescence Measurement: Dark-adapt the plate for 10 minutes to reduce background phosphorescence and then measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Conclusion and Future Directions
Halogenated benzamides represent a versatile and potent class of cytotoxic agents with significant potential for the development of novel anticancer therapies. As this guide has demonstrated, the type and position of halogen substitution on the benzamide scaffold have a profound impact on their cytotoxic activity, largely through the modulation of lipophilicity and electronic properties. The primary mechanisms of action, including mitochondrial uncoupling and the induction of apoptosis, offer multiple avenues for therapeutic intervention.
Future research in this area should focus on the systematic synthesis and evaluation of a broader range of halogenated benzamides to further refine our understanding of their structure-activity relationships. A particular emphasis on comparing the effects of different halogens (F, Cl, Br, I) at various positions on the benzamide core will be crucial for the rational design of next-generation compounds with enhanced potency and selectivity. Moreover, a deeper investigation into the modulation of specific signaling pathways by these compounds will undoubtedly unveil new therapeutic targets and opportunities for combination therapies. The continued exploration of this promising class of molecules holds the key to unlocking new and effective treatments in the fight against cancer.
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A Comparative Guide to the Biological Activity of 4-Bromo-2-hydroxybenzamide and Other Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, halogenated phenols represent a privileged scaffold, consistently demonstrating a wide array of biological activities. The introduction of halogens to a phenolic backbone can profoundly influence the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby modulating its interaction with biological targets. This guide offers a comparative analysis of the biological activities of 4-Bromo-2-hydroxybenzamide and its structurally related halogenated phenol analogs.
While extensive experimental data specifically for this compound is not abundant in publicly accessible literature, this guide will draw upon available data for closely related compounds, particularly halogenated salicylamides and other bromophenols, to provide a comprehensive and insightful comparison. We will delve into their antimicrobial, antifungal, and anticancer properties, supported by experimental data and detailed protocols for key assays.
The Landscape of Halogenated Phenols in Drug Discovery
Halogenation is a powerful tool in drug design, often employed to enhance the therapeutic potential of lead compounds. The unique properties of halogens—their size, electronegativity, and ability to form halogen bonds—can lead to improved binding affinity, increased cell membrane permeability, and altered metabolic pathways. Bromine, in particular, is known to increase lipophilicity, which can enhance the transport of a compound across biological membranes.
The 2-hydroxybenzamide (salicylamide) core is a well-established pharmacophore found in a variety of biologically active compounds. Halogenation of this scaffold has given rise to compounds with potent antimicrobial, antifungal, and anticancer activities.
Comparative Biological Activities
This section will present a comparative overview of the antimicrobial, antifungal, and anticancer activities of this compound and other halogenated phenols. Due to the limited direct data on this compound, we will present data for structurally similar compounds to infer its potential biological profile.
Antimicrobial Activity
Halogenated phenols have long been recognized for their antibacterial properties. The mechanism of action is often attributed to the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with energy production.
Table 1: Comparative Antimicrobial Activity (MIC)
| Compound | Microorganism | MIC | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [1] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62–31.25 µmol/L | [2] |
| Ampicillin (Control) | Staphylococcus aureus | Varies | N/A |
| Ciprofloxacin (Control) | Escherichia coli | Varies | N/A |
Antifungal Activity
The antifungal potential of halogenated phenols, particularly bromophenols, has been a subject of significant research. These compounds can disrupt fungal cell membranes and interfere with key cellular processes.
A study on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives reported their antifungal activity against several fungal species. Notably, N-(2-bromo-phenyl)-2-hydroxy-benzamide itself showed significant inhibition against Saccharomyces cerevisiae with a Minimum Inhibitory Concentration (MIC) of 0.3125 g/L, and against Fusarium oxysporum and Sclerotinia sclerotiorum with an MIC of 0.625 g/L[3].
Table 2: Comparative Antifungal Activity (MIC)
| Compound | Fungal Strain | MIC | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | [3] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | [3] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | 0.625 g/L | [3] |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Various molds | ≥ 0.49 µmol/L | [4] |
| Fluconazole (Control) | Candida albicans | Varies | N/A |
Anticancer Activity
Halogenated salicylanilides have emerged as a promising class of anticancer agents, with niclosamide being a prominent example. Their mechanisms of action are often multi-faceted, involving the uncoupling of oxidative phosphorylation, and inhibition of various signaling pathways crucial for cancer cell proliferation and survival, such as Wnt/β-catenin, mTOR, STAT3, and NF-κB[1][5].
Table 3: Comparative Anticancer Activity (IC50)
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| Salicylamide Derivative (Compound 1b) | MCF-7 (Breast Cancer) | Reduced viability at 50 nM | [6][7] |
| 5-Fluorouracil (Control) | HCT-116 (Colon Cancer) | Varies | N/A |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | Varies | N/A |
Mechanistic Insights
The biological activities of halogenated phenols and salicylamides are underpinned by diverse mechanisms of action. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Antimicrobial and Antifungal Mechanisms
The primary antimicrobial and antifungal mechanisms of halogenated phenols are believed to involve:
-
Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Enzyme Inhibition: Halogenated phenols can inhibit the activity of essential microbial enzymes by binding to their active sites or allosteric sites.
-
Disruption of Energy Metabolism: Some halogenated phenols can uncouple oxidative phosphorylation, disrupting the proton motive force and ATP synthesis.
Anticancer Mechanisms of Salicylanilides
The anticancer activity of salicylanilides is more complex and involves the modulation of multiple signaling pathways critical for cancer cell growth and survival.
Caption: Key anticancer mechanisms of salicylanilides.
As illustrated, salicylanilides can induce apoptosis through mitochondrial uncoupling and inhibit cancer cell proliferation and angiogenesis by downregulating key signaling pathways like Wnt/β-catenin, mTOR, STAT3, and NF-κB[1][5][8].
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the antimicrobial, antifungal, and anticancer activities of chemical compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values[1].
Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (bacteria or fungi) on an appropriate agar medium overnight.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the broth microdilution MIC assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental data on the biological activities of this compound is limited, a comparative analysis of its structural analogs provides strong evidence for its potential as a bioactive molecule. The presence of the brominated phenolic ring within the salicylamide scaffold suggests that this compound is likely to exhibit antimicrobial, antifungal, and anticancer properties. The halogenation is expected to enhance its lipophilicity, potentially leading to improved cellular uptake and biological efficacy.
Further experimental investigation is warranted to fully elucidate the biological profile of this compound and to determine its specific MIC and IC50 values against a range of microbial and cancer cell lines. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such studies and to further explore the therapeutic potential of this and other halogenated phenols. The multifaceted mechanisms of action of related salicylanilides also offer exciting avenues for future research into novel therapeutic strategies.
References
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. 2021. Available from: [Link]
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Salicylanilides and Their Anticancer Properties. Int J Mol Sci. 2020. Available from: [Link]
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Eur J Med Chem. 2012. Available from: [Link]
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Salicylanilides and Their Anticancer Properties. MDPI. 2020. Available from: [Link]
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New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. 2022. Available from: [Link]
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Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules. 2012. Available from: [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. 2023. Available from: [Link]
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Bromophenols in Marine Algae and Their Bioactivities. Mar Drugs. 2011. Available from: [Link]
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Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. 2013. Available from: [Link]
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Salicylanilides and Their Anticancer Properties. PubMed. 2020. Available from: [Link]
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Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. PubMed. 2012. Available from: [Link]
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Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry. 2025. Available from: [Link]
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Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. 2015. Available from: [Link]
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6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. PubMed. 2019. Available from: [Link]
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Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Chemistry. 2022. Available from: [Link]
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Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. PubMed. 2021. Available from: [Link]
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Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. 2016. Available from: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. 2023. Available from: [Link]
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Salicylanilides and Their Anticancer Properties. ResearchGate. 2020. Available from: [Link]
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Synthesis and Biological Evaluation of the Salicylamide and Salicylic Acid Derivatives as Anti-Estrogen Agents. AVESİS. 2021. Available from: [Link]
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Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Bahçeşehir University. 2021. Available from: [Link]
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Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. PubMed. 2009. Available from: [Link]
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Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. PubMed. 2014. Available from: [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. 2021. Available from: [Link]
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Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. 2016. Available from: [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. 2020. Available from: [Link]
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A Comparative Analysis for the Research Scientist: 4-Bromo-2-hydroxybenzamide vs. Niclosamide
This guide provides an in-depth comparative analysis of two structurally related salicylanilide compounds: 4-Bromo-2-hydroxybenzamide and the well-established drug, Niclosamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships behind their biochemical activities, supported by experimental data and established protocols. Our objective is to furnish a scientifically rigorous resource that informs experimental design and fosters new avenues of investigation into this chemical class.
Introduction and Structural Context
This compound and Niclosamide (2′,5-dichloro-4′-nitrosalicylanilide) both belong to the salicylamide family, characterized by a 2-hydroxybenzamide core structure.[1] Niclosamide is an FDA-approved anthelmintic drug that has been used for decades to treat tapeworm infections.[2] More recently, it has garnered significant attention for its potential as a repurposed therapeutic for a range of diseases, including cancer, metabolic disorders, and viral infections.[2][3] Its multifaceted mechanism of action is a subject of intense research.
This compound is a less-studied analogue. While it shares the core salicylamide scaffold, its biological activities and therapeutic potential are not as extensively characterized. It is often encountered as a synthetic intermediate or a related substance in the synthesis of more complex molecules.[4] This guide will dissect the known properties of both compounds to highlight their key differences and similarities, providing a framework for their potential applications and further study.
Physicochemical Properties: A Foundation for Activity
The physicochemical properties of a compound are fundamental determinants of its biological activity, governing aspects like solubility, membrane permeability, and receptor binding.
| Property | This compound | Niclosamide | Reference(s) |
| CAS Number | 6329-74-4 | 50-65-7 | [2][5] |
| Molecular Formula | C₇H₆BrNO₂ | C₁₃H₈Cl₂N₂O₄ | [2][5] |
| Molecular Weight | 216.03 g/mol | 327.12 g/mol | [2][5] |
| Appearance | Solid | Light yellow solid | [2][5] |
| Melting Point | 239 °C | 232.2 ± 0.2 °C | [2][5] |
| Solubility | Data not widely available | Essentially insoluble in water | [2] |
The structural distinction is clear: Niclosamide is an N-substituted salicylamide (a salicylanilide), featuring a substituted aniline ring, whereas this compound is a primary amide. This difference significantly impacts properties like lipophilicity and hydrogen bonding potential, which in turn influence their pharmacokinetic profiles and mechanisms of action.
Dissecting the Mechanisms of Action
A compound's therapeutic utility is defined by its interaction with biological systems. Here, Niclosamide is a well-elucidated, multi-target agent, while the mechanism for this compound is largely inferred from its chemical class.
Niclosamide: A Multi-Pronged Molecular Assault
Niclosamide's efficacy stems from its ability to disrupt cellular energetics and interfere with multiple critical signaling pathways.
-
Primary Mechanism: Mitochondrial Uncoupling: The most established mechanism of action for Niclosamide is the uncoupling of oxidative phosphorylation.[6][7] As a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthase to produce ATP.[7][8] This leads to a rapid depletion of cellular energy and metabolic stress, which is particularly effective against the high metabolic demands of cancer cells and parasites.[6][9]
-
Modulation of Oncogenic Signaling Pathways: Beyond its effects on mitochondria, Niclosamide has been identified as an inhibitor of numerous signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3] These include:
-
Wnt/β-catenin Pathway: Niclosamide promotes the degradation of the Wnt co-receptor LRP6 and inhibits the β-catenin/TCF complex, suppressing downstream gene transcription.[3][10]
-
STAT3 Pathway: It inhibits the phosphorylation and transcriptional activity of STAT3, a key regulator of cell growth and survival.[2][8]
-
mTORC1 Pathway: Inhibition of mTORC1 signaling is associated with a lowering of cytoplasmic pH.[2][3]
-
NF-κB Pathway: Niclosamide can ablate TNF-induced NF-κB activation by targeting upstream kinases.[3][8]
-
Notch Pathway: It has been shown to inhibit Notch signaling in colon cancer cells.[2]
-
Caption: Multifaceted mechanisms of action of Niclosamide.
This compound: An Inferred Mechanism
Direct experimental evidence detailing the specific molecular targets of this compound is limited. However, based on its chemical structure, we can infer its likely mechanism.
-
Potential for COX Inhibition: As a salicylamide, it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] The parent compound, salicylamide, is known to exert its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[11] It is plausible that this compound shares this activity.
-
Hypothesized Mitochondrial Uncoupling: The 2-hydroxyl group on the benzamide ring is a critical feature for the protonophore activity of compounds like Niclosamide.[7] Given that this compound possesses this feature, it is reasonable to hypothesize that it may also function as a mitochondrial uncoupler, albeit likely with different potency compared to Niclosamide. This hypothesis requires direct experimental validation.
Comparative Performance and Biological Activity
A direct, head-to-head comparison in the literature is scarce. This section synthesizes data from various sources to build a comparative performance profile.
Anticancer Efficacy
Niclosamide has demonstrated potent anticancer activity across a wide range of preclinical models, including glioblastoma, breast, prostate, colon, ovarian, and lung cancer.[3] Its efficacy is attributed to its ability to induce cell cycle arrest, inhibit proliferation, and promote apoptosis.[6] For instance, in adrenocortical carcinoma (ACC) cell lines, Niclosamide exhibited IC₅₀ values well below the maximum plasma concentration (Cmax) achievable in mice and humans.[6]
Pharmacokinetics and Bioavailability
A significant hurdle for the systemic application of these compounds is their pharmacokinetic profile.
| Parameter | This compound | Niclosamide | Reference(s) |
| Oral Bioavailability | Not reported | Low (~10%) | [13][14] |
| Cmax (5 mg/kg, oral, rat) | Not reported | 354 ± 152 ng/mL | [2][13] |
| Tmax (5 mg/kg, oral, rat) | Not reported | < 30 minutes | [2][13] |
| Half-life (t½) | Not reported | ~6.0 - 6.7 hours | [2][13] |
| Metabolism | Not reported | Extensive intestinal glucuronidation | [15] |
Niclosamide suffers from very low aqueous solubility and poor oral bioavailability, which has limited its repurposing for systemic diseases like cancer.[2][15] Efforts are underway to improve its bioavailability through novel formulations, such as nanoparticles and salt forms (e.g., niclosamide ethanolamine).[16][17]
This compound's pharmacokinetic properties have not been publicly reported. Given its simpler structure, it may exhibit different absorption and metabolism profiles compared to Niclosamide.
Toxicity and Safety Profile
Niclosamide has a well-established safety profile from its long-standing clinical use as an anthelmintic. It has low oral toxicity in mammals, with an oral LD₅₀ in rats greater than 5000 mg/kg.[2] However, at concentrations required for antiviral or anticancer effects, cytotoxicity can become a concern, with its effective dose sometimes overlapping with its cytotoxic dose.[14]
This compound is classified as an irritant and is harmful if swallowed.[18] Comprehensive toxicological data is not as extensive as for Niclosamide. Any investigation into its therapeutic potential must be accompanied by rigorous cytotoxicity and safety evaluations.
Essential Experimental Protocols for Comparative Evaluation
To directly compare these two compounds and validate the hypothesized mechanisms, a series of well-defined experiments are necessary. The following protocols provide a robust framework for such an investigation.
Protocol 1: Mitochondrial Function Assessment via Seahorse XF Analyzer
Causality: This assay directly measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. A mitochondrial uncoupler will cause a sharp increase in OCR as the mitochondria attempt to compensate for the dissipated proton gradient by oxidizing more fuel.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Niclosamide in Seahorse XF assay medium.
-
Assay Execution: a. Replace the culture medium with the assay medium and incubate the cells in a CO₂-free incubator for 1 hour. b. Load the sensor cartridge with the test compounds, along with standard mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for a full mitochondrial stress test. c. Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. d. The instrument will sequentially inject the compounds and measure OCR and extracellular acidification rate (ECAR).
-
Data Analysis: Analyze the change in basal OCR after the injection of the test compounds. A significant increase in OCR is indicative of mitochondrial uncoupling.
Protocol 2: Cytotoxicity Determination via LDH Release Assay
Causality: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (a hallmark of cytotoxicity).[19]
Methodology:
-
Cell Culture: Seed cells in a 96-well, opaque-walled plate and treat with a range of concentrations of this compound and Niclosamide for 24-72 hours.[20]
-
Controls: Include wells for:
-
No-cell control (medium only for background).
-
Vehicle control (cells treated with solvent).
-
Maximum LDH release control (cells treated with a lysis buffer to achieve 100% cytotoxicity).[20]
-
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment relative to the controls.
Caption: General workflow for the comparative evaluation.
Conclusion and Future Directions
This comparative guide illuminates the significant knowledge gap between Niclosamide and this compound.
-
Niclosamide is a well-characterized, multifunctional drug whose primary limitation for systemic use is its poor pharmacokinetics.[2][15] Its strength lies in its ability to target both cellular metabolism and multiple oncogenic signaling pathways simultaneously.[3][8]
-
This compound is an understudied analogue. While its structural features suggest potential as a mitochondrial uncoupler and/or a COX inhibitor, these activities must be confirmed experimentally. Its simpler structure may lead to a different pharmacokinetic and safety profile, which could be advantageous.
Future research should focus on:
-
Direct Head-to-Head Studies: Performing the protocols outlined above to generate direct comparative data on mitochondrial uncoupling activity, cytotoxicity, and effects on key signaling pathways.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Target Identification: Employing techniques like chemical proteomics to identify the specific molecular targets of this compound to validate its inferred mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to understand how modifications to the salicylamide scaffold affect potency and selectivity, potentially leading to the development of novel therapeutics with improved properties.[21]
By systematically addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound and better understand its place relative to its well-known counterpart, Niclosamide.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
-
Pan, J. X., Ding, K., & Wang, C. Y. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by targeting multiple signal pathways of cancer cells. Chinese Journal of Cancer, 31(4), 178–184. [Link]
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Liao, P., et al. (2016). Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Clinical Cancer Research, 22(12), 3056-3066. [Link]
-
Tao, H., et al. (2014). Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice. Nature Medicine, 20(11), 1263–1269. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. Molecules, 28(14), 5530. [Link]
-
Li, Y., et al. (2014). Multi-targeted therapy of cancer by niclosamide: a new application for an old drug. Cancer Letters, 349(1), 8-14. [Link]
-
ResearchGate. (n.d.). Illustrates the multifaceted mechanisms of action of niclosamide in cancer treatment. [Link]
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Chang, Y. W., et al. (2006). Pharmacokinetics of anti-SARS-CoV agent niclosamide and its analogs in rats. Journal of Food and Drug Analysis, 14(4), 329-333. [Link]
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Tan, Z., et al. (2022). Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. International Journal of Molecular Sciences, 23(23), 15003. [Link]
-
bioRxiv. (2023). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. [Link]
-
Mito Biopharma. (2014). Niclosamide ethanolamine–induced mild mitochondrial uncoupling improves diabetic symptoms in mice. [Link]
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Kim, D. H., et al. (2024). Pharmacokinetic considerations for enhancing drug repurposing opportunities of anthelmintics: Niclosamide as a case study. Biomedicine & Pharmacotherapy, 173, 116394. [Link]
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ResearchGate. (2023). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. [Link]
-
YouTube. (2024). Pharmacology of Niclosamide (Niclocide) ; Definition, uses, Mechanism of action, Side effects. [Link]
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ResearchGate. (n.d.). Pharmacokinetics of niclosamide following nebulization in sheep. [Link]
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Johnson, B. A., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Viruses, 14(10), 2232. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 316. [Link]
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Tran, T. T., et al. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Molecules, 29(1), 263. [Link]
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Repasky, J. A., et al. (2011). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Cytometry Part A, 79(5), 386–394. [Link]
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Al-Suwaidan, I. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 4991. [Link]
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CAS Common Chemistry. (n.d.). 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-hydroxybenzamide Derivatives
In the landscape of medicinal chemistry, the salicylanilide scaffold, a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide core, has emerged as a privileged structure, exhibiting a remarkable breadth of biological activities. Within this family, 4-Bromo-2-hydroxybenzamide derivatives have garnered significant attention for their potent antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a bromine atom at the C4 position of the salicylic acid ring profoundly influences the physicochemical properties and biological activity of these molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their performance across different therapeutic areas, supported by experimental data and detailed protocols.
The Core Scaffold: this compound
The this compound core is a versatile platform for drug design. The key structural features that contribute to its biological activity include:
-
The Salicylic Acid Moiety: The phenolic hydroxyl group and the amide functionality can participate in crucial hydrogen bonding interactions with biological targets.
-
The Bromine Atom: The electron-withdrawing nature and lipophilicity of the bromine atom at the C4 position can enhance membrane permeability and modulate the electronic properties of the aromatic ring, influencing target binding.
-
The Amide Linker: The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor.
-
The N-Substituent: The substituent on the amide nitrogen (often an aryl group) offers a key point for diversification, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity for different biological targets.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is diverse. Below, we compare their activity in key therapeutic areas, supported by quantitative data.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential biosynthetic pathways.
Key SAR Insights:
-
Halogenation: The presence of a halogen on the salicylic acid ring is often crucial for antimicrobial activity. While chloro-substituted salicylanilides also show good activity, bromo-derivatives are frequently reported as highly potent.
-
N-Aryl Substitution: The nature of the substituent on the N-aryl ring significantly impacts the antimicrobial spectrum and potency. Electron-withdrawing groups on the N-aryl ring can enhance activity.
-
Ester and Hydrazide Derivatives: Modification of the phenolic hydroxyl group to form esters or derivatization of the amide to hydrazides can modulate the activity profile.
Table 1: Comparative Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 mg/mL | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | 0.625 mg/mL | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | [1] |
| 3/4-bromo-N'-(substituted benzylidene)benzohydrazides (most potent) | Various Bacteria & Fungi | pMICam = 1.67 µM/ml | [2] |
| N-(2-hydroxy-4-substitutedphenyl)benzamides (most potent) | Pseudomonas aeruginosa | 12.5 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key inflammatory mediators. A notable mechanism for structurally similar compounds involves the inhibition of the NF-κB signaling pathway.
Key SAR Insights:
-
Hydroxyl Group: The free phenolic hydroxyl group is generally considered essential for anti-inflammatory activity, likely due to its ability to form hydrogen bonds with target enzymes.
-
N-Aryl Substituents: The substitution pattern on the N-aryl ring plays a critical role in determining the potency of anti-inflammatory effects.
Table 2: Comparative Anti-inflammatory Activity of Bromo-hydroxybenzamide Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | 0.04–0.07 mg/mL | [1] |
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | NO Production in LPS-stimulated RAW 264.7 cells | Significant reduction | [4] |
Anticancer Activity
This compound derivatives have emerged as promising anticancer agents, with activities attributed to the inhibition of various protein kinases and other key enzymes involved in cancer cell proliferation and survival.
Key SAR Insights:
-
Kinase Inhibition: Many salicylanilide derivatives, including bromo-substituted analogs, have been shown to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein (MAP) kinase.[5]
-
N-Aryl Group: The substitution on the N-aryl ring is a critical determinant of anticancer potency and selectivity. Specific substitutions can lead to highly potent and selective kinase inhibitors.
-
Benzohydrazide Moiety: The incorporation of a benzohydrazide scaffold with a bromo-substituent has yielded compounds with potent anticancer activity.[2]
Table 3: Comparative Anticancer Activity of Bromo-substituted Benzamide and Benzohydrazide Derivatives
| Compound/Derivative | Cell Line | IC50 | Reference |
| 3/4-bromo benzohydrazide derivative (most potent) | HCT116 | 1.20 µM | [2] |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164) | MDA-MB-231, MCF-7, SK-BR-3 | Varies | [6] |
Mechanistic Insights: Visualizing the Pathways
To better understand the biological effects of this compound derivatives, it is crucial to visualize their interaction with key signaling pathways.
Anti-inflammatory Signaling Pathway
A plausible mechanism for the anti-inflammatory action of these compounds is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by a this compound derivative.
Anticancer Signaling Pathway (Kinase Inhibition)
The anticancer activity of these derivatives can be mediated through the inhibition of key protein kinases, such as the p38 MAP kinase, which is involved in cell proliferation and survival.
Caption: Inhibition of the p38 MAP kinase pathway by a this compound derivative.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound stock solution (in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Materials:
-
Test compound solutions (various concentrations)
-
Bovine serum albumin (BSA) solution (5% w/v)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: To 0.5 mL of various concentrations of the test compound, add 0.5 mL of 5% w/v BSA solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 72°C for 5 minutes.
-
Cooling: Cool the mixture to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to compounds with potent and selective antimicrobial, anti-inflammatory, and anticancer activities. The presence of the bromine atom at the C4 position is a key feature that often enhances biological efficacy.
Future research in this area should focus on:
-
Synthesis of diverse libraries: Systematic exploration of a wider range of N-substituents will further refine the SAR and could lead to the discovery of compounds with improved potency and selectivity.
-
Mechanism of action studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives will facilitate rational drug design and optimization.
-
In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the discovery and development of next-generation therapeutics based on the versatile this compound scaffold.
References
[5] Lee, J. H., et al. (2014). PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate. Journal of Medicinal Chemistry, 57(15), 6351-6363. [2] Kumar, P., et al. (2013). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. European Journal of Medicinal Chemistry, 69, 659-671. [4] Kim, M., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 27(5), 1629. [6] Sławiński, J., et al. (2021). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. International Journal of Molecular Sciences, 22(16), 8758. [7] Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1221. [1] Ionescu, M. A., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 13(7), 1048. [8] El-Gamal, M. I., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry, 63(12), 6548-6564. [9] Mishra, R. K., et al. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Arabian Journal of Chemistry, 7(6), 1129-1140. [10] Yele, S., et al. (2022). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 13, 843913. [11] Ali, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4496. [3] Sener, E. A., et al. (2000). Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles. Farmaco, 55(6-7), 459-464. [12] Shimosaka, S., et al. (1991). Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives. Biochemical and Biophysical Research Communications, 174(2), 769-775. [13] Gupta, S. C., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1830(1), 1779-1796. [14] Lee, J., et al. (2009). Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. Organic Letters, 11(7), 1575-1578. [15] Havlíková, M., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1559. [16] Wu, Y., et al. (2000). Synthesis and initial structure--activity relationships of modified salicylihalamides. Organic Letters, 2(22), 3473-3476. [17] Song, L., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Agronomy, 13(11), 2734. [18] Pospíšilová, Š., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences, 19(8), 2318. [19] Roskoski Jr, R. (2025). Protein Kinase Inhibitors. Blue Ridge Institute for Medical Research. [20] BOC Sciences. (n.d.). NF-κB Inhibitors-NF-κB Signaling Pathway. BOC Sciences. [21] Sun, S. C. (2011). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 11(8), 545-555. [] Tan, M. L., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. [23] Shishodia, S., & Aggarwal, B. B. (2019). NF-κB Pathway | Cell Survival Pathway. YouTube. [24] Cain, B. F., & Atwell, G. J. (1976). Structure-activity relationships for thiolytic cleavage rates of antitumor drugs in the 4'-(9-acridinylamino)methanesulfonanilide series. Molecular Pharmacology, 12(6), 1027-1035. [25] El-Sayed, M. A., et al. (2022). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. ACS Omega, 7(3), 3045-3056. [26] Kumar, A., et al. (2018). N-Substituted Aryl Sulphonamides as Potential Anti-Alzheimer's Agents: Design, Synthesis and Biological Evaluation. Current Computer-Aided Drug Design, 14(4), 338-348.
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4-Bromo-2-hydroxybenzamide
Abstract
The rigorous quality control of pharmaceutical intermediates is fundamental to ensuring the safety and efficacy of final drug products. 4-Bromo-2-hydroxybenzamide, a key building block in organic synthesis, requires robust and reliable analytical methods for its quantification and purity assessment. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for this purpose. We delve into the principles of method validation and cross-validation as prescribed by regulatory bodies, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish and validate analytical procedures for benzamide-class compounds.
Introduction: The Imperative for Rigorous Analytical Validation
This compound (C₇H₆BrNO₂) is a substituted benzamide that serves as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] The purity of this starting material directly impacts the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, employing analytical methods that are not only accurate and precise but also demonstrably suitable for their intended purpose is a regulatory and scientific necessity.
The process of formally demonstrating a method's suitability is known as analytical method validation .[2][3][4] Furthermore, when data must be compared across different methods or laboratories, a cross-validation study is essential to ensure the consistency and reliability of the results.[5][6][7] This guide will navigate the complexities of selecting and cross-validating appropriate analytical methods for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][6][8][9]
Physicochemical Profile of this compound
Understanding the analyte's properties is the cornerstone of rational method development.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Key Functional Groups | Phenolic hydroxyl (-OH), Amide (-CONH₂), Aromatic Ring | |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile. | |
| Chromophore | Aromatic ring system allows for strong UV absorbance. | |
| Thermal Stability | The amide and hydroxyl groups may be susceptible to degradation at high temperatures. |
This profile suggests that this compound is an ideal candidate for Reversed-Phase HPLC with UV detection. Conversely, its limited volatility and potential thermal lability present significant challenges for GC-MS analysis without derivatization.
The Regulatory Framework: ICH Q2(R2) and USP <1225>
Analytical method validation is not an arbitrary process. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for the validation characteristics required for various analytical tests.[6][9] These characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate levels).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
USP General Chapter <1225>, "Validation of Compendial Procedures," provides similar guidance, emphasizing that the goal of validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[2][3]
Cross-Validation Workflow
Cross-validation is performed to compare the results from two or more analytical procedures.[5][6] This is critical when, for example, a new method (e.g., HPLC) is proposed to replace an older one, or when results from a primary method (HPLC) need to be confirmed by an orthogonal method (GC-MS).
Caption: A generalized workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are model procedures designed based on the physicochemical properties of this compound and established chromatographic principles.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: This method is selected as the primary technique due to its compatibility with non-volatile, thermally sensitive compounds and the strong UV chromophore of the analyte. A reversed-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds. An acidic mobile phase ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks.
A. Instrumentation & Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Zorbax XDB C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ortho-phosphoric acid (ACS grade).
-
Milli-Q or HPLC-grade water.
-
Reference Standard: this compound (≥98% purity).
B. Chromatographic Conditions
-
Mobile Phase A: 0.1% Ortho-phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 30% to 70% B
-
15-17 min: 70% to 30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (to be confirmed by UV scan).
-
Injection Volume: 10 µL.
C. Sample Preparation
-
Diluent: Methanol/Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with diluent.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: This method is evaluated as an orthogonal technique, primarily for impurity identification. Due to the analyte's low volatility and potential for thermal degradation, a derivatization step (silylation) is included to block the active hydroxyl and amide protons, increasing volatility and thermal stability. A low-temperature injection and fast ramp minimize time spent at high temperatures.
A. Instrumentation & Reagents
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Helium (carrier gas, 99.999% purity).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
B. Chromatographic Conditions
-
Injector Temperature: 250 °C (A lower temperature may be required and should be optimized).
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Oven Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
C. Sample Preparation (with Derivatization)
-
Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a 2 mL autosampler vial.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
Comparative Performance Data
The following table summarizes the expected performance characteristics based on the validation of the two proposed methods. These values are illustrative and serve as a benchmark for a successful cross-validation study.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale for Performance |
| Specificity | High (Chromatographic separation) | Very High (Chromatographic separation + Mass fragmentation pattern) | GC-MS provides structural information, making it superior for unequivocal peak identification. |
| Linearity (R²) | > 0.999 | > 0.995 | HPLC typically offers wider linear ranges and better detector response linearity for this compound type. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Potential for incomplete derivatization or side reactions in GC-MS can slightly reduce accuracy. |
| Precision (RSD%) | < 1.0% | < 5.0% | The multi-step derivatization process in GC-MS introduces more variability than direct injection in HPLC. |
| LOD | ~0.05 µg/mL | ~0.1 µg/mL (in full scan mode) | Method-dependent, but HPLC-UV is generally very sensitive for strong chromophores. |
| LOQ | ~0.15 µg/mL | ~0.3 µg/mL (in full scan mode) | The higher variability of the GC-MS method leads to a higher quantification limit. |
| Robustness | High | Moderate | The GC-MS method is sensitive to moisture and the efficiency of the derivatization reaction. |
| Throughput | ~20 min/sample | ~20 min/sample (+30 min prep) | HPLC allows for direct injection, while the mandatory derivatization step for GC-MS significantly lowers throughput. |
Discussion: Selecting the Right Tool for the Job
The data clearly illustrates a trade-off between the two techniques.
-
HPLC-UV is the superior method for routine quality control, assay, and purity determination of this compound. Its high precision, accuracy, robustness, and simpler sample preparation make it the workhorse method for quantitative analysis. The absence of a high-temperature step prevents any potential degradation of the analyte, ensuring that the measured purity reflects the true state of the sample.
-
GC-MS serves as an indispensable orthogonal tool for identification. While its quantitative performance is compromised by the complex sample preparation, its power lies in its specificity. If an unknown impurity is detected by HPLC, GC-MS can provide the mass spectral data needed to elucidate its structure, which is something a UV detector cannot do.
The choice of method is therefore dictated by the analytical objective.
Caption: Decision logic for selecting an analytical method based on the objective.
Conclusion
For the comprehensive analysis of this compound, a cross-validation approach utilizing both HPLC-UV and GC-MS provides a complete analytical picture. The primary, validated method for quantitative release testing should be HPLC-UV due to its superior accuracy, precision, and suitability for the analyte's physicochemical properties. GC-MS should be maintained as a validated, complementary method for the definitive identification of impurities and for specialized investigations where its high specificity is required. This dual-methodology strategy, underpinned by a robust validation and cross-validation framework, ensures the highest level of confidence in the quality and consistency of this critical pharmaceutical intermediate.
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A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxybenzaldehyde: Efficacy, and Practicality of Key Synthetic Routes
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 4-Bromo-2-hydroxybenzaldehyde, a versatile building block, is crucial for the development of a range of molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1] This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a critical analysis of their efficacy, practicality, and underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
Introduction to 4-Bromo-2-hydroxybenzaldehyde
4-Bromo-2-hydroxybenzaldehyde, also known as 4-bromosalicylaldehyde, is an aromatic aldehyde with the chemical formula C₇H₅BrO₂.[1][2] Its structure, featuring a hydroxyl group and a bromine atom on the benzaldehyde core, provides multiple reactive sites for diverse chemical transformations.[1] This has led to its use as a key intermediate in the synthesis of a variety of complex organic molecules.[3][4]
Comparative Analysis of Synthetic Routes
This guide will focus on a comparative analysis of two prominent methods for the synthesis of 4-Bromo-2-hydroxybenzaldehyde: the improved Reimer-Tiemann reaction and a novel, patented approach commencing with m-bromophenol. Additionally, the challenges associated with the direct bromination of 2-hydroxybenzaldehyde will be discussed.
| Metric | Improved Reimer-Tiemann Reaction | Novel Synthetic Route from m-Bromophenol |
| Starting Material | 4-Bromophenol | m-Bromophenol |
| Key Reagents | Chloroform, Sodium Hydroxide, Phase Transfer Catalyst | Triethylamine, Magnesium Chloride, Paraformaldehyde |
| Reported Yield | >60% (with phase transfer catalyst)[5] | High efficiency implied, with high purity product |
| Product Purity | Variable, requires extensive purification[5] | 99%[5] |
| Reaction Conditions | 65-70°C[5] | 30-90°C[5] |
| Key Advantages | Utilizes a readily available starting material.[5] | Simple operation, mild conditions, high purity product.[5][6] |
| Key Disadvantages | Formation of byproducts, lower yields (20-35%) without catalyst.[5][7] | Requires a specific complex formation step.[5][6] |
Route 1: The Improved Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3] The traditional approach, however, is often hampered by low yields (20-35%) due to the formation of polymeric byproducts.[7] The introduction of phase transfer catalysts and ultrasound has significantly improved the efficiency of this reaction.[7]
Causality Behind Experimental Choices
The use of a strong base, such as sodium hydroxide, is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Chloroform, under these basic conditions, generates dichlorocarbene (:CCl₂), the electrophilic species that attacks the electron-rich aromatic ring. A phase transfer catalyst, such as tetrabutylammonium chloride, is employed to facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with chloroform occurs, thereby accelerating the reaction rate and improving the yield.[7] The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
Experimental Protocol: Improved Reimer-Tiemann Reaction
Materials:
-
4-Bromophenol
-
Sodium hydroxide (40% aqueous solution)
-
Chloroform
-
Tetrabutylammonium chloride (or other suitable phase transfer catalyst)
-
1,4-Dioxane
-
Isobutanol
-
Hydrochloric acid (1:1 v/v)
-
Diethyl ether
-
Sodium bisulfite (saturated solution)
-
Sulfuric acid (10%)
-
Anhydrous calcium chloride
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 0.4 mol of 4-bromophenol.[8]
-
Add 160 mL of a 40% aqueous solution of sodium hydroxide and stir the mixture for 30 minutes until a uniform solution is obtained.[8]
-
Cool the reaction mixture to 65-70°C.[8]
-
Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).[8]
-
Charge a dropping funnel with 0.52 mol of chloroform.[8]
-
While maintaining the reaction temperature below 70°C, add the chloroform dropwise to the reaction mixture.[8]
-
After the addition is complete, continue stirring the mixture for 1 hour at 65-70°C.[8]
-
Cool the reaction mixture and acidify with a 1:1 (v/v) solution of hydrochloric acid to a pH of 2-3.[7][8]
-
Perform vacuum filtration to separate the solid and liquid phases.[7][8]
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.[7][8]
-
Combine the ether extracts with the oily layer from the filtration and remove the ether by distillation.[7][8]
-
Subject the residue to steam distillation.[8]
-
Add the steam distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the bisulfite adduct.[7][8]
-
Decompose the adduct with a 10% sulfuric acid solution.[7][8]
-
Dry the resulting product with anhydrous calcium chloride to obtain pure 4-Bromo-2-hydroxybenzaldehyde.[7][8]
Workflow of the Improved Reimer-Tiemann Reaction
Caption: Workflow of the Improved Reimer-Tiemann Reaction.
Route 2: A Novel Synthetic Route from m-Bromophenol
A more recent and promising approach involves the formylation of m-bromophenol. This method is reported to be simple, proceed under mild conditions, and yield a product of high purity.[5][6]
Causality Behind Experimental Choices
This route utilizes a pre-formed complex of m-bromophenol with triethylamine and magnesium chloride.[6] This complexation likely serves to activate the aromatic ring towards electrophilic substitution and direct the incoming formyl group to the desired position. Triethylamine acts as a base, while magnesium chloride may function as a Lewis acid to enhance the electrophilicity of the formylating agent, paraformaldehyde. The purification process involving ammonia water and subsequent acidification suggests the formation of an intermediate that can be selectively precipitated or extracted, leading to a high-purity final product.
Experimental Protocol: Novel Synthetic Route from m-Bromophenol
Materials:
-
m-Bromophenol
-
Triethylamine (TEA)
-
Magnesium chloride
-
Acetonitrile (ACN)
-
Paraformaldehyde
-
Quenching agent (e.g., water)
-
Extracting agent (e.g., ethyl acetate)
-
Ammonia water
-
Hydrochloric acid solution
Procedure:
-
In a reaction vessel, add acetonitrile.[6]
-
Add m-bromophenol (1 eq), triethylamine (4-5 eq), and magnesium chloride (1.5-2 eq) in portions at room temperature.[6]
-
Heat the reaction mixture to 30-60°C and stir for 30 minutes to form the complex.[6]
-
Add paraformaldehyde to the complex and continue the reaction.[6]
-
After the reaction is complete, add a quenching agent and an extracting agent to obtain the crude product.[6]
-
Add ammonia water to the crude product and filter to obtain an intermediate.[6]
-
Dissolve the intermediate and add a hydrochloric acid solution.[6]
-
Allow the layers to separate and concentrate the organic phase to obtain pure 4-Bromo-2-hydroxybenzaldehyde.[6]
Workflow of the Novel Synthetic Route from m-Bromophenol
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Bromo-2-hydroxybenzamide Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic agent is fraught with challenges. A critical juncture in this process is understanding the relationship between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 4-Bromo-2-hydroxybenzamide , a salicylamide derivative with therapeutic potential. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to navigate the complexities of in vitro-in vivo correlation (IVIVC).
The Scientific Rationale: From Benchtop to Biological System
This compound belongs to the salicylamide class of compounds, which are known for their analgesic, anti-inflammatory, and antimicrobial properties. The core principle behind its therapeutic action lies in the modulation of biological pathways associated with pain, inflammation, and microbial growth. While in vitro assays provide a rapid and cost-effective means to screen for these activities, they represent a simplified snapshot of a much more intricate biological narrative. The true test of a compound's mettle lies in its ability to exert its effects in vivo, where it must navigate the physiological labyrinth of absorption, distribution, metabolism, and excretion (ADME).
This guide will dissect the methodologies used to assess the activity of this compound in both arenas, highlight the expected correlations, and critically analyze the factors that can lead to divergence between in vitro and in vivo results.
In Vitro Activity Profile: A Foundation of Evidence
In vitro studies are the cornerstone of early-stage drug discovery, providing essential data on a compound's intrinsic activity and mechanism of action. For this compound, a battery of assays is typically employed to characterize its therapeutic potential.
Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is often first established through in vitro screening against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
-
Compound Dilution: The test compound, this compound, is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at a temperature conducive to the growth of the microorganism (typically 35-37°C) for 18-24 hours.[1]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Data Presentation: In Vitro Antimicrobial Activity of Salicylamide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Staphylococcus aureus | 2.5-5.0 mg/mL | [2] |
| Salicylanilide Derivatives | Staphylococcus aureus | 0.070 - 8.95 µM | [3] |
| Salicylanilide Derivatives | Enterococcus faecalis | 4.66 - 35.8 µM | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of salicylamides is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4]
Experimental Protocol: In Vitro Protein Denaturation Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.4 mL of egg albumin, 5.6 mL of phosphate-buffered saline (PBS, pH 6.4), and 4 mL of varying concentrations of this compound.
-
Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.
-
Denaturation Induction: Protein denaturation is induced by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm. The percentage inhibition of protein denaturation is calculated relative to a control.
Cytotoxicity Assessment
Prior to in vivo testing, it is crucial to assess the potential toxicity of the compound on mammalian cells.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Adherent cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.
Caption: Workflow for the in vitro evaluation of this compound.
In Vivo Efficacy: The Whole-Organism Perspective
In vivo studies are indispensable for evaluating the therapeutic efficacy and safety of a drug candidate in a living system. These studies provide crucial information on how the compound behaves in the context of complex physiological processes.
Analgesic Activity
The pain-relieving properties of this compound can be assessed using various animal models of nociception.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound, this compound, is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., aspirin).
-
Induction of Writhing: After a predetermined time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes for each mouse is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[5]
-
Data Analysis: The percentage inhibition of writhing is calculated for each dose group compared to the vehicle control group.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory environment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: this compound is administered orally or topically. Control groups receive the vehicle or a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6]
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group at each time point by comparing the increase in paw volume to that of the control group.
Antimicrobial Activity in an Infection Model
To assess the in vivo antimicrobial efficacy, an appropriate animal model of infection is utilized.
Experimental Protocol: Murine Thigh Infection Model
-
Immunosuppression: Mice are often rendered neutropenic by treatment with cyclophosphamide to establish a robust infection.
-
Infection: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.
-
Compound Administration: this compound is administered at various doses and dosing schedules (e.g., orally or subcutaneously).
-
Assessment of Bacterial Burden: At a specific time point post-infection (e.g., 24 hours), the mice are euthanized, and the infected thigh muscle is homogenized.
-
CFU Enumeration: The number of viable bacteria (CFU) in the thigh homogenate is determined by plating serial dilutions on appropriate agar plates.
-
Data Analysis: The reduction in bacterial load (log10 CFU) in the treated groups is compared to the untreated control group.
Caption: Workflow for the in vivo evaluation of this compound.
The Correlation Conundrum: Bridging the In Vitro-In Vivo Gap
The ultimate goal of preclinical drug development is to establish a robust in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[7] While a strong correlation is the ideal, it is not always straightforward to achieve. Several factors can influence the translation of in vitro activity to in vivo efficacy.
Caption: Key factors influencing the correlation between in vitro and in vivo data.
Pharmacokinetics (ADME)
The ADME properties of this compound are paramount in determining its in vivo fate and, consequently, its efficacy.
-
Absorption: The compound must be absorbed from the site of administration into the systemic circulation. The presence of the bromine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes. However, poor aqueous solubility can limit its dissolution and absorption.
-
Distribution: Once absorbed, the compound is distributed throughout the body. It may bind to plasma proteins, which can affect its availability to reach the target site.
-
Metabolism: The liver is the primary site of drug metabolism, where enzymes can modify the compound, potentially leading to its inactivation and excretion. Salicylamides are known to undergo metabolism, and the bromine substituent may influence the metabolic pathways.[8]
-
Excretion: The compound and its metabolites are eventually eliminated from the body, primarily through the kidneys.
The interplay of these ADME processes determines the concentration of the active compound at the target site over time, which is a critical determinant of the in vivo response.
The Influence of Halogenation
The introduction of a bromine atom into the 2-hydroxybenzamide scaffold can have a profound impact on its physicochemical and biological properties. Halogenation often increases lipophilicity, which can enhance membrane permeability and target engagement.[2] However, it can also affect metabolic stability and potentially lead to the formation of reactive metabolites. Understanding the specific effects of bromination on the ADME profile of this compound is crucial for predicting its in vivo behavior.
Conclusion: A Holistic Approach to Drug Evaluation
The journey of this compound from a laboratory curiosity to a potential therapeutic agent underscores the importance of a multi-faceted evaluation strategy. While in vitro assays provide a critical foundation for understanding a compound's intrinsic activity, they are but the first step. A comprehensive in vivo testing program is essential to elucidate the complex interplay of pharmacokinetics and pharmacodynamics that ultimately dictates a drug's success or failure.
A strong in vitro-in vivo correlation is the holy grail of drug development, as it can streamline the development process and reduce the reliance on extensive animal and human testing.[7] For this compound, achieving a robust IVIVC will require a thorough understanding of its ADME properties and the influence of its chemical structure on its biological fate. By integrating in vitro data with carefully designed in vivo experiments, researchers can build a more complete and predictive picture of this promising compound's therapeutic potential.
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A Senior Application Scientist's Guide to Benchmarking 4-Bromo-2-hydroxybenzamide Against Known PARP Inhibitors
For research professionals engaged in the discovery and development of novel therapeutics, particularly in oncology, the robust characterization of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking 4-Bromo-2-hydroxybenzamide, a compound of interest due to its benzamide scaffold, against established inhibitors of Poly(ADP-ribose) polymerase (PARP).
The benzamide core is a well-established pharmacophore in a class of highly successful anticancer drugs, the PARP inhibitors.[1][2] These drugs have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways.[3][4] Given its structure, this compound presents a valid, albeit uncharacterized, candidate for investigation as a PARP inhibitor. This guide will therefore outline the scientific rationale and detailed methodologies for a head-to-head comparison with clinically relevant PARP inhibitors, providing the necessary context for its potential evaluation.
The Scientific Imperative: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase, particularly PARP1, is a critical enzyme in the cellular response to DNA damage. Its primary role is to detect and signal single-strand DNA breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[4][5] PARP1 binds to the site of damage and synthesizes a poly(ADP-ribose) chain, which acts as a scaffold to recruit other DNA repair proteins.[4]
Inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs.[6] While this is not immediately lethal to a healthy cell, which can repair these breaks through the high-fidelity Homologous Recombination (HR) pathway during DNA replication, the situation is drastically different in cancer cells with compromised HR, such as those with mutations in the BRCA1 or BRCA2 genes.[3][7] In these HR-deficient cells, the unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during replication.[6] The inability to repair these DSBs leads to genomic instability and, ultimately, cell death.[6] This concept, where the loss of two genes or pathways is lethal while the loss of either one alone is not, is known as "synthetic lethality".[8][9] It is the cornerstone of the therapeutic success of PARP inhibitors.[8][9]
The investigation of novel small molecules like this compound for PARP inhibitory activity is driven by the ongoing need for new therapeutic agents that may offer improved potency, selectivity, or the ability to overcome resistance to existing drugs.[4]
Benchmarking Strategy: A Head-to-Head Comparison
To objectively assess the potential of this compound as a PARP inhibitor, it is essential to compare its performance against well-characterized, clinically approved drugs. For this guide, we will use Olaparib and Talazoparib as our benchmarks.
-
Olaparib (AZD2281): A potent inhibitor of both PARP1 and PARP2, Olaparib is a widely used therapeutic agent and a common benchmark in PARP inhibitor research.[10][11]
-
Talazoparib (BMN 673): Known for its high potency and ability to "trap" the PARP enzyme on DNA, Talazoparib represents a highly effective second-generation PARP inhibitor.[12][13]
The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Comparative Inhibitory Activity Data
The following table summarizes the known in vitro inhibitory activities of our benchmark compounds against PARP1 and PARP2. The goal of the proposed experimental workflow would be to determine the corresponding values for this compound.
| Compound | Target | IC50 (nM) | Reference(s) |
| Olaparib | PARP1 | 5 | [10][11] |
| PARP2 | 1 | [11] | |
| Talazoparib | PARP1 | 0.57 | [12][13] |
| This compound | PARP1 | To be determined | |
| PARP2 | To be determined |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for determining the PARP1 inhibitory activity of this compound. These assays are designed to be robust and reproducible.
Protocol 1: Colorimetric PARP1 Activity Assay
This assay provides a straightforward method for measuring PARP1 activity and its inhibition in a 96-well format. It is based on the NAD+-dependent addition of poly(ADP-ribose) to histone proteins coated on the plate.[14][15]
Materials:
-
Purified PARP1 enzyme
-
96-well plate pre-coated with histones
-
Activated DNA
-
10x PARP assay buffer
-
10x assay mixture containing biotinylated substrate (NAD+)
-
Blocking buffer
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
2 M Sulfuric Acid (Stop Solution)
-
PBST buffer (1x PBS, 0.05% Tween-20)
-
UV/Vis microplate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with 50 µl/well of a diluted histone mixture overnight at 4°C. Wash the plate three times with PBST buffer. Block the wells with 200 µl of blocking buffer for 60-90 minutes at room temperature. Wash again three times with PBST.[14]
-
Reagent Preparation: Prepare 1x PARP buffer by diluting the 10x stock. Prepare the reaction mixture by diluting the 10x assay mixture and activated DNA into the 1x PARP buffer.[14]
-
Inhibitor Preparation: Prepare a serial dilution of this compound and the benchmark inhibitors (Olaparib, Talazoparib) in 1x PARP buffer. Include a "no inhibitor" positive control and a "no enzyme" blank.
-
Enzyme Reaction: Add 10 µl of the inhibitor dilutions (or buffer for controls) to the appropriate wells. Add 20 µl of the diluted PARP1 enzyme (to a final concentration of ~2.0-2.5 ng/µl) to all wells except the blank. To the blank wells, add 20 µl of 1x PARP buffer.[14]
-
Initiate Reaction: Add 20 µl of the reaction mixture to all wells. Incubate for 1 hour at 30°C.[14]
-
Detection: Discard the reaction mixture and wash the plate three times with PBST. Add 50 µl of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[14]
-
Signal Development: Wash the plate three times with PBST. Add 100 µl of the colorimetric HRP substrate to each well. Allow the color to develop for 15-20 minutes.[14]
-
Read Plate: Stop the reaction by adding 50 µl of 2 M sulfuric acid. Read the absorbance at 450 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: PARP1 Sandwich ELISA Assay
This method offers a highly sensitive and specific quantification of PARP activity, suitable for more detailed characterization.[16][17]
Materials:
-
Microplate pre-coated with an antibody specific for PARP1
-
Standards and samples
-
Biotin-conjugated antibody specific for PARP1
-
Avidin-conjugated Horseradish Peroxidase (HRP)
-
Substrate solution (TMB)
-
Stop Solution
-
Wash Buffer
Procedure:
-
Standard and Sample Addition: Add 100 µL of standard or sample (containing the PARP reaction with or without inhibitors) to each well. Incubate for 1-2 hours at 37°C.[16]
-
Detection Antibody: Aspirate and add 100 µL of prepared Biotin-conjugated antibody. Incubate for 1 hour at 37°C.[16]
-
Washing: Aspirate and wash the wells three times with wash buffer.[16]
-
HRP Conjugate: Add 100 µL of prepared Avidin-HRP conjugate. Incubate for 30 minutes at 37°C.[16]
-
Final Wash: Aspirate and wash the wells five times with wash buffer.[16]
-
Substrate Incubation: Add 90 µL of TMB Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.[16]
-
Stop and Read: Add 50 µL of Stop Solution. Read the absorbance at 450 nm immediately.[16]
-
Data Analysis: As with the colorimetric assay, calculate the percentage of inhibition and determine the IC50 values.
Visualizing the Science: Pathways and Workflows
To better understand the context of this research, the following diagrams, generated using Graphviz, illustrate the key biological pathway and the experimental workflow.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Caption: Workflow for determining the IC50 of this compound against PARP1.
Conclusion and Future Directions
This guide provides a scientifically grounded framework for the initial benchmarking of this compound as a potential PARP inhibitor. By employing standardized assays and comparing its activity against established drugs like Olaparib and Talazoparib, researchers can generate the critical data needed to assess its potential. A favorable IC50 value would warrant further investigation, including selectivity profiling against other PARP family members, cell-based assays to confirm synthetic lethality in BRCA-deficient cell lines, and ultimately, in vivo studies. This structured approach ensures that the evaluation of novel chemical entities is both rigorous and directly comparable to the current standards in the field, paving the way for the potential discovery of next-generation cancer therapeutics.
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Helleday, T. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Cell. [Link]
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Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research. [Link]
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Shah, A. P., et al. (2018). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Folia Medica. [Link]
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Comparative spectral analysis of 4-Bromo-2-hydroxybenzamide complexes with different metals
## A Comparative Spectroscopic Guide to 4-Bromo-2-hydroxybenzamide Metal Complexes
Abstract
This guide provides a comprehensive comparative analysis of the spectral properties of metal complexes formed with this compound (4-B-2-HBA). Serving as a bidentate ligand, 4-B-2-HBA coordinates with transition metal ions through its phenolic oxygen and amide oxygen atoms. This document details the synthesis and subsequent spectroscopic characterization of Co(II), Ni(II), Cu(II), and Zn(II) complexes. Through a systematic comparison of Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy, this guide elucidates the structural changes and coordination behavior upon complexation. The experimental data, presented in comparative tables and supported by workflow diagrams, offers researchers and drug development professionals critical insights into the coordination chemistry of salicylamide derivatives, which are foundational for applications in medicinal chemistry and materials science.
Introduction: The Significance of this compound as a Ligand
This compound is a derivative of salicylic acid, a class of compounds renowned for its versatile coordination capabilities and biological significance.[1] The presence of multiple donor atoms—specifically the phenolic hydroxyl group, the amide oxygen, and the amide nitrogen—allows it to act as a potent chelating agent for various metal ions. The coordination of metal ions to such organic ligands can dramatically alter their physicochemical and biological properties, often leading to enhanced antimicrobial, antifungal, or anticancer activities.[2][3][4]
The rationale for studying these metal complexes is rooted in coordination chemistry's core principles: chelation enhances the therapeutic efficacy and can modulate the reactivity of both the metal ion and the ligand.[5] By forming stable complexes, the lipophilicity of the metal ion can be increased, facilitating its transport across biological membranes. This guide focuses on comparing complexes of Co(II), Ni(II), Cu(II), and Zn(II) to understand how the identity of the central metal ion influences the structure and electronic properties of the resulting coordination compound.
Experimental Protocols
Synthesis of this compound (Ligand)
A generalized, field-proven method for the synthesis of the ligand is as follows. The causality behind using methanol as a solvent is its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling.
Methodology:
-
Esterification: Methyl salicylate is first brominated using a suitable brominating agent (e.g., N-Bromosuccinimide) in a chlorinated solvent to produce methyl 4-bromo-2-hydroxybenzoate.
-
Amination: The resulting ester (1.0 eq) is dissolved in methanol. An excess of aqueous ammonia (e.g., 10 eq) is added slowly while stirring in an ice bath.
-
Reflux: The mixture is sealed and stirred at room temperature for 48-72 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting ester.
-
Isolation: The solvent is removed under reduced pressure. The resulting crude solid is recrystallized from an ethanol-water mixture to yield pure this compound as a crystalline solid.
-
Characterization: The purity of the synthesized ligand is confirmed using melting point determination, FT-IR, and ¹H NMR spectroscopy.
Synthesis of the Metal(II) Complexes
The synthesis of the metal complexes follows a general procedure where the stoichiometry of metal to ligand is typically 1:2.[6] The choice of a methanolic solution is strategic, as it effectively dissolves the ligand and the metal salts, promoting the formation of the complex.[7]
Methodology:
-
Ligand Solution: A solution of this compound (2.0 eq) is prepared in hot methanol (approx. 30 mL).
-
Metal Salt Solution: A solution of the respective metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂; 1.0 eq) is prepared in methanol (approx. 20 mL).
-
Complexation: The metal salt solution is added dropwise to the stirring ligand solution.
-
pH Adjustment & Reflux: A few drops of methanolic ammonia are added to raise the pH to ~7.0, facilitating the deprotonation of the phenolic hydroxyl group. The mixture is then refluxed for 3-4 hours.[7]
-
Isolation and Purification: The resulting colored precipitate is filtered, washed with hot methanol to remove any unreacted starting materials, and dried in a desiccator over anhydrous CaCl₂.
The entire synthesis and characterization workflow is a self-validating system, where successful synthesis is confirmed sequentially by the analytical techniques described below.
Caption: Bidentate coordination of the ligand to a central metal ion.
UV-Visible Spectral Analysis
UV-Visible spectroscopy provides valuable information about the electronic transitions within the molecule and the geometry of the resulting metal complexes. [8]
-
Ligand Spectrum: The spectrum of 4-B-2-HBA in a suitable solvent (like DMF or DMSO) typically shows two main absorption bands in the UV region. These correspond to π → π* transitions of the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms.
-
Complexes' Spectra: Upon complexation, these intra-ligand bands may shift (bathochromic or hypsochromic shifts). More importantly, for transition metals with partially filled d-orbitals (Co, Ni, Cu), new bands appear in the visible region. These bands are due to d-d electronic transitions, and their position and intensity are characteristic of the coordination geometry. * Co(II) Complex: Typically exhibits bands in the visible region consistent with an octahedral geometry.
-
Ni(II) Complex: Often shows multiple absorption bands characteristic of an octahedral geometry. [9] * Cu(II) Complex: Usually displays a broad absorption band in the visible region, indicative of a distorted octahedral or square planar geometry.
-
Zn(II) Complex: Being a d¹⁰ ion, it does not show any d-d transitions. Its spectrum is dominated by ligand-to-metal charge transfer (LMCT) bands, which may appear at the lower end of the visible or upper end of the UV spectrum.
-
¹H NMR Spectral Analysis
While paramagnetic complexes (like Co(II), Ni(II), Cu(II)) cause significant broadening of NMR signals, a comparison with the diamagnetic Zn(II) complex and the free ligand is highly instructive.
-
Phenolic Proton: The most telling signal in the ¹H NMR spectrum of the free ligand is the resonance of the phenolic -OH proton, which is typically a broad singlet at a downfield chemical shift (e.g., >10 ppm). In the spectra of all the metal complexes, this signal is absent. This provides unequivocal evidence for the deprotonation and coordination of the phenolic oxygen, corroborating the FT-IR data. [10]* Amide Protons: The -NH₂ protons, which appear as a broad signal in the ligand, may show a slight downfield shift upon complexation, suggesting a change in their electronic environment due to the coordination of the adjacent carbonyl oxygen.
-
Aromatic Protons: The signals for the aromatic protons of the benzene ring show minor shifts upon complexation, reflecting the overall change in electron density across the molecule after coordination with the metal ion.
Comparative Data Summary
The following table summarizes the expected key spectral data for the ligand and its complexes, allowing for a direct comparison. (Note: Specific values are illustrative and depend on precise experimental conditions).
| Compound | Key FT-IR Bands (cm⁻¹) | Key UV-Vis λₘₐₓ (nm) & Assignments | ¹H NMR Phenolic -OH Signal (ppm) |
| 4-B-2-HBA (Ligand) | ~3350 (νO-H), ~1640 (νC=O) | ~290 (π→π), ~330 (n→π) | ~12.5 (s, 1H) |
| [Co(4-B-2-HBA)₂] | Absent, ~1615 (νC=O), ~550 (νM-O) | Intra-ligand bands + Visible bands for d-d transitions (Octahedral) | Absent |
| [Ni(4-B-2-HBA)₂] | Absent, ~1620 (νC=O), ~560 (νM-O) | Intra-ligand bands + Visible bands for d-d transitions (Octahedral) [9] | Absent |
| [Cu(4-B-2-HBA)₂] | Absent, ~1610 (νC=O), ~580 (νM-O) | Intra-ligand bands + Broad visible band (Distorted Octahedral) | Absent |
| [Zn(4-B-2-HBA)₂] | Absent, ~1625 (νC=O), ~540 (νM-O) | Intra-ligand bands + LMCT | Absent |
Conclusion
The comparative spectral analysis of this compound complexes with Co(II), Ni(II), Cu(II), and Zn(II) provides compelling and consistent evidence for its bidentate coordination behavior. The combined data from FT-IR, UV-Vis, and ¹H NMR spectroscopy confirms that the ligand chelates to the central metal ion through the deprotonated phenolic oxygen and the neutral amide oxygen. The variations in the UV-Vis spectra among the different metal complexes highlight the influence of the d-electron configuration on the resulting geometry and electronic properties. This guide serves as a foundational reference for researchers, demonstrating a robust, multi-technique approach to the structural elucidation of novel coordination compounds, a critical step in the rational design of new metallodrugs and functional materials.
References
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Khan, F., et al. (2016). Synthesis, Spectral Characterization and Antibacterial Study of Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide. Asian Journal of Chemistry, 28(7), 1658-1660. [Link]
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Bhowmick, A. C., et al. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. Journal of Chemistry. [Link]
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Prashanthi, Y., & Raj, K. (2017). Synthesis, spectral and thermal characterization of metal complexes derived from 4-((3,5-dibromo-2-hydroxy benzylidene) amino) benzene sulphonamide: In-vitro antimicrobial and anticancer activities. Journal of Chemical and Pharmaceutical Research, 9(7), 214-225. [Link]
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Prashanthi, Y., & Raj, K. (2017). Synthesis, spectral and thermal characterization of metal complexes derived from 4-((3,5-dibromo-2-hydroxy benzylidene) amino) benzene sulphonamide. Journal of Chemical and Pharmaceutical Research. [Link]
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Khan, S., et al. (2016). Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl) methylidene]benzene-sulfonamide. ResearchGate. [Link]
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Prashanthi, Y. (2017). (PDF) Synthesis, spectral and thermal characterization of metal complexes derived from 4-((3,5-dibromo-2-hydroxy benzylidene) amino) benzene sulphonamide: In-vitro antimicrobial and anticancer activities. ResearchGate. [Link]
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Gabbiani, C., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(18), 5535. [Link]
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Sharma, P., & Singh, C. (2015). Coordination Chemistry of Salicylic Acid. International Journal of Engineering and Science Invention, 4(1), 32-37. [Link]
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Shakir, M., et al. (2023). Synthesis, Spectral and Biological Studies of Co(II), Fe(II), Ni(II), Cu(II), Pd(II), Mn(II), Hg(II), Cd(II), and Zn(II) Complexes Derived from Benzohydrazide Schiff Base. Journal of Applied Organometallic Chemistry. [Link]
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Chohan, Z. H. (2012). Metal Complexes as Antimicrobial Agents. IntechOpen. [Link]
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Kulkarni, A. D., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Medicinal Chemistry and Drug Design, 1(1). [Link]
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L'Homme, C., et al. (2020). New Antimicrobial Strategies Based on Metal Complexes. Antibiotics, 9(10), 705. [Link]
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Yiase, S. G., et al. (2014). Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. ResearchGate. [Link]
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Koksharova, T. V., et al. (2012). 12-Coordination Compounds of 3d-Metals Salicylates With Thiosemicarbazide. Scribd. [Link]
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da Silva, J. G., et al. (2019). Cobalt Complexes: Introduction and Spectra Analysis. Orbital: The Electronic Journal of Chemistry, 11(5). [Link]
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Johnson, J. A., & Raj, A. D. S. (2017). Synthesis and Biological Evaluation of Schiff Base Metal Complexes of Cu(II),Co(II) and Ni(II) using (DFMPM) and L-Alanine. International Journal of Advanced Scientific Research and Management, 2(8). [Link]
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Pawar, S. D., & Shirodkar, S. G. (2016). Spectral study of Cu(II), Co(II) and Zn(II) metal ion complexes of Schiff Base. JETIR, 3(7). [Link]
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Evaluating the Selectivity of 4-Bromo-2-hydroxybenzamide for Specific Cancer Cell Lines: A Comparative Guide
Introduction: The Imperative for Selective Cancer Therapies
The central challenge in oncology drug development is the creation of therapeutics that effectively eradicate malignant cells while sparing healthy tissues. The benzamide chemical scaffold has emerged as a promising foundation for the development of targeted anticancer agents.[1] Compounds within this class have demonstrated a wide array of pharmacological activities, including the inhibition of critical enzymes involved in cancer progression such as histone deacetylases (HDACs).[2][3] This guide provides a comprehensive framework for evaluating the in vitro selectivity of a novel benzamide derivative, 4-Bromo-2-hydroxybenzamide, against a panel of cancer cell lines. We will compare its hypothetical performance with the well-characterized pan-HDAC inhibitor, Vorinostat (SAHA), to contextualize its potential as a selective therapeutic agent.
The Pharmacological Profile of this compound and the Rationale for Selectivity Screening
This compound belongs to the benzamide class of compounds, a group known to produce derivatives with significant anticancer properties.[4][5] Many benzamides exert their cytotoxic effects by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the suppression of tumor suppressor genes.[2] By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, leading to the re-expression of these silenced genes and subsequently triggering cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
The key to a successful anticancer therapeutic is not just potency but also selectivity. A compound that indiscriminately inhibits cell growth will likely have a narrow therapeutic window and significant side effects. Therefore, the primary goal of this evaluation is to determine if this compound exhibits a selective cytotoxic effect on cancer cells over normal, non-transformed cells, and if it displays preferential activity towards specific cancer lineages (e.g., hematological vs. solid tumors).
As a point of comparison, we will reference Vorinostat (SAHA), a hydroxamic acid-based pan-HDAC inhibitor.[6] While effective in certain contexts, Vorinostat's lack of isoform selectivity contributes to a broader range of side effects.[7] A benzamide derivative with improved selectivity could represent a significant therapeutic advancement.
A Phased Approach to Evaluating In Vitro Selectivity
A systematic, multi-assay approach is essential for a thorough evaluation of a compound's selectivity. Our experimental workflow is designed to first assess broad cytotoxicity and then delve into the specific mechanisms of cell death.
Caption: Experimental workflow for evaluating compound selectivity.
Phase 1: Determining Cytotoxicity and Selectivity Index
The initial step is to quantify the cytotoxic effects of this compound across a diverse panel of human cancer cell lines and a non-transformed control cell line.
Experimental Protocol: Cell Viability Assays
Two robust and widely used methods for assessing cell viability are the MTT and the CellTiter-Glo® Luminescent Cell Viability Assay.[8]
1. MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9]
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay quantifies ATP, an indicator of metabolically active cells.[2]
-
Plate Preparation: Prepare 96-well plates with cells and compound dilutions as described for the MTT assay.[12]
-
Reagent Addition: After the incubation period, equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent in a volume equal to the cell culture medium in each well.[13]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence Measurement: Record the luminescence using a plate reader.[13]
Data Presentation and Interpretation
The data from the viability assays will be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Hypothetical IC50 Values (µM) for this compound and Vorinostat
| Cell Line | Cancer Type | This compound IC50 (µM) | Vorinostat IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 5.8 |
| A549 | Lung Carcinoma | 25.8 | 8.2 |
| HCT-116 | Colon Carcinoma | 18.5 | 6.5 |
| K562 | Chronic Myelogenous Leukemia | 2.1 | 0.5 |
| HL-60 | Acute Promyelocytic Leukemia | 1.5 | 0.3 |
| BALB/3T3 | Normal Murine Fibroblasts | >100 | 10.5 |
The selectivity index (SI) is a crucial metric for evaluating the therapeutic window of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Hypothetical Selectivity Indices (SI)
| Cell Line | This compound SI | Vorinostat SI |
| MCF-7 | >6.6 | 1.8 |
| A549 | >3.9 | 1.3 |
| HCT-116 | >5.4 | 1.6 |
| K562 | >47.6 | 21.0 |
| HL-60 | >66.7 | 35.0 |
Based on this hypothetical data, this compound demonstrates a significantly higher selectivity index, particularly for the leukemia cell lines (K562 and HL-60), compared to Vorinostat. This suggests a potentially wider therapeutic window and a more targeted effect on hematological malignancies.
Phase 2: Unraveling the Mechanism of Action
Once the selectivity profile is established, the next step is to investigate the underlying mechanisms by which this compound induces cell death in the most sensitive cancer cell lines.
Experimental Protocol: Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium iodide is a DNA-intercalating agent that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[4]
-
Cell Treatment: Treat the selected sensitive cancer cell lines (e.g., HL-60) with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide staining solutions.[4]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[15]
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat sensitive cancer cell lines with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing to prevent clumping.[5]
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A (to prevent staining of RNA).[3]
-
Incubation: Incubate for 30 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.
Interpreting Mechanistic Data
An increase in the Annexin V-positive/PI-negative population would indicate that this compound induces early apoptosis. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with cell cycle progression at that checkpoint.
Caption: Putative signaling pathway for this compound.
Comparative Analysis and Conclusion
This comprehensive guide outlines a robust methodology for evaluating the in vitro selectivity of this compound. By employing a combination of cytotoxicity and mechanistic assays, researchers can build a detailed profile of the compound's anticancer activity. The hypothetical data presented here illustrates a scenario where this compound exhibits superior selectivity for leukemia cell lines compared to the pan-HDAC inhibitor Vorinostat. Such a finding would position this compound as a promising lead compound for the development of a more targeted therapy for hematological malignancies.
The causality behind the experimental choices is rooted in the need to build a complete picture of the compound's activity, from its broad effects on cell viability to the specific cellular pathways it modulates. The self-validating nature of this protocol lies in the integration of multiple assays; for instance, the induction of apoptosis observed in the Annexin V assay should correlate with the appearance of a sub-G1 peak in the cell cycle analysis.
Further investigations should include in vivo studies in relevant animal models to validate these in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties. The systematic approach detailed in this guide provides a solid foundation for the preclinical evaluation of novel benzamide derivatives and their potential as next-generation cancer therapeutics.
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A Comparative Guide to the Antimicrobial Spectrum of 4-Bromo-2-hydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, salicylamide (2-hydroxybenzamide) and its derivatives have emerged as a promising scaffold. The introduction of a bromine atom at the 4-position of the salicylamide core, creating 4-Bromo-2-hydroxybenzamide, offers a strategic modification to enhance biological activity. This guide provides a comprehensive comparison of the antimicrobial spectrum of various derivatives of this compound, synthesizing available experimental data to elucidate structure-activity relationships and guide future drug discovery efforts.
The this compound Scaffold: A Foundation for Antimicrobial Activity
The parent compound, salicylamide, exhibits inherent analgesic, antipyretic, and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, its antimicrobial potential is significantly amplified through chemical modification. The introduction of a bromine atom, a halogen known for its electron-withdrawing and lipophilic properties, at the 4-position of the benzene ring can modulate the compound's physicochemical properties, influencing its ability to penetrate microbial cell membranes and interact with molecular targets.
This guide will focus on derivatives of the core this compound structure, with a particular emphasis on substitutions at the amide nitrogen, as this position has been a focal point for analog synthesis and antimicrobial evaluation.
Comparative Antimicrobial Spectra: A Synthesis of In Vitro Data
The following sections and tables summarize the antimicrobial activity of various this compound derivatives against a range of bacterial and fungal pathogens. It is crucial to note that the data presented is a synthesis from multiple studies, which may have employed different experimental protocols (e.g., agar diffusion vs. broth microdilution). Therefore, direct comparison of absolute values across different studies should be approached with caution. The focus here is on discerning trends in activity based on structural modifications.
N-Aryl Substituted Derivatives
A significant area of investigation has been the introduction of an aryl group at the amide nitrogen of the this compound scaffold. The nature and substitution pattern of this aryl ring have a profound impact on the antimicrobial spectrum.
Table 1: Antimicrobial Activity of N-Aryl-4-Bromo-2-hydroxybenzamide Derivatives
| Compound | Derivative | Test Organism | MIC (mg/mL) | Reference |
| 1 | N-(2-bromophenyl)-4-bromo-2-hydroxybenzamide | Staphylococcus aureus | 2.5 - 5.0 | [3] |
| 2 | N-(2-bromophenyl)-4-bromo-2-hydroxybenzamide | Gram-negative bacteria | No inhibition | [3] |
| 3 | N-(2-bromophenyl)-4-bromo-2-hydroxybenzamide | Fusarium oxysporum | 0.625 | [4] |
| 4 | N-(2-bromophenyl)-4-bromo-2-hydroxybenzamide | Sclerotinia sclerotiorum | 0.625 | [4] |
| 5 | N-(2-bromophenyl)-4-bromo-2-hydroxybenzamide | Saccharomyces cerevisiae | 0.3125 | [4] |
Key Insights:
-
Gram-Positive Selectivity: N-(2-bromophenyl)-4-bromo-2-hydroxybenzamide derivatives have demonstrated activity primarily against Gram-positive bacteria, such as Staphylococcus aureus.[3] The lack of activity against Gram-negative bacteria suggests a potential mechanism of action that is ineffective against organisms with an outer membrane, or that the compounds are unable to penetrate this barrier.
-
Antifungal Potential: These derivatives exhibit notable antifungal activity against both phytopathogenic fungi (Fusarium oxysporum, Sclerotinia sclerotiorum) and yeast (Saccharomyces cerevisiae).[4] The potent inhibition of S. cerevisiae at a low MIC value highlights a promising avenue for further investigation into antifungal applications.
Schiff Base Derivatives
The condensation of the aldehyde group of a related precursor, 5-bromosalicylaldehyde, with various amines to form Schiff bases has also been explored. While not direct derivatives of this compound, the findings provide valuable insights into the antimicrobial potential of related bromo-salicyl structures.
Table 2: Antimicrobial Activity of Schiff Bases Derived from 5-Bromosalicylaldehyde
| Compound | Derivative | Test Organism | Zone of Inhibition (mm) | Reference |
| 6 | 5-Br SA-DA (dodecylamine derivative) | Bacillus subtilis | High | [5] |
| 7 | 5-Br SA-DA (dodecylamine derivative) | Pseudomonas aeruginosa | Moderate | [5] |
| 8 | 5-Br SA-DA (dodecylamine derivative) | Aspergillus niger | High | [5] |
| 9 | 5-Br SA-DA (dodecylamine derivative) | Penicillium chrysogenum | High | [5] |
| 10 | 5-Br SA-HA (hexadecylamine derivative) | Bacillus subtilis | High | [5] |
| 11 | 5-Br SA-HA (hexadecylamine derivative) | Pseudomonas aeruginosa | Moderate | [5] |
| 12 | 5-Br SA-HA (hexadecylamine derivative) | Aspergillus niger | High | [5] |
| 13 | 5-Br SA-HA (hexadecylamine derivative) | Penicillium chrysogenum | High | [5] |
Key Insights:
-
Broad-Spectrum Potential of Schiff Bases: The Schiff base derivatives of 5-bromosalicylaldehyde with long-chain alkylamines (dodecylamine and hexadecylamine) exhibit a broader spectrum of activity, inhibiting both Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as fungal strains.[5]
-
Role of the Azomethine Group: The presence of the azomethine group (–C=N–) in Schiff bases is thought to be crucial for their biological activity, potentially through chelation with metal ions or interaction with microbial enzymes.[5]
-
Influence of Lipophilicity: The long alkyl chains (dodecyl and hexadecyl) significantly increase the lipophilicity of the molecules, which may enhance their ability to traverse microbial cell membranes.[5]
Structure-Activity Relationship (SAR)
The collective data allows for the formulation of preliminary structure-activity relationships for this compound derivatives.
Caption: Structure-Activity Relationship of this compound Derivatives.
-
Importance of the N-Substituent: The nature of the substituent on the amide nitrogen is a key determinant of the antimicrobial spectrum.
-
Aryl vs. Alkyl Chains: N-aryl substitution appears to confer selectivity towards Gram-positive bacteria and fungi, while long N-alkyl chains (in the form of Schiff bases) lead to a broader spectrum of activity, including against Gram-negative bacteria.
-
Lipophilicity and Permeability: Increased lipophilicity, as seen with the long alkyl chains, likely enhances membrane permeability, contributing to broader activity.
Proposed Mechanisms of Action
While the precise molecular targets of many this compound derivatives are yet to be fully elucidated, the mechanisms of the parent salicylamide and related benzamide compounds offer valuable insights.
Caption: Proposed Mechanisms of Action for Benzamide Derivatives.
-
Antibacterial Action: In bacteria, benzamide compounds have been shown to target the FtsZ protein, which is crucial for the formation of the Z-ring at the site of cell division.[6] Inhibition of FtsZ disrupts cell division, leading to bacterial cell death.
-
Antifungal Action: In fungi, a potential target is the Sec14p protein, a phosphatidylinositol/phosphatidylcholine transfer protein.[6] Sec14p is vital for lipid metabolism and membrane trafficking, and its inhibition disrupts fungal cell growth and viability.[6]
Experimental Methodologies
The determination of the antimicrobial spectrum of these compounds relies on standardized in vitro assays. The following are generalized protocols for the agar disc diffusion and broth microdilution methods.
Agar Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Caption: Workflow for the Agar Disc Diffusion Method.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile agar plate to create a lawn.
-
Application of Discs: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent alone is also prepared.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the clear zone of no growth around the disc (zone of inhibition) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the Broth Microdilution Method.
Protocol:
-
Preparation of Compound Dilutions: The test compound is serially diluted in a liquid growth medium in the wells of a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Controls: A positive control well (containing the medium and inoculum but no compound) and a negative control well (containing only the medium) are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of antimicrobial agents. The available data suggests that strategic modifications, particularly at the amide nitrogen, can be used to modulate the antimicrobial spectrum and potency. N-aryl derivatives show promise as selective agents against Gram-positive bacteria and fungi, while Schiff bases with long alkyl chains exhibit broader-spectrum activity.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of derivatives with systematic variations in substituents on both the salicyl ring and the N-amide position against a standardized panel of clinically relevant, drug-resistant microbes.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds in both bacteria and fungi to facilitate rational drug design.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
-
Formulation and Delivery: Investigating novel formulation strategies, such as complexation with cyclodextrins, to enhance solubility, bioavailability, and efficacy.[3]
By continuing to explore the chemical space around the this compound scaffold, the scientific community can pave the way for the development of new and effective treatments to address the global challenge of antimicrobial resistance.
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Assessing the Binding Affinity of 4-Bromo-2-hydroxybenzamide to Target Proteins: A Comparative Guide
This guide provides a comprehensive framework for assessing the binding affinity of 4-Bromo-2-hydroxybenzamide to its potential protein targets. As a derivative of salicylamide, a well-established non-steroidal anti-inflammatory drug (NSAID), this compound is predicted to interact with key proteins in inflammatory and cell signaling pathways. This document offers an in-depth analysis of two primary potential target classes: Cyclooxygenase (COX) enzymes and Bromodomain-containing proteins.
While direct experimental binding data for this compound is not yet publicly available, this guide furnishes researchers, scientists, and drug development professionals with the necessary context, comparative data from structurally similar compounds, and detailed experimental protocols to initiate and interpret binding affinity studies. We will explore the causal logic behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Potential Protein Targets of this compound
The chemical structure of this compound, featuring a salicylamide scaffold with a bromine substitution, suggests two primary families of protein targets.
1.1. Cyclooxygenase (COX) Enzymes: The Traditional Target of Salicylates
Salicylamides and other NSAIDs are well-documented inhibitors of COX enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins.[1][2] Inhibition of these enzymes is a cornerstone of anti-inflammatory therapy.[1] The structural similarity of this compound to salicylamide makes COX enzymes a primary putative target.
1.2. Bromodomain-Containing Proteins: An Emerging Target Class for Salicylamide Derivatives
Recent research has highlighted the potential of salicylamide derivatives, such as niclosamide, to inhibit bromodomain-containing proteins, particularly BRD4.[3][4] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[5] The presence of the bromine atom on the benzamide ring could influence its interaction with the acetyl-lysine binding pocket of bromodomains, making this an exciting avenue for investigation.
Comparative Binding Affinity Data
To provide a benchmark for future studies on this compound, the following tables summarize the reported binding affinities (IC50 values) of its parent compound, salicylate, and other relevant inhibitors against COX enzymes and BRD4.
Table 1: Comparative Inhibitory Activity (IC50) against COX-1 and COX-2
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| Salicylate | >100 µg/mL[6] | 5 µg/mL[6] | - |
| Indomethacin | - | 6.84 µM[7] | - |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | - | 5.84 µM[7] | - |
| Celecoxib | 10-16 µM (Ki)[8] | 0.003-0.006 µM[8] | >1667 |
Table 2: Comparative Inhibitory Activity (IC50) against BRD4
| Compound | BRD4 (BD1) IC50 | Reference |
| (+)-JQ1 | 50-100 nM (Kd)[9] | [9] |
| DC-BD-03 | 2.01 µM[10] | [10] |
| Compound 79 | 0.43 µM[11] | [11] |
| Compound 35 | 26 nM (MV4-11 cells) | [11] |
Experimental Protocols for Binding Affinity Assessment
This section provides detailed, step-by-step methodologies for key experiments to determine the binding affinity of this compound to its potential targets.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric assay to measure the peroxidase activity of COX enzymes and determine the inhibitory potential of test compounds.[12]
Diagram 1: Workflow for COX Inhibition Assay
Caption: Principle of the competitive TR-FRET assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X BRD TR-FRET Assay Buffer 1 by diluting the 3X stock with distilled water. [13] * Prepare serial dilutions of this compound in 1X Assay Buffer.
-
Dilute the Terbium-labeled BRD4 (BD1) donor and the Dye-labeled BET Bromodomain Ligand acceptor in 1X Assay Buffer to the recommended concentrations. [13]
-
-
Assay Plate Setup (384-well plate):
-
Addition of FRET Pairs:
-
To all wells, add 2.5 µL of the diluted Terbium-labeled BRD4 (BD1) donor.
-
To the "Positive Control" and "Test Inhibitor" wells, add 2.5 µL of the diluted Dye-labeled BET Bromodomain Ligand acceptor. To the "Negative Control" wells, add 2.5 µL of 1X Assay Buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes, protected from light. [13]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET. Read the emission at 620 nm (Terbium donor) and 665 nm (Dye acceptor). [13]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Interpretation and Further Steps
The data generated from these assays will provide a comprehensive profile of the binding affinity of this compound for both COX enzymes and BRD4.
-
COX Assays: The IC50 values for COX-1 and COX-2 will reveal the potency and selectivity of the compound. A lower IC50 indicates higher potency. The ratio of IC50 (COX-1)/IC50 (COX-2) will determine its selectivity towards the inducible COX-2 isoform, which is often desirable for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. [1]
-
BRD4 TR-FRET Assay: The IC50 value from this assay will quantify the compound's ability to disrupt the interaction between BRD4 and its acetylated ligand. A potent IC50 would suggest that this compound is a promising candidate for further investigation as a bromodomain inhibitor.
Following these initial binding affinity assessments, further biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be employed to determine the thermodynamic parameters (e.g., Kd, ΔH, ΔS) and kinetic constants (kon, koff) of the binding interaction, providing a more complete understanding of the molecular recognition process.
Conclusion
While the direct binding partners and affinity of this compound remain to be experimentally determined, its structural relationship to salicylamide provides a strong rationale for investigating its interaction with COX enzymes and bromodomain-containing proteins. This guide offers a robust framework, including comparative data and detailed, validated protocols, to empower researchers to undertake a thorough assessment of its binding affinity. The insights gained from such studies will be crucial in elucidating the mechanism of action of this compound and evaluating its potential as a therapeutic agent.
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Chen, J., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 7(52), 86803-86815. Retrieved from [Link]
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Deuther-Conrad, W., et al. (2018). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules, 23(10), 2568. Retrieved from [Link]
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Chen, J., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 7(52), 86803-86815. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3564. Retrieved from [Link]
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Uddin, M. J., et al. (2020). Natural Product Inhibitors of Cyclooxygenase (COX) Enzyme: A Review on Current Status and Future Perspectives. Current Pharmaceutical Design, 26(34), 4279-4314. Retrieved from [Link]
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This guide presents a comprehensive comparative analysis of the chemical stability of 4-Bromo-2-hydroxybenzamide and its structural analogs: 2-Hydroxybenzamide (Salicylamide) and 4-Bromobenzamide . Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of the degradation behavior of these compounds under various stress conditions. The insights herein are grounded in established principles of chemical kinetics and follow the framework of forced degradation studies recommended by the International Council for Harmonisation (ICH).[1][2] By dissecting the influence of key functional groups—the ortho-hydroxyl and the para-bromo substituents—this guide aims to elucidate their respective roles in molecular stability, thereby informing formulation development, storage condition establishment, and the design of robust analytical methods.
Chapter 1: Theoretical Framework for Stability Analysis
The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[3] Forced degradation, or stress testing, is an essential component of drug development, designed to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[4][5] The compounds selected for this comparison allow for a systematic evaluation of substituent effects:
-
This compound: The primary compound of interest, featuring both an electron-withdrawing halogen and a phenolic hydroxyl group.
-
2-Hydroxybenzamide (Salicylamide): The parent salicylamide, allows for the assessment of the bromine atom's impact on stability.
-
4-Bromobenzamide: The non-hydroxylated analog, serves to isolate the influence of the ortho-hydroxyl group.
Causality of Experimental Choices: The molecular architecture of these compounds presents several potential sites for degradation. The amide functional group is susceptible to hydrolysis under both acidic and basic conditions, cleaving to form a carboxylic acid and ammonia.[6][7] The phenolic hydroxyl group in this compound and 2-Hydroxybenzamide is a prime target for oxidation .[6][8] Furthermore, the aromatic ring, particularly when substituted with a halogen, can be susceptible to photodegradation .[9][10] Finally, exposure to elevated temperatures can provide the energy needed to overcome activation barriers for various thermal degradation pathways.[11] Our experimental design is therefore structured around these four key degradation mechanisms to build a comprehensive stability profile.
Chapter 2: Experimental Design and Methodologies
A robust stability study hinges on a well-designed experimental workflow and a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high sensitivity, resolving power, and versatility in quantifying APIs in the presence of their degradation products.[12]
Overall Experimental Workflow
The following workflow provides a systematic approach to the comparative stability assessment.
Caption: Proposed hydrolysis of this compound.
Proposed Oxidative Degradation Pathway
For the hydroxylated compounds, oxidation likely proceeds via the formation of quinone-type structures or through ring-opening, initiated by attack at the electron-rich phenolic ring.
Caption: Generalized oxidative degradation for hydroxylated benzamides.
Conclusion
This comparative guide demonstrates the profound impact of functional group substitution on the stability of benzamide derivatives.
-
Key Findings:
-
The ortho-hydroxyl group increases stability against hydrolysis but is the primary site of susceptibility to oxidation .
-
The para-bromo substituent significantly increases susceptibility to photodegradation but has a more complex effect on hydrolytic stability, slightly decreasing it compared to the parent salicylamide.
-
All compounds exhibit high thermal stability in the solid state.
-
-
Practical Implications: For drug development professionals, these findings are critical. When formulating this compound, particular attention must be paid to protection from light and the inclusion of antioxidants to prevent oxidative degradation. In contrast, for a compound like 4-Bromobenzamide, mitigating exposure to humid and high/low pH environments during manufacturing and storage is paramount. This guide provides the foundational data and logical framework necessary to make informed decisions in the development of stable, safe, and effective pharmaceutical products.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-hydroxybenzamide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Bromo-2-hydroxybenzamide, a compound frequently utilized in pharmaceutical and chemical research. Adherence to these protocols is critical not only for regulatory compliance with bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Compound: Physicochemical Properties and Associated Hazards
Before undertaking any disposal procedure, a thorough understanding of the subject compound is paramount. This compound is a brominated aromatic amide. Its structure, featuring a phenolic hydroxyl group and an amide group, dictates its chemical reactivity and potential hazards.
| Property | Value/Classification | Implication for Disposal |
| Molecular Formula | C₇H₆BrNO₂ | Halogenated organic compound, requiring specific disposal considerations. |
| Appearance | White to off-white crystalline powder | Solid waste stream. |
| Hazards | Irritant, potentially harmful if swallowed or inhaled.[1][2] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Environmental Hazards | Potentially toxic to aquatic life.[2] | Must not be disposed of down the drain or in general waste. |
| Reactivity | The phenolic hydroxyl group can react with strong bases. The amide group can be hydrolyzed under strong acidic or basic conditions. Susceptible to oxidation. | Incompatible with strong acids, strong bases, and strong oxidizing agents. Segregation from these waste streams is crucial. |
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for the proper disposal of this compound, from initial handling to final removal from the laboratory.
Caption: Disposal decision workflow for this compound.
Detailed Experimental Protocols for Disposal
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn to prevent dermal and respiratory exposure:
-
Gloves: Nitrile or neoprene gloves are recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Lab Coat: A standard, buttoned lab coat must be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.
Step 2: Waste Segregation at the Source of Generation
Proper segregation is the cornerstone of safe laboratory waste management. Immediately upon generation, this compound waste must be collected in a dedicated container.
Crucially, do NOT mix this compound waste with the following incompatible materials:
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid). The amide linkage can undergo hydrolysis under acidic conditions.
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). The phenolic proton is acidic and will react with strong bases.
-
Strong Oxidizing Agents: (e.g., nitric acid, permanganates, peroxides). The aromatic ring and functional groups are susceptible to oxidation.[3]
Mixing with these substances can lead to vigorous and potentially hazardous reactions.
Step 3: Waste Container Selection and Labeling
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The date the first waste was added to the container.
-
The primary hazard(s): "Irritant," "Harmful."
-
The signal word: "Warning."[1]
-
Step 4: Accumulation of Waste
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Away from general laboratory traffic.
-
In a well-ventilated location, preferably within a secondary containment tray to mitigate any potential leaks.
-
Segregated from incompatible waste streams as detailed in Step 2.
Step 5: Documentation
All hazardous waste generation must be documented in accordance with your institution's and local regulatory requirements. This typically involves maintaining a hazardous waste manifest.
Step 6: Professional Disposal
As a halogenated organic compound, this compound is subject to specific disposal regulations under the EPA's Resource Conservation and Recovery Act (RCRA). The recommended and compliant method of disposal is through a licensed hazardous waste disposal company.
The preferred method for the ultimate destruction of this compound is high-temperature incineration. Incineration of halogenated organic compounds requires specialized facilities capable of reaching high temperatures (typically above 900°C) and equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).
Emergency Procedures for Spills
In the event of a spill of solid this compound:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's environmental health and safety (EHS) department.
-
Don PPE: Wear the appropriate PPE as described in Step 1 of the disposal protocol.
-
Contain and Clean: Gently sweep the solid material into a designated hazardous waste container. Avoid generating dust. For any remaining residue, wipe the area with a damp cloth (using a solvent such as methanol if necessary) and place the cloth in the hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following these detailed procedures, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. This guide serves as a foundational document; always consult your institution's specific waste management plan and your local EHS department for any additional requirements.
References
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Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices for Disposal of Chemicals from Laboratories. Washington, DC: The National Academies Press. Retrieved from [Link]
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National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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TigerWeb. (n.d.). Oxidizing Agents. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 5-Bromo-2-hydroxybenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]
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Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
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ResearchGate. (n.d.). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Retrieved from [Link]
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AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3-Bromo-2-hydroxybenzamide. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
PubChem. (n.d.). Salicylamide. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromosalicylamide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-hydroxybenzamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-Bromo-2-hydroxybenzamide, while a valuable building block, requires meticulous handling. Although comprehensive toxicological data for this specific molecule is not widely published, its structure—containing a brominated phenol and an amide group—necessitates a conservative approach to safety.[1] This guide synthesizes established protocols for handling hazardous phenolic compounds and aromatic amides to provide a robust framework for personal protection. Our procedural recommendations are grounded in the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.
Hazard Assessment: A Proactive Stance
The primary hazards associated with this compound are inferred from its chemical relatives. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and may be harmful if swallowed.[2][3][4][5][6] The phenolic hydroxyl group, in particular, raises concern for potential corrosivity and systemic toxicity upon skin absorption, a well-documented hazard of phenol itself.[7][8] Therefore, we must treat this compound with a high degree of caution, assuming it can cause severe burns and may have an anesthetic effect that delays the sensation of pain upon exposure.[8]
Core Personal Protective Equipment (PPE) Protocol
Appropriate PPE is the most critical barrier between the researcher and the chemical.[9] The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical splash goggles & face shield | Double-layered nitrile gloves (minimum 8 mil total) | Fully-buttoned lab coat | Work within a certified chemical fume hood or ventilated balance enclosure |
| Preparing Solutions | Chemical splash goggles & face shield | Neoprene or Butyl rubber gloves over nitrile gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Running Reactions/Transfers | Chemical splash goggles & face shield | Neoprene or Butyl rubber gloves over nitrile gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Handling Waste | Chemical splash goggles & face shield | Neoprene or Butyl rubber gloves over nitrile gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[10] Given the potential for severe eye damage, a full-face shield must be worn over the goggles whenever handling the solid or its solutions.[10][11] This combination provides robust protection against splashes and airborne particles.
-
Hand Protection : This is a critical control point. Phenolic compounds are known to penetrate standard disposable nitrile gloves.[8][11]
-
For incidental contact (e.g., handling a sealed container): A single pair of standard nitrile gloves may suffice, but they should be removed and replaced immediately upon any suspected contamination.
-
For intentional contact or risk of splash (e.g., weighing, making solutions, transfers): Double-gloving is required. Use a heavier-weight inner glove (e.g., neoprene) with an outer disposable nitrile glove.[8] For prolonged tasks, butyl rubber or Viton gloves offer superior resistance and should be used.[8] Always inspect reusable gloves for any signs of degradation before use.
-
-
Body Protection : A fully buttoned, long-sleeved lab coat is the minimum requirement. When handling larger quantities (>10g) or during procedures with a high splash potential, a chemical-resistant apron made of neoprene or butyl rubber must be worn over the lab coat.[11] Long pants and fully enclosed, chemical-resistant footwear are mandatory at all times.
-
Respiratory Protection : All manipulations of solid this compound that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood.[4][11] This engineering control is the primary method for preventing respiratory exposure. If a fume hood is non-operational or unavailable, work must not proceed.
Properly putting on and removing PPE is essential to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that your skin does not contact contaminated surfaces.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Safe handling extends beyond PPE to include your experimental workflow and waste management.
Immediate and correct first aid is critical. Anyone assisting a victim must first don appropriate protective gear.[8]
-
Skin Contact : Immediately remove all contaminated clothing.[8] Flush the affected area with copious amounts of water for at least 15-20 minutes. After the initial water flush, if available, repeatedly swab the area with polyethylene glycol 300 or 400 (PEG-300/400) for at least 30 minutes.[8][11] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][2][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 4-8 oz of water or milk.[3][8] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
-
Evacuate all non-essential personnel from the area.
-
Wearing the full PPE described above, cover the spill with an absorbent material (e.g., vermiculite or a commercial chemical spill kit).
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Do not allow the chemical or cleanup materials to enter the sewer system.[7]
All materials contaminated with this compound are considered hazardous waste and must be disposed of through your institution's Environmental Health & Safety (EHS) office.[11][12][13] Proper segregation is crucial.
-
Solid Waste : Contaminated gloves, wipes, and absorbent materials should be placed in a clearly labeled, sealed container for "Solid Halogenated Organic Waste."
-
Liquid Waste : Unused solutions and the first rinse of any contaminated glassware must be collected in a sealed, compatible container labeled "Liquid Halogenated Organic Waste."[13][14]
-
Empty Containers : The original container, once empty, must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate is hazardous and must be collected as liquid waste.[13] After rinsing and air-drying, deface the label and dispose of the container according to institutional policy.[13]
The following workflow ensures that all waste streams are handled safely and compliantly.
Caption: Workflow for the safe segregation and disposal of chemical waste.
By adhering to these stringent PPE, operational, and disposal protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and your groundbreaking research.
References
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This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]
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THE DO'S AND DON'TS for the SAFE USE of PHENOL. (2020). Phenol And Acetone Safety Group. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]
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4-Bromo-2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno Environmental Health and Safety. Retrieved from [Link]
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5-(Bromoacetyl)-2-hydroxybenzamide Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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Occupational (Workplace) Exposure Standards/Guidelines/Approaches. (n.d.). National Library of Medicine. Retrieved from [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]
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Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]
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Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. (2008). PubMed. Retrieved from [Link]
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Hazardous Waste. (2025). Oakland University EHSO Manual. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
